molecular formula C11H10N2O2 B3022919 methyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 856061-37-5

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B3022919
CAS No.: 856061-37-5
M. Wt: 202.21 g/mol
InChI Key: ROXAFVODFXYSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-phenyl-1H-pyrazole-5-carboxylate (CAS 856061-37-5) is a valuable pyrazole-based chemical scaffold for research and development, particularly in the field of medicinal chemistry. Pyrazole derivatives have attracted significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, antibacterial, antimicrobial, and anticancer properties . This compound serves as a key synthetic intermediate for the design and synthesis of novel bioactive molecules. Research into structurally similar pyrazole compounds has demonstrated promising inhibitory effects on the growth of A549 lung cancer cells, suggesting its potential value in oncological research . The pyrazole nucleus is a privileged structure in drug discovery, featured in several established pharmaceuticals, underscoring its fundamental importance in the development of new therapeutic agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAFVODFXYSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349390
Record name methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56426-35-8
Record name methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1][2] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and neuroprotective properties.[1][3][4][5] This versatility stems from the pyrazole ring's unique electronic properties and its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.

This guide focuses on a key derivative, methyl 3-phenyl-1H-pyrazole-5-carboxylate (C₁₁H₁₀N₂O₂).[6] This molecule serves not only as a valuable building block for more complex pharmaceutical compounds but also as a subject of interest for its intrinsic biological potential. We will provide a detailed exploration of a robust synthetic route and the comprehensive characterization required to verify its structure and purity, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: Synthesis via Claisen-Knorr Condensation

The synthesis of the pyrazole ring is a well-trodden path in organic chemistry, with several established methods, including [3+2] cycloaddition reactions and multicomponent strategies.[7][8][9][10][11] However, for both scalability and reliability, the Knorr pyrazole synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, remain a preferred route.[12]

Causality Behind Experimental Choices

Our selected method is a two-step, one-pot synthesis starting from a Claisen condensation to form the requisite β-ketoester, followed by a Knorr-type cyclization with hydrazine. This approach is advantageous due to the high availability and low cost of the starting materials (acetophenone and dimethyl oxalate), straightforward reaction conditions, and generally high yields. The regioselectivity of the cyclization is controlled by the differential reactivity of the two carbonyl groups in the β-ketoester intermediate, leading predictably to the desired 3-phenyl-5-carboxylate isomer.

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Cyclization & Workup Reactants1 Acetophenone + Dimethyl Oxalate Base Sodium Methoxide (NaOMe) in Methanol (MeOH) Reactants1->Base 1. Add dropwise Intermediate Sodium salt of Methyl 4-phenyl-2,4-dioxobutanoate Base->Intermediate 2. Stir at RT, then reflux Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Intermediate->Hydrazine 3. Add dropwise Acid Acidification (e.g., HCl) Hydrazine->Acid 4. Stir at reflux Product This compound Acid->Product 5. Cool & Precipitate caption Figure 1. One-pot synthesis workflow.

Caption: Figure 1. One-pot synthesis workflow.

Detailed Experimental Protocol

Materials:

  • Acetophenone

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe), 25 wt% in Methanol

  • Methanol (anhydrous)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Hydrochloric acid (HCl), 2M

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Formation of the β-Ketoester: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (50 mL). Carefully add sodium methoxide solution (25 wt% in MeOH, 1.2 equivalents) to the flask under an inert atmosphere (e.g., Nitrogen).

  • In a separate beaker, prepare a solution of acetophenone (1.0 eq) and dimethyl oxalate (1.1 eq) in anhydrous methanol (20 mL).

  • Add the acetophenone/dimethyl oxalate solution dropwise to the stirring sodium methoxide solution at room temperature over 30 minutes. An exothermic reaction and the formation of a thick yellow precipitate (the sodium salt of the β-ketoester) will be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours to ensure complete condensation. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: Cool the reaction mixture to room temperature. Slowly add hydrazine hydrate (1.5 eq) dropwise to the stirring suspension. Caution: This addition can be exothermic.

  • Once the hydrazine addition is complete, return the mixture to reflux and heat for an additional 4-6 hours, until TLC analysis indicates the consumption of the intermediate.

  • Workup and Isolation: Cool the flask in an ice bath. Slowly and carefully acidify the reaction mixture to pH ~5-6 by adding 2M HCl. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and a small amount of cold ethyl acetate.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The disappearance of signals corresponding to the starting materials and the appearance of a new, consistent set of signals in the product spectra provide unequivocal proof of a successful transformation.

Data Presentation: Expected Spectroscopic Data
Technique Parameter Expected Value / Observation Interpretation
¹H NMR Chemical Shift (δ)~13.0 ppm (br s, 1H)N-H proton of the pyrazole ring (can exchange with D₂O)
(400 MHz, DMSO-d₆)~7.8-7.9 ppm (m, 2H)Ortho-protons of the phenyl group
~7.4-7.5 ppm (m, 3H)Meta- and Para-protons of the phenyl group
~7.1 ppm (s, 1H)C4-H proton of the pyrazole ring[13]
~3.9 ppm (s, 3H)-OCH₃ protons of the methyl ester[13]
¹³C NMR Chemical Shift (δ)~161 ppmC=O of the ester group
(101 MHz, DMSO-d₆)~148 ppmC3 of the pyrazole ring (attached to phenyl)
~139 ppmC5 of the pyrazole ring (attached to ester)
~129-131 ppmCarbons of the phenyl ring (multiple signals)
~108 ppmC4 of the pyrazole ring
~52 ppm-OCH₃ carbon of the ester group
FT-IR Wavenumber (ν)3100-3300 cm⁻¹ (broad)N-H stretching vibration[14][15]
(ATR)~3050 cm⁻¹ (sharp)Aromatic C-H stretching
~1725 cm⁻¹ (strong, sharp)C=O stretching of the ester[13][16]
~1590, 1480 cm⁻¹C=C and C=N ring stretching vibrations
Mass Spec. m/z203.08 [M+H]⁺Corresponds to the protonated molecular ion (C₁₁H₁₀N₂O₂ has MW of 202.21)[6]
(ESI+)225.06 [M+Na]⁺Corresponds to the sodium adduct of the molecular ion

Conclusion

This guide has detailed a reliable and efficient one-pot method for the synthesis of this compound, a molecule of significant interest in pharmaceutical research. The protocol's success is predicated on the classic Claisen-Knorr condensation pathway, chosen for its robustness and predictability. Furthermore, we have established a comprehensive characterization framework. The corroborative data from NMR, FT-IR, and mass spectrometry create a self-validating system, ensuring researchers can be confident in the structural integrity and purity of their synthesized material. This foundational knowledge is crucial for the subsequent development of novel pyrazole-based therapeutics.

References

  • Vertex AI Search. (2026). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
  • ACS Publications. (2026). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2026). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • National Institutes of Health. (2026). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Retrieved from [Link]

  • Synfacts. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Organic Chemistry Portal. (2026). Pyrazole synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

  • Pharmaguideline. (2026). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2026). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). A vibrational assignment for pyrazole - Journal of the Chemical Society B. Retrieved from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2026). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]

  • MDPI. (2026). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2026). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • PubChem. (2026). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Chemical Properties of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound featuring a core pyrazole ring substituted with a phenyl group and a methyl ester. This structure serves as a highly versatile and valuable building block in synthetic and medicinal chemistry. Its importance is underscored by the prevalence of the pyrazole scaffold in a wide array of pharmaceuticals and agrochemicals. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, spectroscopic profile, and chemical reactivity. It is intended for researchers, scientists, and professionals in drug development who utilize pyrazole-based synthons for creating novel, high-value molecules.

Introduction

The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to act as a potent pharmacophore, engaging with a multitude of biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1][2][3] The scaffold's synthetic tractability and the ability to readily functionalize its core positions make it an attractive template for combinatorial chemistry and lead optimization campaigns.[4]

Profile of this compound

This compound (CAS No. 56426-35-8) is a key intermediate in this chemical class.[5] Its structure combines the stable pyrazole core with a phenyl group at the 3-position, which can modulate biological activity and physicochemical properties, and a methyl carboxylate group at the 5-position. This ester functionality is a critical handle for further chemical modification, such as conversion to amides, hydrazides, or other derivatives, thereby providing a gateway to vast chemical libraries for drug discovery and materials science.[3]

Synthesis and Elucidation

Primary Synthetic Pathways

The construction of the 3-phenyl-1H-pyrazole-5-carboxylate core is typically achieved through two robust and well-established synthetic strategies:

  • Knorr-Type Condensation: This classical and highly reliable method involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4] For the title compound, the reaction between a benzoyl-substituted β-ketoester and hydrazine hydrate is a direct and efficient route. The choice of an unsymmetrical diketone can lead to regioisomeric products, but reaction conditions can often be tuned to favor the desired isomer.

  • 1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon multiple bond.[4] For instance, the reaction of ethyl diazoacetate with an appropriately substituted alkyne can yield the pyrazole-5-carboxylate scaffold with excellent regioselectivity.[4] The causality behind this method's efficacy lies in the predictable orbital interactions that govern the cycloaddition, often leading to a single major product under mild conditions.

Detailed Experimental Protocol: Synthesis via Condensation

This protocol outlines a standard Knorr-type synthesis, which is favored for its operational simplicity and use of readily available starting materials.

Objective: To synthesize this compound from a suitable β-ketoester and hydrazine.

Materials:

  • Methyl 4-phenyl-2,4-dioxobutanoate

  • Hydrazine hydrate

  • Glacial acetic acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

  • Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve methyl 4-phenyl-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid (5-10 mL per gram of ketoester).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid and unreacted hydrazine.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure this compound as a crystalline solid.

Workflow Visualization

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_purification Purification Ketoester Methyl 4-phenyl-2,4-dioxobutanoate Mix Dissolve in Acetic Acid, Add Hydrazine Ketoester->Mix Hydrazine Hydrazine Hydrate Hydrazine->Mix Reflux Heat to Reflux (2-4h) Mix->Reflux Precipitate Pour into Ice Water Reflux->Precipitate Isolate Vacuum Filtration Precipitate->Isolate Recrystallize Recrystallize from Ethanol Isolate->Recrystallize Product Pure Methyl 3-Phenyl-1H- pyrazole-5-carboxylate Recrystallize->Product

Caption: Knorr-type synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

Core Physical Properties

The fundamental physical and chemical identifiers for the title compound are summarized below. While experimental melting point and solubility data are not consistently reported in publicly available literature, typical compounds of this class are crystalline solids with limited solubility in water but good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.

PropertyValueReference
IUPAC Name This compound[5]
CAS Number 56426-35-8[5]
Molecular Formula C₁₁H₁₀N₂O₂[5]
Molecular Weight 202.21 g/mol [5]
Appearance White to off-white solid (predicted)
Melting Point Not available
Solubility Soluble in DMSO, Methanol, Chloroform (predicted)
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The expected data for this compound are highly characteristic.

TechniqueExpected Observations
¹H NMR ~13.0 ppm (br s, 1H): N-H proton of the pyrazole ring. ~7.8-7.9 ppm (m, 2H): Ortho-protons of the phenyl ring. ~7.4-7.5 ppm (m, 3H): Meta- and para-protons of the phenyl ring. ~7.2 ppm (s, 1H): H-4 proton of the pyrazole ring.[6] ~3.9 ppm (s, 3H): Methyl ester (-OCH₃) protons.[3]
¹³C NMR ~162 ppm: Ester carbonyl carbon (C=O). ~150 ppm: C-3 of pyrazole (attached to phenyl). ~142 ppm: C-5 of pyrazole (attached to ester). ~129-131 ppm: Phenyl ring carbons. ~108 ppm: C-4 of pyrazole. ~52 ppm: Methyl ester (-OCH₃) carbon.[7]
FT-IR (cm⁻¹) ~3200-3400 cm⁻¹: N-H stretching. ~3100-3150 cm⁻¹: Aromatic C-H stretching. ~1720-1740 cm⁻¹: Ester carbonyl (C=O) stretching.[3] ~1500-1600 cm⁻¹: C=N and C=C ring stretching. ~1250 cm⁻¹: C-O stretching of the ester.
Mass Spec. m/z 202.07: [M]⁺ (Exact Mass: 202.0742).[5] m/z 203.08: [M+H]⁺.

Chemical Reactivity and Derivatization

Tautomerism and N-Functionalization

The unsubstituted N-H of the pyrazole ring allows for prototropic tautomerism, where the proton can reside on either nitrogen atom. This dynamic equilibrium is a key feature of pyrazole chemistry.[8] The N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent N-alkylation or N-acylation. This reaction is a critical step for modulating the compound's properties, but it must be carefully controlled as it can lead to a mixture of N1 and N2 regioisomers, the ratio of which is influenced by the substrate, electrophile, and reaction conditions.[8]

Ester Hydrolysis to 3-Phenyl-1H-pyrazole-5-carboxylic acid

A cornerstone reaction for this molecule is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation unlocks the potential for a vast array of subsequent reactions, most notably amide bond formation, which is fundamental in drug development. The hydrolysis is typically achieved under basic conditions.

Detailed Experimental Protocol: Base-Mediated Ester Hydrolysis

Objective: To convert this compound to 3-phenyl-1H-pyrazole-5-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol/Water solvent mixture

  • Hydrochloric acid (e.g., 1M HCl) for acidification

  • Standard stirring and filtration equipment

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).

  • Saponification: Add an aqueous solution of LiOH (2.0-2.5 eq) to the ester solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours.[9] Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Solvent Removal: If heated, cool the reaction to room temperature. Remove the organic solvent (methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the pH is acidic (pH < 3).

  • Precipitation and Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure acid.

Reaction Mechanism Visualization

Hydrolysis_Mechanism cluster_legend Mechanism of Saponification Ester Ester (Substrate) Intermediate Tetrahedral Intermediate Ester->Intermediate + OH⁻ Base OH⁻ Intermediate->Ester Product Carboxylate Anion Intermediate->Product - OCH₃ Final_Product Carboxylic Acid Product->Final_Product + H⁺ MetOH Methanol Acid H⁺ (Workup) l1 1. Nucleophilic Attack l2 2. Elimination l3 3. Acidification

Caption: Mechanism for the base-mediated hydrolysis of the methyl ester.

Applications in Research and Drug Development

This compound is not an end product but a crucial starting point for more complex and biologically active molecules.

  • Synthon for Bioactive Scaffolds: The carboxylic acid derivative obtained from hydrolysis is a key precursor for synthesizing a wide range of amides and hydrazides. These functional groups are prevalent in many approved drugs and serve as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like kinases, proteases, and GPCRs.

  • Precursor for Fused Heterocycles: The pyrazole ring and its functional groups can be used to construct more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines or imidazo[1,2-b]pyrazoles, which often exhibit unique pharmacological profiles.[10]

  • Agrochemical Development: Beyond pharmaceuticals, the pyrazole carboxylate scaffold is a component in the development of modern agrochemicals, including herbicides and fungicides.[8] The ability to fine-tune the substituents allows for the creation of compounds with high efficacy and specific modes of action.

Conclusion

This compound is a compound of significant strategic value in chemical research and development. Its straightforward synthesis, well-defined spectroscopic properties, and predictable reactivity, particularly at the ester and N-H positions, make it an ideal scaffold for chemical diversification. For researchers in drug discovery and materials science, this molecule represents a reliable and versatile platform for the rational design and synthesis of novel functional molecules with tailored properties.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644585, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18870913, N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • Eller, G. A., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. Available at: [Link]

  • Al-Mawsawi, L. Q., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3805. Available at: [Link]

  • Aslam, J., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(11), 17744-17753. Available at: [Link]

  • Eller, G. A., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Retrieved from [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 942-32-5, 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18774, 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

  • Wiley. (n.d.). 1H-pyrazole-3-carboxylic acid, 1-(2-methylphenyl)-5-phenyl-, ethyl ester. SpectraBase. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 11(7), 3192-3203. Available at: [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Al-Zaydi, K. M. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 51-64. Available at: [Link]

  • Pinheiro, S., & de la Torre, M. C. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5898. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • Özer Ilhan, I., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 19(4), 2611-2618. Available at: [Link]

  • Lokhande, P. D., et al. (2007). Synthesis and Pharmacological Activities of Some New 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 19(6), 4623-4630. Available at: [Link]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 7(4), 255–262. Available at: [Link]

  • Aslam, J., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Retrieved from [Link]

Sources

spectroscopic data of methyl 3-phenyl-1H-pyrazole-5-carboxylate (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents. Unambiguous structural confirmation and purity assessment are critical checkpoints in the synthesis and scale-up of such molecules. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal links between molecular structure and spectral output, offering field-proven insights into data interpretation and experimental design.

Molecular Structure and Spectroscopic Expectations

The structure of this compound (C₁₁H₁₀N₂O₂) features a central 1H-pyrazole ring substituted with a phenyl group at the C3 position and a methyl carboxylate group at the C5 position. Its molecular weight is 202.21 g/mol .

Key Structural Features for Spectroscopic Analysis:

  • Aromatic Phenyl Group: This group is expected to produce signals in the aromatic region of NMR spectra (typically δ 7.0-8.0 ppm) and characteristic C=C stretching bands in the IR spectrum (~1600-1450 cm⁻¹).

  • Heterocyclic Pyrazole Ring: As a five-membered aromatic ring with two adjacent nitrogen atoms, it presents unique spectroscopic handles. The C4-H proton gives a distinctive singlet in the ¹H NMR spectrum. The N-H proton is exchangeable, and its chemical shift is highly dependent on solvent and concentration, providing clues about the intermolecular environment.

  • Methyl Ester Group (-COOCH₃): This functional group is readily identified by a sharp singlet for the methyl protons in ¹H NMR and a strong, characteristic carbonyl (C=O) stretching band in the IR spectrum.

  • Tautomerism: It is crucial for the researcher to recognize that 1H-pyrazoles substituted at the C3 and C5 positions exist as a mixture of tautomers. The N-H proton can reside on either nitrogen atom, leading to an equilibrium between the 3-phenyl and 5-phenyl tautomers. The observed spectra represent an average of these rapidly interconverting forms. For the purpose of this guide, we will refer to the compound by the IUPAC name this compound, while acknowledging this dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. A combined analysis of both ¹H and ¹³C NMR spectra provides a complete and unambiguous map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides critical information on the chemical environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity). The characterization of this compound has been reported, confirming its structural features.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale and Field Insights
~13.5 (Broad s) Singlet (broad) 1H NH The chemical shift of the pyrazole N-H proton is highly variable and serves as a probe for solvent interactions. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to be significantly downfield (>12 ppm) and is often broad due to quadrupole broadening and chemical exchange with residual water. This confirms the presence of the 1H-pyrazole tautomer.
~7.80 Multiplet 2H Phenyl C2'-H , C6'-H These are the ortho protons on the phenyl ring. They are deshielded due to their proximity to the electron-withdrawing pyrazole ring and their position on the periphery of the aromatic system. They typically appear as a multiplet, which can simplify to a doublet depending on resolution.
~7.45 Multiplet 3H Phenyl C3'-H , C4'-H , C5'-H The meta and para protons of the phenyl ring resonate as a complex, overlapping multiplet in the mid-aromatic region.
~7.20 Singlet 1H Pyrazole C4-H This sharp singlet is a hallmark of a 3,5-disubstituted pyrazole. Its chemical shift is influenced by the electronic nature of the substituents at C3 and C5. The electron-withdrawing ester group at C5 shifts this proton downfield compared to an unsubstituted pyrazole.
3.91 Singlet 3H -O-CH₃ The methyl protons of the ester group appear as a sharp singlet, as there are no adjacent protons to induce splitting. Its chemical shift around 3.9 ppm is highly characteristic of a methyl ester.

Note: Predicted chemical shifts and multiplicities are based on analysis of reported data for this compound and established principles of NMR spectroscopy.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides valuable information about their electronic environment and hybridization state.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Carbon Assignment Rationale and Field Insights
~161.0 C =O (Ester) The carbonyl carbon of the ester group is significantly deshielded due to the double bond and the electronegativity of the two oxygen atoms. It appears at the far downfield end of the spectrum, which is characteristic for this functional group.
~151.0 Pyrazole C 3 The C3 carbon, attached to the phenyl group, is a quaternary (non-protonated) carbon within the aromatic pyrazole ring. Its chemical shift is influenced by both the ring electronics and the attached phenyl substituent.
~140.0 Pyrazole C 5 The C5 carbon, attached to the ester group, is also a quaternary carbon. Its downfield shift is enhanced by the strong deshielding effect of the directly attached carbonyl group.
~130.5 Phenyl C 1' (ipso) The ipso-carbon of the phenyl ring, which is the direct point of attachment to the pyrazole, is a quaternary carbon with a characteristic chemical shift in this region.
~129.0 Phenyl C 3', C 5' These protonated aromatic carbons typically appear in the most electron-rich region of the phenyl signals.
~128.5 Phenyl C 4' The para aromatic CH carbon.
~126.0 Phenyl C 2', C 6' The ortho aromatic CH carbons.
~109.0 Pyrazole C 4 The C4 carbon, being protonated, is typically the most upfield of the pyrazole ring carbons. Its chemical shift provides a clean, identifiable signal in the aromatic region.

| ~52.5 | -O-C H₃ | The carbon of the methyl ester group appears in the aliphatic region, consistent with an sp³-hybridized carbon attached to an electronegative oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is generated by the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of molecular bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Interpretation and Field Insights
3300 - 3150 (broad) N-H Stretch Pyrazole N-H The broadness of this peak is a direct result of intermolecular hydrogen bonding between pyrazole molecules in the solid state or concentrated solution. Its presence is a definitive confirmation of the N-H group.
~3100 C-H Stretch (sp²) Aromatic C-H This absorption, typically appearing just above 3000 cm⁻¹, corresponds to the C-H stretching vibrations of both the phenyl and pyrazole rings.
~2955 C-H Stretch (sp³) Aliphatic C-H This peak, usually less intense, arises from the symmetric and asymmetric C-H stretching of the methyl ester group.
~1730 C=O Stretch Ester Carbonyl This is a strong, sharp, and highly diagnostic absorption band. Its position is definitive for the carbonyl of an α,β-unsaturated ester, which is a key feature for confirming the methyl carboxylate functionality.
1600 - 1450 C=C and C=N Stretches Aromatic/Heteroaromatic Rings This region of the spectrum contains multiple bands corresponding to the skeletal vibrations of the phenyl and pyrazole rings. These bands confirm the presence of the aromatic systems.

| ~1250 | C-O Stretch | Ester C-O | This strong absorption is due to the asymmetric stretching of the C-O single bond of the ester group and is another key indicator of this functionality. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution instruments, the elemental composition of a molecule. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, both the parent molecule and its characteristic fragments can be detected, offering powerful structural confirmation.

Table 4: Expected Mass Spectrometry Data (Electron Ionization) for this compound

m/z Value Ion Rationale for Formation
202 [M]⁺ This is the molecular ion peak, which confirms the molecular weight of the compound. Its presence is critical for initial identification.
171 [M - OCH₃]⁺ This significant fragment results from the loss of the methoxy radical (•OCH₃) from the ester group. This is a common and energetically favorable initial fragmentation step for methyl esters.
143 [M - COOCH₃]⁺ This fragment arises from the loss of the entire carbomethoxy radical (•COOCH₃). The resulting ion, the 3-phenylpyrazole cation, is highly stabilized by its aromaticity.
115 [C₉H₅N]⁺ Represents further fragmentation of the pyrazole ring system after initial losses.

| 77 | [C₆H₅]⁺ | The phenyl cation is a very common and stable fragment in the mass spectra of phenyl-containing compounds and serves as a definitive indicator of the phenyl group's presence. |

The proposed fragmentation pathway is a key diagnostic tool that allows a scientist to piece together the molecular structure, confirming the connectivity of the phenyl, pyrazole, and methyl ester components.

Integrated Analysis and Experimental Protocols

A self-validating system of analysis requires that data from all techniques converge to support a single, unambiguous structure.

  • MS confirms the molecular weight (202 g/mol ) and the presence of phenyl and ester groups through fragmentation.

  • IR validates the key functional groups (N-H, C=O ester, aromatic rings) predicted by the structure.

  • NMR provides the final, high-resolution proof, showing the precise connectivity and chemical environment of every proton and carbon, confirming the 3,5-disubstitution pattern of the pyrazole ring.

Workflow and Data Integration

Caption: Workflow for Spectroscopic Characterization.

Proposed Mass Spectrometry Fragmentation

Fragmentation_Pathway mol [M]⁺ m/z 202 frag1 [M - OCH₃]⁺ m/z 171 mol->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z 143 mol->frag2 - •COOCH₃ frag3 [C₆H₅]⁺ m/z 77 frag2->frag3 - C₃H₂N₂

Caption: Key MS Fragmentation Pathways.

References

  • Gracia Vitoria, J. (2018). Synthesis of Cysteine Analogues in Enantiopure Form. Doctoral dissertation, Universidad de Zaragoza. [Link]

The Biological Versatility of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, leading to the development of numerous successful drugs.[4] This technical guide focuses on the methyl 3-phenyl-1H-pyrazole-5-carboxylate scaffold, a substructure that has garnered significant interest for its therapeutic potential. We will delve into the synthetic strategies, key biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a high-level overview of the field and detailed experimental insights to guide future research and development.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a versatile and highly valuable scaffold in drug design.[2][3] Its chemical properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for diverse interactions with biological targets. This has led to the development of pyrazole-containing drugs for a wide range of diseases. A notable example is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain, which features a pyrazole core.[2][5] The this compound framework provides a specific and modifiable template. The phenyl group at the 3-position and the methyl carboxylate at the 5-position serve as key anchor points for synthetic modifications, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize potency and selectivity for various biological targets.

Synthetic Strategies for Pyrazole-5-Carboxylate Derivatives

The most prevalent and efficient method for constructing the pyrazole ring is through the cyclocondensation reaction of a 1,3-difunctional compound with hydrazine or its derivatives.[6][7] This approach offers a direct and versatile route to a wide range of substituted pyrazoles.

General Synthesis Workflow

The synthesis typically involves the reaction of a β-ketoester (a 1,3-dicarbonyl equivalent) with a substituted hydrazine. The choice of substituents on both reactants directly dictates the final substitution pattern on the pyrazole ring, providing a powerful tool for generating chemical diversity.

synthesis_workflow start1 Phenylhydrazine reaction Condensation & Cyclization start1->reaction start2 Methyl Acetoacetate (β-ketoester) start2->reaction product Methyl 1,3-disubstituted- 1H-pyrazole-5-carboxylate reaction->product Formation of Pyrazole Core anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Derivative Pyrazole Derivative Derivative->PI3K Inhibits mic_workflow start Pyrazole Compound Stock Solution dilution 2-fold Serial Dilution in 96-well plate start->dilution incubation Incubate at 37°C for 18-24 hours dilution->incubation inoculum Standardized Bacterial or Fungal Inoculum inoculum->dilution Add to each well readout Visual Inspection or Spectrophotometer Reading incubation->readout result Determine Minimum Inhibitory Concentration (MIC) readout->result

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Data on Antimicrobial Activity

The table below highlights the minimum inhibitory concentration (MIC) of select pyrazole derivatives against pathogenic microbes.

Compound ClassTarget MicrobeMIC (µg/mL)Reference
Thiazolo-pyrazole derivativeMRSA4
Pyrazole-thiazole hybridS. aureus1.9
Imidazo-pyridine pyrazoleE. coli< 1
Hydrazone derivative 21a S. aureus62.5
Hydrazone derivative 21a A. niger2.9
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against a specific microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Properties

The pyrazole core is central to some of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs). T[5][7]his activity is primarily driven by the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Mechanism of Action: COX-1 and COX-2 Inhibition

Inflammation is largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. *[7] COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa.

  • COX-2 is inducible and its expression is upregulated at sites of inflammation.

Derivatives of this compound can be designed to selectively inhibit COX-2 over COX-1. This selectivity is highly desirable as it reduces the risk of gastrointestinal side effects (e.g., ulcers) associated with non-selective NSAIDs.

[5]```dot digraph "inflammation_pathway" { graph [splines=true, overlap=false, nodesep=0.7]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Phospholipids" [label="Membrane Phospholipids"]; "AA" [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "COX1" [label="COX-1\n(Constitutive)"]; "COX2" [label="COX-2\n(Inducible)"]; "PGs_Homeostatic" [label="Prostaglandins\n(Gastric Protection)"]; "PGs_Inflammatory" [label="Prostaglandins\n(Inflammation, Pain)"]; "Derivative" [label="Selective Pyrazole\nDerivative", shape="diamond", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Phospholipids" -> "AA" [label="via PLA₂"]; "AA" -> "COX1"; "AA" -> "COX2"; "COX1" -> "PGs_Homeostatic"; "COX2" -> "PGs_Inflammatory"; "Derivative" -> "COX2" [arrowhead="tee", color="#EA4335", style="dashed", label="Selective Inhibition"]; }```

Selective inhibition of COX-2 in the arachidonic acid cascade.
Structure-Activity Relationship (SAR) Insights

SAR studies have shown that the nature and position of substituents on the phenyl rings are critical for COX-2 selectivity. For instance, the presence of a sulfonamide or a similar group on one of the phenyl rings is a common feature in many selective COX-2 inhibitors, as it allows for specific interactions with the side pocket of the COX-2 active site.

Emerging Activities and Future Directions

The therapeutic potential of this compound derivatives is not limited to the activities discussed above.

  • Antiviral Activity: Recent studies have highlighted the promise of pyrazole derivatives as antiviral agents, with demonstrated activity against a range of viruses, including coronaviruses like SARS-CoV-2 and MERS-CoV. Th[8][9]e viral main protease (Mpro) has been identified as a promising target for these compounds.

  • [10] Challenges and Toxicity: While promising, the development of these compounds is not without challenges. Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown unexpected acute mammalian toxicity linked to the inhibition of mitochondrial respiration. Th[11][12]is underscores the critical need for early and appropriate in vitro toxicity screening, particularly assays that assess mitochondrial function, to de-risk candidates in the drug discovery pipeline.

  • Future Outlook: The versatility of the pyrazole scaffold continues to make it an attractive starting point for drug discovery. Future research will likely focus on optimizing selectivity to minimize off-target effects, improving pharmacokinetic properties, and exploring novel therapeutic applications. The use of computational methods and AI in drug design will further accelerate the discovery of new, potent, and safe pyrazole-based therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Sciforum.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI.
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science.
  • Pyrazole and thiazole compounds with antiviral potential. (2024). ResearchGate.
  • Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2009). PubMed.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2016). National Center for Biotechnology Information.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). Royal Society of Chemistry.
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). ResearchGate.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea.
  • Synthesis and antiviral activity of novel pyrazole derivatives containing oxime esters group. (n.d.). PubMed.
  • 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). National Center for Biotechnology Information.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information.
  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2014). Semantic Scholar.
  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). National Center for Biotechnology Information.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2019). MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). PubMed.
  • Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. (2021). YouTube.
  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. (2021). Monash University.
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (n.d.). TCG Lifesciences.

Sources

The Versatile Scaffold: A Technical Guide to Methyl 3-Phenyl-1H-pyrazole-5-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of clinically significant pharmaceuticals.[1][2] From the anti-inflammatory blockbuster Celecoxib to the pioneering erectile dysfunction treatment Sildenafil, the pyrazole scaffold consistently imparts desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[3][4]

This technical guide focuses on a particularly valuable building block: methyl 3-phenyl-1H-pyrazole-5-carboxylate . Its strategic placement of a reactive ester group and a customizable phenyl moiety makes it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecular architectures. This document will provide an in-depth exploration of its synthesis, characterization, and key applications, offering researchers and drug development professionals a comprehensive understanding of its utility in contemporary organic synthesis.

Synthesis and Characterization: Establishing a Reliable Foundation

The most direct and reliable method for the synthesis of this compound is the Knorr pyrazole synthesis, a classic and robust cyclocondensation reaction.[5] This transformation involves the reaction of a β-ketoester with a hydrazine derivative.

Synthetic Protocol: Knorr Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of the title compound from methyl benzoylacetate and hydrazine hydrate.

dot

Caption: Workflow for the synthesis of this compound.

Materials:

  • Methyl benzoylacetate

  • Hydrazine hydrate

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl benzoylacetate (1.0 eq) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add deionized water to the stirred solution until a precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a crystalline solid.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-established mechanism involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

dot

Knorr_Mechanism start Methyl Benzoylacetate + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation enol Enamine Tautomer hydrazone->enol Tautomerization cyclized Cyclized Intermediate (Tetrahedral) enol->cyclized Intramolecular Nucleophilic Attack dehydrated Pyrazolone Intermediate cyclized->dehydrated Dehydration product Methyl 3-Phenyl-1H- pyrazole-5-carboxylate dehydrated->product Tautomerization (Aromatization)

Caption: Mechanism of the Knorr pyrazole synthesis.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

PropertyPredicted Value
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz)δ 7.7-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 3H, Ar-H), 7.1 (s, 1H, pyrazole-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 162 (C=O), 148 (pyrazole-C), 142 (pyrazole-C), 130 (Ar-C), 129 (Ar-C), 128 (Ar-C), 125 (Ar-C), 108 (pyrazole-CH), 52 (OCH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1600, 1500 (C=C, C=N stretch), ~1250 (C-O stretch)
Mass Spec (EI) m/z (%) = 202 (M⁺)

Applications in Organic Synthesis: A Versatile Building Block

This compound serves as a versatile intermediate for the synthesis of more complex molecules, primarily through transformations of its ester functionality and reactions involving the pyrazole ring itself.

Hydrolysis to Pyrazole-5-Carboxylic Acid

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides and other derivatives.[6]

dot

Hydrolysis start Methyl 3-Phenyl-1H- pyrazole-5-carboxylate product 3-Phenyl-1H-pyrazole- 5-carboxylic Acid start->product 1. LiOH or NaOH, EtOH/H₂O 2. Acidic Workup

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Protocol: Hydrolysis of this compound

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2.0-3.0 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of Pyrazole-5-Carboxamides

The ester can be converted to a wide range of amides, which are prevalent motifs in many biologically active compounds. This can be achieved either by direct aminolysis or, more commonly, by a two-step procedure involving hydrolysis to the carboxylic acid followed by amide coupling.[3]

Amide_Formation cluster_direct Direct Aminolysis cluster_twostep Two-Step Amide Coupling start_direct Methyl 3-Phenyl-1H- pyrazole-5-carboxylate product_amide N-Substituted 3-Phenyl-1H- pyrazole-5-carboxamide start_direct->product_amide R-NH₂, Heat start_twostep Methyl 3-Phenyl-1H- pyrazole-5-carboxylate acid 3-Phenyl-1H-pyrazole- 5-carboxylic Acid activated_acid Activated Acid (e.g., Acyl Chloride) product_amide2 N-Substituted 3-Phenyl-1H- pyrazole-5-carboxamide

Caption: General strategy for the synthesis of pyrazolo[3,4-d]pyrimidines.

Case Studies: Application in Drug Analogue Synthesis

The utility of the pyrazole core derived from this compound is exemplified in the synthesis of analogues of blockbuster drugs.

Synthesis of Celecoxib Analogues

Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. The 3-phenyl-1H-pyrazole-5-carboxylate scaffold provides a direct route to analogues of this important anti-inflammatory drug. By introducing a sulfonamide group onto the N1-phenyl ring (synthetically incorporated at the hydrazine stage) and modifying the C3-phenyl group, novel COX-2 inhibitors can be developed.

Synthesis of Sildenafil Analogues

Sildenafil, a potent PDE5 inhibitor, contains a pyrazolo[4,3-d]pyrimidin-7-one core. The synthesis of sildenafil analogues can be envisioned starting from a suitably substituted pyrazole-5-carboxylate, which is then elaborated into the fused pyrimidine ring system. [3]

Conclusion: A Building Block of Strategic Importance

This compound has established itself as a building block of significant strategic importance in modern organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis via the robust Knorr reaction, coupled with the versatile reactivity of its ester group, provides access to a vast chemical space of pyrazole-containing molecules. From fundamental transformations such as hydrolysis and amidation to the construction of complex, fused heterocyclic systems, this pyrazole derivative offers a reliable and efficient starting point for the discovery and development of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the utility of such versatile building blocks will undoubtedly continue to expand.

References

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica, 6(5), 394-406.
  • El-Adl, K., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4983.
  • Ghorab, M. M., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science, 7(1), 1-10.
  • Royal Society of Chemistry. (2017).
  • Hassan, A. S., et al. (2014). Synthesis of some pyrazolo[3,4-d]pyrimidine derivatives of biological effect. Beni-Suef University Journal of Basic and Applied Sciences, 3(4), 251-258.
  • Kandeel, M. M., et al. (2021).
  • Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Holzer, W., et al. (2009).
  • Khan, I., et al. (2011).
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Retrieved from [Link]

  • Ragab, F. A., et al. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
  • Patel, M. R., et al. (2015). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 9(1), 1-13.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. PubChem. Retrieved from [Link]

  • Kaur, A. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives.
  • Dr. Reddy's Laboratories Ltd. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.
  • Reddy, C. S., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 3(10), 3845-3851.
  • Smith, A. B., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 24(1), 180-185.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]...

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Asif, M. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 613-625.

Sources

A Technical Guide to Elucidating the Mechanism of Action of Methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for a multitude of pharmacologically active agents.[1][2] Methyl 3-phenyl-1H-pyrazole-5-carboxylate, a representative of this class, presents a promising yet enigmatic profile. While the broader family of pyrazole derivatives is known for a wide spectrum of biological activities, the specific molecular mechanisms underpinning the action of this particular ester remain largely uncharacterized.[3][4] This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, multi-phase strategy for systematically investigating and elucidating its mechanism of action. We move beyond theoretical discussion to provide actionable, field-proven experimental workflows, from initial hypothesis generation and target identification to target validation and phenotypic characterization. Our approach emphasizes scientific integrity through self-validating protocols and authoritative grounding, providing a robust framework for transforming a promising chemical entity into a well-understood therapeutic lead.

Introduction: The Pyrazole Scaffold and the Compound of Interest

Nitrogen-containing heterocyclic compounds are foundational to drug discovery, offering rich chemical diversity and favorable pharmacokinetic properties.[1] Among these, the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is particularly prominent.[2] Its structural motif is present in a range of approved drugs, demonstrating its clinical significance.[2]

This compound (PubChem CID: 644585) is a small molecule featuring this core pyrazole scaffold, substituted with a phenyl group at position 3 and a methyl carboxylate group at position 5.[5] While direct, extensive biological studies on this specific molecule are not widely published, the known activities of structurally related pyrazole derivatives provide a logical starting point for investigation. These compounds have demonstrated a remarkable range of effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[6][7][8][9]

The primary challenge and objective of this guide is to establish a systematic and rigorous pathway to de-orphanize this compound—that is, to identify its molecular target(s) and characterize the biological pathways it modulates.

Compound Profile: Synthesis and Chemical Properties

The synthesis of pyrazole derivatives is well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For this compound, a common synthetic route would involve the reaction of a β-ketoester with phenylhydrazine or the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[2]

Key Chemical Properties:

  • Molecular Formula: C₁₁H₁₀N₂O₂[5]

  • Molecular Weight: 202.21 g/mol [5]

  • Structure:

    
    

    (Image Source: PubChem CID 644585)

Hypothesizing Biological Activity: Insights from the Pyrazole Class

Before embarking on resource-intensive experimental work, we can formulate initial hypotheses based on the established bioactivities of the broader pyrazole family. This allows for the selection of relevant preliminary screening assays.

Potential Biological Activity Relevant Molecular Targets/Pathways Supporting Evidence from Pyrazole Derivatives
Anti-inflammatory COX-1/COX-2, TNF-α, IL-6, NF-κB PathwayMany pyrazole derivatives, including the drug Celecoxib, are potent COX-2 inhibitors. Others have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6.[6][10]
Anticancer Tubulin, Protein Kinases, Apoptotic Pathways (e.g., Caspases)Pyrazole conjugates have been reported as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase.[11] Others show cytotoxicity against various cancer cell lines, including breast, prostate, and melanoma.[7][12]
Antidiabetic α-glucosidase, α-amylaseCertain pyrazole derivatives have demonstrated potent in vitro inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[9]
Antibacterial DNA Gyrase, Cell Wall SynthesisPyrazole-based compounds have been investigated as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication.[8]

A Strategic Framework for Mechanistic Investigation

We propose a logical, three-phase workflow to systematically uncover the mechanism of action. This process begins with broad, unbiased screening to identify a molecular target and progressively narrows the focus to validate the target and elucidate its downstream biological consequences.

G start_node Compound of Interest (this compound) phase1 Phase 1: Target Identification (Unbiased Approaches) start_node->phase1 Initial Screening phase2 Phase 2: Target Validation (Confirmation & Specificity) phase1->phase2 Putative Target(s) Identified phase3 Phase 3: Pathway & Phenotypic Analysis (Cellular & Biological Context) phase2->phase3 Validated Target Confirmed end_node Mechanism of Action Elucidated phase3->end_node Biological Function Characterized

Caption: A strategic workflow for mechanism of action elucidation.

Phase 1: Target Identification - Finding the Binding Partner

Target identification is the crucial first step in understanding a small molecule's action.[13] The choice of method depends on the availability of resources and the nature of the compound. We recommend a parallel approach using both affinity-based and label-free methods to increase the probability of success and provide cross-validation.

This classic biochemical method uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample like a cell lysate.[13][14]

Workflow Rationale: By immobilizing the compound, we can isolate proteins that physically interact with it. Subsequent identification by mass spectrometry provides a direct list of candidate targets. This method is powerful but requires careful design of the affinity probe to ensure the modification does not disrupt the compound's native binding activity.

Experimental Protocol: On-Bead Affinity Pull-Down

  • Probe Synthesis:

    • Synthesize an analog of this compound with a linker arm (e.g., a short PEG chain) attached to a position determined by preliminary Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

    • Covalently attach the linker-modified compound to a solid support, such as NHS-activated agarose beads. Create a control set of beads with no compound attached (or with an inactive analog).

  • Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line like MCF-7 if pursuing an anticancer hypothesis) to high density.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

    • Clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA or Bradford assay.

  • Affinity Purification:

    • Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the compound-conjugated beads and the control beads separately. Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

    • To reduce non-specific binding, a competition experiment can be run in parallel, where the lysate is pre-incubated with an excess of the free (unmodified) compound before adding the beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series might involve 3-5 washes of increasing stringency (e.g., by slightly increasing salt concentration).

    • Elute the specifically bound proteins. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the free compound.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control and competition lanes.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

Label-free methods avoid chemical modification of the compound, mitigating the risk of altering its activity.[13] DARTS is a powerful technique that leverages the principle that a small molecule binding to its target protein can stabilize the protein's conformation, making it more resistant to proteolysis.[15]

DARTS_Workflow start Cell Lysate split start->split control Control + Vehicle (DMSO) split->control experiment Experiment + Compound split->experiment protease Add Protease (e.g., Pronase) control->protease experiment->protease analysis Analyze by SDS-PAGE or Mass Spectrometry protease->analysis result Identify Protected Protein Bands (Putative Targets) analysis->result

Caption: The experimental workflow for the DARTS method.

Workflow Rationale: This method identifies targets based on a functional consequence of binding (stabilization) rather than just affinity. It is particularly useful when synthesizing a tagged probe is challenging or when the binding site is unknown. A positive result—a protein band that is protected from degradation in the presence of the compound—provides strong evidence of a direct physical interaction.[15]

Phase 2: Target Validation - From Candidate to Confirmed Target

Identifying a list of putative targets is only the beginning. Validation is the process of confirming that the identified protein is indeed responsible for the compound's biological effect.[16]

Key Validation Strategies:

  • Genetic Validation:

    • Rationale: If the compound's effect is mediated through the target protein, then reducing the expression of that protein should mimic or occlude the effect of the compound.

    • Methods: Use RNA interference (siRNA) or CRISPR/Cas9 to knock down or knock out the gene encoding the putative target protein in a relevant cell line. Assess whether the loss of the protein leads to the same phenotype observed with compound treatment.

  • Biochemical and Biophysical Assays:

    • Rationale: To confirm a direct, high-affinity interaction between the compound and the purified target protein.

    • Methods:

      • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

      • Surface Plasmon Resonance (SPR): Immobilizes the purified protein and measures the binding of the compound in real-time to determine on- and off-rates.

      • Enzymatic Assays: If the target is an enzyme, test the compound's ability to inhibit or activate its activity using a purified, recombinant version of the protein.

Phase 3: Pathway Elucidation and Phenotypic Analysis

With a validated target, the final phase connects the molecular interaction to the overall cellular and biological effect. This involves mapping the downstream signaling pathways and confirming the compound's activity in disease-relevant functional assays.

Example Pathway: Investigating a Hypothesized Anti-inflammatory Mechanism

Let's assume target validation identified a protein kinase involved in the NF-κB signaling pathway, a central regulator of inflammation.

NFKB_Pathway stimulus Inflammatory Stimulus (e.g., TNF-α) target_kinase Validated Target (e.g., IKKβ) stimulus->target_kinase Activates compound Methyl 3-phenyl-1H- pyrazole-5-carboxylate compound->target_kinase Inhibits ikb IκBα target_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Gene Transcription (e.g., IL-6, COX-2) nucleus->transcription Initiates

Caption: A hypothetical signaling pathway showing inhibition of NF-κB activation.

Experimental Confirmation:

  • Western Blotting: Treat cells with an inflammatory stimulus (e.g., TNF-α) with and without the compound. Measure the phosphorylation levels of the target kinase and its substrate (e.g., IκBα). A successful compound should reduce this phosphorylation.

  • Immunofluorescence: Use microscopy to visualize the cellular location of NF-κB. In untreated, stimulated cells, NF-κB should translocate from the cytoplasm to the nucleus. Treatment with the compound should prevent this translocation.

  • Quantitative PCR (qPCR) / ELISA: Measure the downstream consequences. Treatment with the compound should reduce the transcription (qPCR) and secretion (ELISA) of pro-inflammatory genes and proteins, such as IL-6 and COX-2.

Essential Ancillary Studies: ADMET Profiling

A promising mechanism of action is only valuable if the compound has drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[17][18] Many of these properties can be predicted in silico before being confirmed with in vitro assays.[8][19]

Parameter Description Recommended In Vitro Assay
Solubility The ability of the compound to dissolve in aqueous media, impacting absorption.Kinetic or thermodynamic solubility assays using UV-Vis spectroscopy or HPLC.
Permeability The ability to cross biological membranes, such as the intestinal wall.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.
Metabolic Stability The compound's susceptibility to breakdown by metabolic enzymes (e.g., Cytochrome P450s).Incubation with liver microsomes or hepatocytes followed by LC-MS analysis to measure compound disappearance over time.
Plasma Protein Binding The extent to which the compound binds to proteins in the blood, affecting its free concentration.Rapid Equilibrium Dialysis (RED) assay.
Cytotoxicity The compound's general toxicity to cells.MTT or CellTiter-Glo assays on non-cancerous cell lines (e.g., HEK293 or primary cells).[11]

Conclusion and Future Directions

This guide presents a rigorous, phase-gated strategy for the comprehensive mechanistic investigation of this compound. By integrating unbiased target identification methods with robust validation and detailed phenotypic analysis, researchers can systematically uncover the molecular basis for this compound's activity. The initial hypotheses, derived from the well-documented bioactivities of the pyrazole class, provide a logical foundation for designing preliminary screens. Successful execution of this workflow will not only elucidate the specific mechanism of action but also generate the critical data package required for further preclinical and clinical development, ultimately determining the therapeutic potential of this promising molecule.

References

  • Al-Mokadem, M., Abul-Futouh, N., & Tabana, Y. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of the Egyptian National Cancer Institute, 35(1), 37. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • Al-Hourani, B. J., Al-Adhami, W. K., & El-Elimat, T. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6299. [Link]

  • Muthubhupathi, G., Selvakumar, M., Ramya, L., Adithya Prabha, E., Devi, K., Dharani, S., Sankari, T., Niranjana, S., Kowsalya, M., Jhansirani, T., & Devipriya, M. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Asian Journal of Pharmaceutical Research, 14(2), 119-126. [Link]

  • Bansal, R. K., & Kumar, R. (2017). Review: biologically active pyrazole derivatives. RSC Advances, 7(1), 123-143. [Link]

  • Tabana, Y. M., Al-Mokadem, M., & Abul-Futouh, N. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Goubaa, H., & Allouchi, H. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Quereshi, S. (2024). Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. Journal of Emerging Technologies and Innovative Research, 11(3), b763-b771. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Kumar, V., & Kumar, A. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 143-162. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Yoshida, M. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 193-203. [Link]

  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Link]

  • ResearchGate. (n.d.). In vitro ADMET properties of pyrazole 28. [Link]

  • JETIR. (2024). Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. Journal of Emerging Technologies and Innovative Research, 11(3). [Link]

  • Kamal, A., Vishnuvardhan, M. V. P. S., Bagaria, S., & Srikanth, P. S. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(7), 863-874. [Link]

  • Gupta, A., & Sharma, M. (2025). Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. Letters in Drug Design & Discovery, 22. [Link]

  • El-Massaoudi, M., Kaddouri, Y., Aouidate, A., El-Malki, F., Lallam, A., Guesmi, F., ... & Bouachrine, M. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5). [Link]

  • Al-Ghorbani, M., Chebrouk, M., Al-Majidi, S. M., El-Houri, R. B., Harrad, M., ... & Bouachrine, M. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLOS ONE, 19(1), e0295834. [Link]

  • ResearchGate. (2025). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • Al-Zoubi, R. M., Al-Subeh, T., Al-Masri, D. M., Al-Far, R. J., Al-Ayyoub, M. A., ... & Mubarak, M. S. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7904. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Current status of pyrazole and its biological activities. (2012). PMC - PubMed Central. [Link]

Sources

discovery and history of methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of pharmacologically active agents.[1][2] Pyrazole derivatives are integral components of numerous established drugs, demonstrating activities that span anti-inflammatory, anti-obesity, antipsychotic, and analgesic applications.[3][4] Within this critical class of compounds, this compound emerges as a significant synthetic intermediate, a building block whose history is intrinsically linked to the fundamental discoveries of heterocyclic chemistry. This guide provides a technical overview of its discovery, foundational synthetic routes, and its enduring relevance in research and drug development.

Part 1: Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring has been a subject of extensive study for over a century. Two classical, yet enduring, methodologies form the historical basis for the synthesis of nearly all pyrazole derivatives, including this compound: the Knorr Pyrazole Synthesis and the Huisgen 1,3-Dipolar Cycloaddition.

The Knorr Pyrazole Synthesis

First reported by German chemist Ludwig Knorr in the late 19th century, this reaction remains one of the most direct and reliable methods for pyrazole formation. The synthesis involves the condensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[5][6] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[6][7] The choice of substituents on both the hydrazine and the dicarbonyl compound dictates the final substitution pattern of the pyrazole, offering significant synthetic flexibility.

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product R1_dicarbonyl 1,3-Dicarbonyl Compound P1_condensation Condensation R1_dicarbonyl->P1_condensation R2_hydrazine Hydrazine (or derivative) R2_hydrazine->P1_condensation P2_cyclization Intramolecular Cyclization P1_condensation->P2_cyclization Forms Hydrazone Intermediate P3_dehydration Dehydration P2_cyclization->P3_dehydration Forms Ring Product_pyrazole Substituted Pyrazole P3_dehydration->Product_pyrazole Aromatization

Figure 1: Logical workflow of the Knorr Pyrazole Synthesis.
The Huisgen 1,3-Dipolar Cycloaddition

Developed by Rolf Huisgen in the mid-20th century, the 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocycles.[8][9] This reaction involves the concerted [4π + 2π] cycloaddition of a 1,3-dipole (a species with a 4π-electron system delocalized over three atoms) and a dipolarophile (a 2π-electron system, typically an alkene or alkyne).[8][10] For pyrazole synthesis, the reaction between a diazo compound (as the 1,3-dipole) and an alkyne is a common and highly effective strategy, offering excellent control over regioselectivity.[3][11]

Huisgen_Cycloaddition cluster_reactants Reactants cluster_process Reaction Mechanism cluster_product Product R1_dipole 1,3-Dipole (e.g., Diazoalkane) P1_concerted Concerted [3+2] Cycloaddition R1_dipole->P1_concerted R2_dipolarophile Dipolarophile (e.g., Alkyne) R2_dipolarophile->P1_concerted Product_ring Five-Membered Heterocycle (Pyrazole) P1_concerted->Product_ring Forms Ring in One Step

Figure 2: Conceptual overview of the Huisgen 1,3-Dipolar Cycloaddition.

Part 2: Specific Synthesis of this compound

The synthesis of this specific molecule is a direct application of the foundational principles described above. The key is the selection of appropriate starting materials to yield the desired 3-phenyl and 5-carboxylate substitution pattern on an N-unsubstituted pyrazole ring.

Pathway via Knorr-type Synthesis: A logical precursor for this synthesis is a β-ketoester bearing a phenyl group, such as methyl 4-phenyl-2,4-dioxobutanoate. Reaction of this 1,3-dicarbonyl compound with hydrazine hydrate (H₂NNH₂·H₂O) under acidic or thermal conditions would lead to cyclization, yielding a mixture of regioisomers. The desired this compound is typically a major product in such reactions.

Pathway via 1,3-Dipolar Cycloaddition: This approach offers potentially higher regioselectivity. The reaction of methyl propiolate (an alkyne dipolarophile) with phenyldiazomethane (a 1,3-dipole) would lead directly to the formation of the target molecule. The regiochemistry is governed by the electronic properties of the interacting frontier molecular orbitals of the two reactants.

Part 3: Technical Data and Characterization

Precise identification and characterization of this compound rely on standard analytical techniques.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
AppearanceExpected to be a white to off-white solid
IUPAC NameThis compound

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR ~13-14 ppm: Broad singlet, 1H (N-H proton). ~7.4-7.8 ppm: Multiplet, 5H (aromatic protons of phenyl group). ~7.0 ppm: Singlet, 1H (pyrazole C4-H proton). ~3.9 ppm: Singlet, 3H (methyl ester -OCH₃ protons).
¹³C NMR ~161 ppm: C=O of ester. ~150 ppm: Pyrazole C3. ~140 ppm: Pyrazole C5. ~128-130 ppm: Phenyl carbons. ~108 ppm: Pyrazole C4. ~52 ppm: Methoxy carbon (-OCH₃).
FTIR (cm⁻¹) ~3200-3400: N-H stretching. ~3100: Aromatic C-H stretching. ~1720-1730: C=O stretching of the ester. ~1500-1600: C=C and C=N stretching of aromatic rings.

Note: Expected NMR chemical shifts are approximate and can vary based on the solvent used.

Part 4: Historical Significance & Applications in Drug Discovery

The history of this compound is not one of a celebrated final product, but rather of a crucial and enabling intermediate. Its discovery is tied to the broader exploration of pyrazole synthesis in the 20th century. The true value of this molecule lies in its bifunctionality:

  • The Carboxylate Group: The methyl ester is readily hydrolyzed to the corresponding carboxylic acid.[12] This carboxylic acid is a versatile handle for amide bond formation, allowing chemists to couple the pyrazole core to a vast array of amines, generating large libraries of diverse molecules for biological screening.[13][14]

  • The N-H Group: The unsubstituted nitrogen at the 1-position can be alkylated or arylated, providing another point for structural modification and optimization of pharmacological properties.[15]

This dual functionality makes the 3-phenyl-pyrazole-5-carboxylate scaffold a privileged starting point for synthesizing compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][16][17]

Part 5: Detailed Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of a closely related pyrazole carboxylate, which illustrates the core methodology. This procedure for methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can be conceptually adapted to synthesize the target molecule by choosing different starting materials.[18]

Synthesis of Methyl 5-Hydroxy-1-Phenyl-1H-Pyrazole-3-Carboxylate [18]

  • Reactant Preparation: To a 50 mL round-bottom flask, add phenylhydrazine (0.22 g, 2 mmol) and dimethylacetylene dicarboxylate (DMAD) (0.28 g, 2 mmol).

  • Solvent Addition: Add a 1:1 mixture of toluene and dichloromethane (DCM) (10 mL total).

  • Reaction: Stir the mixture at reflux temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting white solid from ethanol to yield the pure product.

Protocol_Flow Start 1. Combine Reactants (Phenylhydrazine + DMAD) Step2 2. Add Solvent (Toluene/DCM) Start->Step2 Step3 3. Reflux for 2h (Monitor by TLC) Step2->Step3 Step4 4. Solvent Evaporation (Rotary Evaporator) Step3->Step4 Step5 5. Recrystallization (from Ethanol) Step4->Step5 End Pure Product Step5->End

Figure 3: Experimental workflow for a pyrazole carboxylate synthesis.

References

  • Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. Link

  • Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Link

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 102. Link

  • PubChem. N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Link

  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Link

  • ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. Link

  • Synfacts. (2007). One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. Thieme, 2007(07), 0692-0692. Link

  • Stanovnik, B., et al. (2002). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molecules, 7(1), 89-94. Link

  • Google Patents. (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Link

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Link

  • Taylor & Francis Online. (2023). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Synthetic Communications, 53(11), 863-888. Link

  • Becerra, D., et al. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 25(21), 5186. Link

  • MDPI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Link

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Link

  • SlideShare. (2020). Knorr Pyrazole Synthesis (M. Pharm). Link

  • Asian Journal of Pharmaceutical and Clinical Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Link

  • Refubium - Freie Universität Berlin. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Link

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Link

  • NIH National Center for Biotechnology Information. (2010). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules, 15(1), 358-366. Link

  • ResearchGate. (2018). Pharmacological Significance of Pyrazole and its Derivatives. Link

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Link

  • Scite.ai. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Link

  • ACS Publications. (1968). Mechanism of 1,3-dipolar cycloadditions. Reply. The Journal of Organic Chemistry, 33(5), 2211-2211. Link

  • YouTube. (2019). synthesis of pyrazoles. Link

  • PubMed. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Link

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Link

Sources

Technical Guide: Unveiling the Therapeutic Potential of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] This guide focuses on a specific, yet promising, derivative: Methyl 3-phenyl-1H-pyrazole-5-carboxylate . While direct pharmacological data on this molecule is nascent, its structural features suggest a strong potential for therapeutic relevance. This document provides a comprehensive exploration of its most probable therapeutic targets, grounded in the extensive research on analogous pyrazole structures. We will delineate logical, field-proven experimental workflows to systematically investigate these targets, providing researchers with a validated roadmap for discovery and development.

The Pyrazole Scaffold: A Foundation for Drug Discovery

Figure 1: Chemical Structure of this compound PubChem CID: 644585[12]

Primary Therapeutic Avenue: Anti-Inflammatory Activity via COX-2 Inhibition

Rationale for COX-2 as a Target

The structural arrangement of this compound shares similarities with known COX-2 inhibitors. The diaryl heterocycle motif is a classic pharmacophore for insertion into the COX-2 active site. We hypothesize that the phenyl group and the pyrazole core can mimic the binding of arachidonic acid, while the substituent at position 5 can be optimized to confer selectivity and potency.

Signaling Pathway: Prostaglandin Biosynthesis

The diagram below illustrates the central role of COX enzymes in converting arachidonic acid into pro-inflammatory prostaglandins. Inhibition of COX-2 is a key strategy for mitigating inflammatory responses.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Lipids->PLA2 Stimuli (e.g., Cytokines) AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Housekeeping Functions COX2->PGH2 Inflammatory Response Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target Methyl 3-phenyl-1H- pyrazole-5-carboxylate Target->COX2 Inhibition

Caption: COX-2 signaling pathway and point of inhibition.

Experimental Validation Workflow

A tiered approach, from computational modeling to cell-based assays, is essential for validating COX-2 as a target.

Validation_Workflow_COX cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: Cell-Based Functional Assays Docking Molecular Docking (Target: COX-2 Crystal Structure) EnzymeAssay In Vitro COX-1/COX-2 Inhibition Assay Docking->EnzymeAssay Predicts Binding Affinity CellCulture Culture RAW 264.7 Macrophages EnzymeAssay->CellCulture Confirms Direct Inhibition & Selectivity LPS_Stim Induce Inflammation (with Lipopolysaccharide - LPS) CellCulture->LPS_Stim PGE2_ELISA Measure PGE2 Production (ELISA) LPS_Stim->PGE2_ELISA Assess Functional Inhibition

Caption: Tiered workflow for validating COX-2 inhibition.

This protocol provides a self-validating system to determine the compound's potency (IC₅₀) and selectivity for COX-2 over COX-1.

  • Objective: To quantify the inhibitory activity of this compound against purified human recombinant COX-1 and COX-2 enzymes.

  • Materials:

    • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or equivalent).

    • Purified human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • This compound (test compound), dissolved in DMSO.

    • Celecoxib (selective COX-2 inhibitor control).

    • SC-560 (selective COX-1 inhibitor control).

    • 96-well microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in assay buffer. Also prepare dilutions of control inhibitors.

    • In separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add 10 µL of the diluted test compound, control inhibitor, or DMSO (vehicle control) to the appropriate wells.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction and measure the product (Prostaglandin F2α, via a colorimetric reaction) using a plate reader at the recommended wavelength (e.g., 415 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Expected Data & Interpretation

The results can be summarized to compare the potency and selectivity against reference compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
Hypothetical Data
This compound25.50.7534
Celecoxib (Reference)>1000.05>2000
Indomethacin (Non-selective Reference)0.020.500.04

An SI value significantly greater than 1 would indicate selective inhibition of COX-2, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[13]

Secondary Therapeutic Avenue: Anticancer Activity

The pyrazole scaffold is a key component of several FDA-approved anticancer drugs, particularly tyrosine kinase inhibitors (TKIs).[2][8] Pyrazole derivatives have been extensively reported to possess antiproliferative activity against a wide range of cancer cell lines.[10][15][16]

Rationale for Anticancer Targets

Given the prevalence of pyrazoles in TKIs, receptor tyrosine kinases (RTKs) like VEGFR, EGFR, or non-receptor kinases like Abl or Src are plausible targets. These kinases are often overactive in cancer, driving uncontrolled cell growth, proliferation, and angiogenesis. The pyrazole core can act as a hinge-binding motif, a common feature in kinase inhibitors.

Experimental Validation Workflow

A broad-spectrum screen followed by target-specific assays is a robust strategy.

Validation_Workflow_Cancer cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Target Identification & Validation MTT_Assay Cell Viability (MTT) Assay (Panel of Cancer Cell Lines: e.g., A549, MCF-7, HeLa) GI50 Determine GI₅₀ Values MTT_Assay->GI50 KinasePanel Kinase Panel Screening (>400 Kinases) GI50->KinasePanel Selects Most Sensitive Cell Line for Further Study WB_Assay Western Blot Analysis (Phospho-protein levels) KinasePanel->WB_Assay Identifies Potential Kinase Hits

Caption: Workflow for identifying anticancer targets.

  • Objective: To assess the cytotoxic/cytostatic effect of the compound on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • This compound, dissolved in DMSO.

    • Doxorubicin (positive control).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and Doxorubicin for 48-72 hours. Include a vehicle-only (DMSO) control.

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot viability versus log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Tertiary Therapeutic Avenue: Antimicrobial Activity

Pyrazole derivatives have consistently shown promising antibacterial and antifungal activities.[4][17][18] The increasing threat of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for anti-infective agents.

Rationale for Antimicrobial Targets

The specific molecular targets for pyrazole-based antimicrobials are diverse and less defined than for inflammation or cancer. However, potential mechanisms could include inhibition of essential enzymes in bacterial metabolic pathways (e.g., DNA gyrase, dihydrofolate reductase) or disruption of fungal cell membrane synthesis.

Experimental Validation Workflow

Initial screening for antimicrobial activity is performed using standardized broth microdilution methods.

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

    • Fungal strains (e.g., Candida albicans ATCC 10231).

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

    • Test compound and standard antibiotics (e.g., Ciprofloxacin, Fluconazole).

    • Sterile 96-well plates.

  • Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism, no drug) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration where no visible growth is observed.

Expected Data & Interpretation
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Hypothetical Data
This compound166432
Ciprofloxacin (Reference)0.50.25N/A
Fluconazole (Reference)N/AN/A2

Potent MIC values (typically ≤16 µg/mL) would warrant further investigation into the specific mechanism of action.

Conclusion

This compound is a molecule of significant therapeutic potential, stemming from its foundation on the pharmacologically privileged pyrazole scaffold. Based on extensive literature evidence from analogous compounds, the most promising therapeutic targets lie within the domains of inflammation (COX-2), oncology (protein kinases), and infectious disease . The experimental workflows detailed in this guide provide a logical, robust, and validated framework for researchers to systematically investigate these possibilities. By progressing from broad phenotypic screens to specific molecular target validation, the true therapeutic value of this compound can be effectively and efficiently elucidated.

References

  • Saeed, A., Shaheen, U., Hameed, A. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 82(1), 1-12. [Link]

  • Naik, N., Kumar, H. V. (2014). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469. [Link]

  • MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. [Link]

  • Rai, G., Soni, A., Gurung, A., Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-10. [Link]

  • ResearchGate. (n.d.). Medicinally important pyrazole derivatives. ResearchGate. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry, 34(04). [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Preprints.org. [Link]

  • Kumar, R., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(5), 183-220. [Link]

  • Arora, V., Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S4), 1039-1057. [Link]

  • Rani, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biotechnology, 23(1), 39-51. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (2015). Journal of the Korean Chemical Society, 59(1), 59-65. [Link]

  • Ansari, A., Ali, A., Asif, M., Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Kumari, S., Paliwal, S., Chauhan, R. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Synthetic Communications, 44(11), 1521-1578. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(2), 148-162. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14, 11843-11871. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry, 11(3), 10567-10580. [Link]

  • Sharma, P. K., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1558-1563. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-15. [Link]

  • Khan, I., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2014(3), M831. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 133-138. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (2012). International Journal of Drug Development and Research, 4(4), 221-228. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6296. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Structural Analogs of Methyl 3-phenyl-1H-pyrazole-5-carboxylate: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for three-dimensional molecular exploration have cemented its status as a "privileged structure."[1] From blockbuster anti-inflammatory drugs like celecoxib to a plethora of kinase inhibitors in clinical development, the pyrazole core is a recurring motif in compounds designed to interact with a wide array of biological targets.[2][3]

This technical guide focuses on a specific, yet highly versatile, pyrazole derivative: methyl 3-phenyl-1H-pyrazole-5-carboxylate . This molecule serves as an exceptional starting point for the development of a diverse range of structural analogs with significant therapeutic potential. Its constituent parts—the phenyl ring at the 3-position, the pyrazole core, and the methyl carboxylate at the 5-position—each offer a vector for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of facts, but a deeper understanding of the causality behind experimental choices, the logic of structure-activity relationships, and the practical details of key experimental protocols.

I. Synthetic Strategies: Constructing the Pyrazole Core and its Analogs

The synthesis of the this compound scaffold and its analogs primarily relies on the classical Knorr pyrazole synthesis and its modern variations.[4] This powerful reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

The Knorr Pyrazole Synthesis: A Robust and Versatile Method

The Knorr synthesis is a cornerstone of pyrazole chemistry, offering a straightforward route to the core structure.[4][5] The general mechanism involves the reaction of a β-ketoester with a hydrazine, leading to the formation of a pyrazolone intermediate which can then be further functionalized.

Diagram 1: The Knorr Pyrazole Synthesis Workflow

knorr_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) condensation Cyclocondensation dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation pyrazole Substituted Pyrazole condensation->pyrazole Acid or Base Catalyst

Caption: A simplified workflow of the Knorr pyrazole synthesis.

Step-by-Step Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, which serves as a crucial intermediate for further analog development.

Objective: To synthesize this compound.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • Methanol

  • Glacial acetic acid

  • Hydrochloric acid (1M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl benzoylacetate (1.0 eq) in methanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

II. Structural Analogs and Bioisosteric Replacements

The true power of the this compound scaffold lies in its amenability to structural modification. Each part of the molecule can be altered to probe the structure-activity relationship (SAR) and optimize for a desired biological effect.

Modifications of the 3-Phenyl Ring

The phenyl ring at the 3-position is a prime target for modification. Introducing substituents can modulate lipophilicity, electronic properties, and steric interactions with the target protein.

  • Electron-donating and -withdrawing groups: The addition of groups like methoxy (-OCH₃), methyl (-CH₃), halogens (-F, -Cl, -Br), or nitro (-NO₂) can significantly impact the electronic nature of the ring and its ability to form hydrogen bonds or other interactions.

  • Bioisosteric replacements: The phenyl ring can be replaced with other aromatic or heteroaromatic systems such as pyridyl, thienyl, or furanyl rings to explore different binding modes and improve properties like solubility.[7][8]

Derivatization of the 5-Carboxylate Group

The ester functionality at the 5-position is a key handle for creating diverse analogs.

  • Amide formation: Conversion of the ester to a carboxamide is a common and highly effective strategy. This introduces a hydrogen bond donor and acceptor, which can lead to new interactions with the biological target. A wide variety of primary and secondary amines can be used to generate a library of N-substituted pyrazole-5-carboxamides.[9][10]

  • Reduction to alcohol: The ester can be reduced to a primary alcohol, which can then be further functionalized, for example, by etherification or esterification.

  • Conversion to other functional groups: The carboxylate can be transformed into other functionalities like nitriles or various five-membered heterocycles (e.g., oxadiazoles, thiadiazoles).

Substitution on the Pyrazole Ring

The pyrazole ring itself can be modified, although this is often more synthetically challenging.

  • N-alkylation/arylation: The N1 position of the pyrazole ring can be alkylated or arylated to introduce new substituents that can probe different regions of a binding pocket.

  • Substitution at the 4-position: The C4 position can be functionalized, for example, by halogenation or formylation, to introduce additional points of interaction.

Diagram 2: Vectors for Analog Synthesis

analog_vectors core This compound 3-Phenyl Ring Pyrazole Core 5-Carboxylate Group substituents Substituent Modification (EDG, EWG, Halogens) core:f1->substituents bioisosteres Bioisosteric Replacement (Pyridyl, Thienyl) core:f1->bioisosteres amides Amide Formation core:f3->amides reduction Reduction to Alcohol core:f3->reduction n_alkylation N-Alkylation/Arylation core:f2->n_alkylation c4_functionalization C4-Functionalization core:f2->c4_functionalization

Caption: Key modification points on the core scaffold.

III. Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the SAR is critical for rational drug design.

Anti-inflammatory Activity: COX-2 Inhibition

The pyrazole scaffold is famously present in the selective COX-2 inhibitor celecoxib.[2] Many analogs of this compound have been synthesized and evaluated as potential anti-inflammatory agents.

Key SAR Insights:

  • Aryl Sulfonamide Moiety: The presence of a p-sulfonamide or a p-methylsulfonyl group on an N-phenyl substituent is a key determinant for potent and selective COX-2 inhibition.[3]

  • Vicinal Diaryl Substitution: The 1,5-diaryl substitution pattern on the pyrazole ring is crucial for fitting into the COX-2 active site.

  • Substituents on the 3-Phenyl Ring: Electron-withdrawing groups on the 3-phenyl ring can enhance COX-2 inhibitory activity.

Compound Modification COX-2 IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) Reference
CelecoxibN-phenylsulfonamide0.052>192[11]
Analog 13-(4-chlorophenyl)0.97-[4]
Analog 23-(4-fluorophenyl)0.15-0.20-[4]
PYZ161,5-diaryl, urea linkage0.5210.73[11]
PYZ31N-phenylsulfonamide analog0.01987-[11]
Anticancer Activity: Kinase Inhibition

The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[1][12] Analogs of the title compound have been explored as inhibitors of various kinases, including CDKs, Akt, and FLT3.[2][13][14]

Key SAR Insights:

  • N-Substitution: The N1 position of the pyrazole is often substituted with a group that can interact with the solvent-exposed region of the kinase.

  • Amide Moiety: The 5-carboxamide group is frequently employed to form key hydrogen bonds within the ATP binding site.

  • 3-Phenyl Substituents: Modifications to the 3-phenyl ring can enhance potency and selectivity by interacting with specific sub-pockets of the kinase.

Compound Target Kinase IC₅₀ (nM) Reference
AfuresertibAkt10.08 (Ki)[2]
Compound 17Chk217.9[2]
Compound 22CDK224[2]
Compound 8tFLT30.089[13]
TK4gJAK2/312.61 / 15.80[15]
Antimicrobial Activity

Pyrazole derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[9][16][17]

Key SAR Insights:

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogen substituents, can enhance antimicrobial activity.

  • Carboxamide vs. Ester: Carboxamide derivatives often exhibit better antimicrobial activity compared to their corresponding esters.

Compound Series Microorganism MIC (µg/mL) Reference
Pyrazole CarboxamidesS. aureus12.5[9]
Pyrazole CarboxamidesE. coli50[18]
5-functionalized pyrazolesS. aureus (MDR)32-64[17]
Pyrazole derivativesM. tuberculosis-[10]

IV. Advanced Experimental Protocols

This section provides detailed, self-validating protocols for key experiments in the synthesis and evaluation of this compound analogs.

Protocol: Synthesis of N-Aryl-3-phenyl-1H-pyrazole-5-carboxamides

Objective: To synthesize a library of N-aryl pyrazole carboxamides from the corresponding methyl ester.

Part A: Saponification of the Ester

  • Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Hydrolysis: Add lithium hydroxide (2.0 eq) and stir the mixture at 50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture and remove the THF under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Isolation: Collect the precipitated 3-phenyl-1H-pyrazole-5-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C.

  • Amine Addition: In a separate flask, dissolve the desired aryl amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the activated acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with 1M HCl and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Diagram 3: Amide Synthesis Workflow

amide_synthesis start This compound saponification Saponification (LiOH, THF/H₂O) start->saponification acid 3-Phenyl-1H-pyrazole-5-carboxylic acid saponification->acid activation Acid Chloride Formation (Oxalyl Chloride, DCM) acid->activation acid_chloride Pyrazole-5-carbonyl chloride activation->acid_chloride coupling Amide Coupling (Aryl Amine, TEA, DCM) acid_chloride->coupling product N-Aryl-3-phenyl-1H-pyrazole-5-carboxamide coupling->product

Caption: Workflow for the synthesis of pyrazole carboxamides.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the IC₅₀ value of a pyrazole analog against a specific protein kinase.[1]

Materials:

  • Kinase of interest

  • Specific kinase substrate

  • ATP

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white, flat-bottom plates

  • Luminescence-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound, positive control inhibitor, or DMSO (negative control).

  • Enzyme Addition: Add 10 µL of the kinase solution and incubate for 15 minutes at room temperature.

  • Initiation of Reaction: Add 5 µL of a mixture containing ATP (at its Km concentration for the kinase) and the substrate.

  • Incubation: Incubate for 60 minutes at 30 °C.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence and calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazole analog against a specific microbial strain.[16][19][20]

Materials:

  • Test compound (dissolved in DMSO)

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours for bacteria, or at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

V. Conclusion and Future Perspectives

The this compound scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its analogs, ensures its continued relevance in drug discovery. Future research will likely focus on the development of more complex, three-dimensional analogs, the exploration of novel biological targets, and the use of computational methods to guide the design of next-generation pyrazole-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to empower researchers to effectively explore the vast chemical space and therapeutic potential of this exceptional heterocyclic core.

References

  • Chen, X., et al. (2021). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(17), 2368-2378.
  • Menpara, K., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1235-1241.
  • Liu, Z., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(16), 4983.
  • Patel, R., et al. (2022). Synthesis and evaluation of novel pyrazole carboxamide derivatives.
  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 251-260.
  • Nagarapu, L., et al. (2007). Synthesis and biological evaluation of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 17(24), 6898-6902.
  • Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3197.
  • El-Sayed, M. A.-A., et al. (2010). Synthesis and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 18(16), 5764-5773.
  • Al-Ghorbani, M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1159-1175.
  • Kumar, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current Drug Targets, 22(12), 1367-1383.
  • Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6614.
  • Akbas, E., et al. (2005). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Arzneimittelforschung, 55(1), 34-38.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Asma, A., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 12(1), 1-12.
  • Guda, S. K., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14786-14805.
  • Wang, X., et al. (2022). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 7(25), 21671-21683.
  • Guo, Y., et al. (2016). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study.
  • Li, S., et al. (2016). Simultaneous enantioselective determination of phenylpyrazole insecticide flufiprole and its chiral metabolite in paddy field ecosystem by ultra-high performance liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 122, 123-130.
  • Patel, D., et al. (2017). Efficient MCR synthesis and antimicrobial activity evaluation of methyl 3-methyl-1-phenyl-1H-pyrazol-5-ylcarbamodithioate derivatives. Journal of Applicable Chemistry, 6(4), 634-641.
  • Sadek, B., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Al-Salahi, R., et al. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 17(16), 1856-1871.
  • Khan, I., et al. (2021). Chemical structures of pyrazole derivatives 1-9 and their IC50 values against cholinesterase enzymes. New Journal of Chemistry, 45(1), 107-128.
  • Kiran Kumar, H. G., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Wodarski, J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
  • El-Sayed, M. A.-A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances, 14(41), 29337-29361.
  • Pelipko, V. V., et al. (2023). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Sanna, M. L., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. European Journal of Medicinal Chemistry, 213, 113170.
  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 251-260.
  • Sirgel, F. A., et al. (2023). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 14, 1256385.
  • Sawarkar, R. G., et al. (2022). Determination of zone of inhibition and minimum inhibitory concentrations (MIC). Journal of Chemical Health Risks, 12(1), 1-10.
  • G. G. Mohamed, et al. (2016).
  • Vasylyeva, T. V., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7755-7767.
  • Maccioni, E., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1779.
  • Thangwong, A., et al. (2023). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
  • Akbas, E., et al. (2005). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. Arzneimittelforschung, 55(1), 34-38.
  • Al-Suwaidan, I. A., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Bekhit, A. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 587-598.
  • Al-Ostath, A., et al. (2023). Structures of pyrazole derivatives with anti-inflammatory activity. Journal of Molecular Structure, 1275, 134676.
  • El-Adl, K., et al. (2020).
  • Sirgel, F. A., et al. (2023). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers in Microbiology, 14, 1256385.
  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Martens, S. (2022). In vitro kinase assay. Protocols.io. [Link]

  • Tsolaki, E., et al. (2021).
  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209.
  • Karrouchi, K., et al. (2018).

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs for oncology and other therapeutic areas.[1][2] Its synthetic tractability and ability to form key interactions with biological targets make it a "privileged scaffold" in drug discovery.[3][4] This guide presents a comprehensive, field-proven framework for conducting the preliminary in vitro cytotoxicity screening of a novel pyrazole derivative, Methyl 3-phenyl-1H-pyrazole-5-carboxylate. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring the generation of robust, reproducible, and meaningful data. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small-molecule drug candidates.[5][6]

The Pyrazole Motif: A Privileged Scaffold in Oncology

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a versatile building block in the design of protein kinase inhibitors and other targeted anticancer therapies.[2][7] Several blockbuster drugs, including the ALK inhibitor Crizotinib and the JAK inhibitor Ruxolitinib, feature this core structure.[2] The success of these agents stems from the pyrazole ring's ability to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions within enzyme active sites.[2] Pyrazole derivatives have demonstrated a wide array of anticancer mechanisms, targeting critical pathways involving tubulin, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[8][9] The exploration of novel pyrazole derivatives like this compound is therefore a rational and promising strategy in the ongoing search for new cancer therapeutics.[10][11]

Designing a Robust and Self-Validating Screening Cascade

A preliminary cytotoxicity screen is the first crucial step in evaluating a compound's potential as a therapeutic agent.[12][13] The goal is not merely to determine if a compound can kill cells, but to do so in a quantitative, reproducible manner that allows for informed decisions about its future development.

The Rationale for Assay Selection: Measuring What Matters

Multiple assays can measure cytotoxicity, each with a distinct biological basis. For a preliminary screen, an assay that is robust, scalable, and cost-effective is paramount. We recommend a primary screen using a metabolic assay, followed by a confirmatory screen that measures a different cell death marker, such as membrane integrity.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity, an indicator of metabolic health. Live cells convert yellow MTT to purple formazan.[14]High-throughput, cost-effective, well-established.Can be affected by compounds that alter mitochondrial respiration without killing the cell. Requires a solubilization step.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon loss of plasma membrane integrity.[15]Directly measures cell death (necrosis).[15]Less sensitive for detecting apoptosis. Can have higher background if serum in media contains LDH.[15]

For this guide, we will focus on the MTT assay as the primary screening method due to its widespread use and reliability in early-stage drug discovery.[14][16]

The Rationale for Cell Line Selection: Context is Key

The choice of cell line can profoundly impact the screening results.[17][18] A well-considered panel should be used to gain initial insights into both potency and selectivity.

Recommended Initial Panel:

  • A Representative Cancer Cell Line: Select a well-characterized line relevant to a major cancer type. Examples include:

    • MCF-7: An estrogen receptor-positive human breast cancer cell line.[19]

    • A549: A human lung adenocarcinoma cell line.[8]

    • HCT-116: A human colorectal carcinoma cell line.[7]

  • A Non-Cancerous Control Cell Line: To assess baseline cytotoxicity and calculate a preliminary selectivity index, a non-malignant cell line is essential.

    • HEK293: A human embryonic kidney cell line, commonly used as a general control.[8]

    • hTERT-immortalized fibroblasts: Represent a normal, non-transformed cell type.[20]

This dual-pronged approach allows for the early identification of compounds that are potent against cancer cells but spare normal cells, a hallmark of a promising therapeutic candidate.

The Central Role of Controls

Every plate must be a self-validating experiment. The inclusion of proper controls is non-negotiable for data integrity.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the highest concentration of the test article. This control defines 100% cell viability.

  • Positive Control: Cells treated with a well-characterized cytotoxic agent (e.g., Doxorubicin, Cisplatin). This confirms that the assay system is responsive to cytotoxic insults.

  • Blank Control: Wells containing only culture medium and assay reagents. This is used for background subtraction.

Visualizing the Experimental Workflow

A clear workflow ensures consistency and minimizes error. The process from compound handling to data analysis follows a logical sequence.

Cytotoxicity_Screening_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Serial_Dilution Serial Dilution Plate (Working Concentrations) Compound_Prep->Serial_Dilution Incubation Add Compound to Cells & Incubate (e.g., 72h) Serial_Dilution->Incubation Cell_Culture Cell Culture & Seeding (Seed cells in 96-well plates) MTT_Add Add MTT Reagent (Incubate 2-4h) Incubation->MTT_Add Solubilize Add Solubilization Buffer (e.g., DMSO) MTT_Add->Solubilize Read_Plate Read Absorbance (570 nm) Solubilize->Read_Plate Calc_Viability Calculate % Viability (vs. Vehicle Control) Read_Plate->Calc_Viability Plot_Curve Plot Dose-Response Curve (% Viability vs. Log[Conc.]) Calc_Viability->Plot_Curve Calc_IC50 Calculate IC50 Value (Non-linear Regression) Plot_Curve->Calc_IC50 Report Report IC50 & Selectivity Index Calc_IC50->Report

Caption: Overall workflow for preliminary cytotoxicity screening using the MTT assay.

Detailed Experimental Protocols

These protocols are designed to be comprehensive and reproducible. Adherence to aseptic technique is critical throughout.

Compound Preparation and Handling
  • Primary Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade DMSO.

  • Aliquoting: Aliquot the stock solution into small volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Serial Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in a sterile 96-well plate using the appropriate cell culture medium. For a typical IC50 determination, a 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

MTT Assay for Cell Viability

This protocol is adapted for adherent cells in a 96-well format.[21][22]

Day 1: Cell Seeding

  • Harvest cells that are in a logarithmic growth phase using standard trypsinization methods.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 cells/well for MCF-7) in fresh culture medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Do not add cells to the "Blank" wells.

  • Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach and resume growth.

Day 2: Compound Treatment

  • Visually inspect the cells under a microscope to confirm attachment and healthy morphology.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions (including vehicle and positive controls) to the appropriate wells in triplicate.

  • Return the plate to the incubator for the desired exposure time (typically 72 hours for proliferation-based endpoints).

Day 5: Assay Endpoint

  • After the 72-hour incubation, carefully add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21]

  • Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.

Data Analysis and Interpretation

Raw absorbance values are meaningless without proper analysis. The goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).[23][24]

Calculation of Percent Viability

For each concentration, first calculate the average absorbance of the triplicate wells. Then, normalize the data to the controls:

% Viability = [ (Abssample - Absblank) / (Absvehicle - Absblank) ] * 100

Where:

  • Abssample is the average absorbance of the compound-treated wells.

  • Absvehicle is the average absorbance of the vehicle control wells.

  • Absblank is the average absorbance of the media-only wells.

IC50 Determination

The IC50 value is the concentration of the compound that reduces cell viability by 50%.[24][25]

  • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression model to fit the data. The most common model is the four-parameter logistic (4PL) equation.[25]

  • Software such as GraphPad Prism is highly recommended for this analysis, as it can directly calculate the IC50 value from the fitted curve.[26]

Data Presentation and Interpretation

The final data should be presented clearly for interpretation.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
MCF-7 (Breast Cancer)5.20.8
A549 (Lung Cancer)8.91.1
HEK293 (Normal Kidney)> 10015.4

Interpretation Logic:

Caption: Decision-making flowchart based on initial cytotoxicity and selectivity data.

In the hypothetical data above, the compound shows promising potency against cancer cell lines and excellent selectivity over the normal cell line (Selectivity Index for MCF-7 is >19). This profile would warrant further investigation.

Conclusion and Future Directions

This guide provides a robust framework for the initial cytotoxicity screening of this compound. A successful preliminary screen, indicating both potency and selectivity, is a critical milestone in the drug discovery process.[27] Positive results from this workflow should lead to confirmatory assays (e.g., LDH release), screening against a broader cancer cell line panel, and ultimately, more complex mechanism of action studies to elucidate the compound's biological target and pathway of cell death.[28]

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Medicinal Chemistry. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available from: [Link]

  • Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Spectroscopy Online. Available from: [Link]

  • How are small molecule drugs developed? - Dotmatics. Dotmatics. Available from: [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI. Available from: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Small Molecule Drug Development: Process, Strengths, and CDMO Role - Neuland Labs. Neuland Labs. Available from: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. MDPI. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. American Chemical Society Publications. Available from: [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. Frontiers. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available from: [Link]

  • What are small molecule drugs? - Sterling Pharma Solutions. Sterling Pharma Solutions. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • IC50's: An Approach to High-Throughput Drug Discovery. Benchling. Available from: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available from: [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. ResearchGate. Available from: [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Royal Society of Chemistry. Available from: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. IJPSR. Available from: [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Kosheeka. Available from: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. SciELO. Available from: [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. International Journal of Novel Research and Development. Available from: [Link]

  • IC50 Determination with GraphPad PRISM | Data Analysis Tutorial - YouTube. YouTube. Available from: [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. Available from: [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. ScienceDirect. Available from: [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. Dublin City University. Available from: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. ResearchGate. Available from: [Link]

Sources

Methodological & Application

A Streamlined One-Pot Synthesis of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate: Mechanism, Protocol, and Expert Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Introduction and Significance

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] Specifically, pyrazole-5-carboxylates are crucial intermediates in the synthesis of more complex molecules, including potent enzyme inhibitors and receptor ligands. The target molecule, methyl 3-phenyl-1H-pyrazole-5-carboxylate, serves as a versatile building block for drug discovery programs.

Traditional multi-step syntheses of such compounds often suffer from drawbacks including time-consuming isolation of intermediates, cumulative yield loss, and excessive solvent waste. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more elegant and efficient alternative.[1] This approach enhances operational simplicity, reduces waste, and often improves overall yield, aligning with the principles of green chemistry.

This guide details a robust one-pot procedure commencing from readily available starting materials, acetophenone and dimethyl oxalate, which undergo an in situ Claisen condensation followed by a regioselective cyclocondensation with hydrazine.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-stage sequence within a single pot: (A) base-catalyzed Claisen condensation to form a 1,3-dicarbonyl intermediate, and (B) cyclocondensation with hydrazine to form the pyrazole ring.

Stage A: In Situ Formation of Methyl Benzoylpyruvate

The reaction is initiated by a Claisen condensation between acetophenone and dimethyl oxalate, catalyzed by a strong base such as sodium methoxide (NaOCH₃). The methoxide ion deprotonates the α-carbon of acetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and loss of a methoxide leaving group yields the sodium salt of methyl 4-phenyl-2,4-dioxobutanoate (a β-ketoester).

Stage B: Regioselective Cyclocondensation

Upon the introduction of hydrazine (NH₂NH₂), a cyclocondensation reaction occurs. The more nucleophilic nitrogen of hydrazine preferentially attacks the more electrophilic ketone carbonyl (C4), followed by condensation. The second nitrogen atom then undergoes an intramolecular nucleophilic attack on the ester carbonyl (C2), leading to a cyclic intermediate. Aromatization is achieved through the elimination of two water molecules, yielding the stable 3-phenyl-1H-pyrazole-5-carboxylate ring system.[4][5][6]

The reaction is highly regioselective. The initial attack of hydrazine on the benzoyl carbonyl over the ester carbonyl is sterically and electronically favored, leading predominantly to the formation of the desired 3-phenyl-5-methoxycarbonyl isomer rather than the 3-methoxycarbonyl-5-phenyl alternative.[7]

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate  + NaOCH3 - CH3OH DimethylOxalate Dimethyl Oxalate Diketone Methyl 4-phenyl-2,4-dioxobutanoate (1,3-Dicarbonyl) DimethylOxalate->Diketone Claisen Condensation Hydrazine Hydrazine Hydrate Hydrazone Cyclic Intermediate Hydrazine->Hydrazone Cyclocondensation Enolate->Diketone Claisen Condensation Diketone->Hydrazone Cyclocondensation Product Methyl 3-phenyl- 1H-pyrazole-5-carboxylate Hydrazone->Product Dehydration (Aromatization)

Caption: Reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Reagents and Materials
ReagentFormulaMW ( g/mol )PuritySupplier
Sodium MethoxideNaOCH₃54.02≥97%Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.04≥99.8%Fisher Scientific
AcetophenoneC₈H₈O120.15≥99%Acros Organics
Dimethyl OxalateC₄H₆O₄118.09≥99%Alfa Aesar
Hydrazine HydrateN₂H₄·H₂O50.06~64% N₂H₄Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46~37%J.T. Baker
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄86.18ACS GradeVWR
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Quantitative Data
ReactantRoleMolar Eq.Moles (mmol)Amount
Sodium MethoxideBase1.1552.97 g
MethanolSolvent--150 mL
AcetophenoneStarting Material1.0506.01 g (5.85 mL)
Dimethyl OxalateStarting Material1.1556.50 g
Hydrazine HydrateStarting Material1.2603.00 g (~3.0 mL)
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (with a nitrogen bubbler), and a dropping funnel. Ensure all glassware is oven-dried. Purge the system with dry nitrogen.

  • Base and Solvent: Add anhydrous methanol (100 mL) to the flask, followed by the careful addition of sodium methoxide (2.97 g). Stir the mixture until the base is fully dissolved.

  • Claisen Condensation: In a separate beaker, mix acetophenone (5.85 mL) and dimethyl oxalate (6.50 g). Transfer this mixture to the dropping funnel and add it dropwise to the stirred sodium methoxide solution over 20-30 minutes. An exothermic reaction and color change may be observed.

  • Intermediate Formation: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 2 hours to ensure complete formation of the 1,3-dicarbonyl intermediate.

  • Cyclization: Cool the mixture to room temperature. Dilute the hydrazine hydrate (3.0 mL) with methanol (20 mL) and add it dropwise to the reaction mixture.

  • Pyrazole Formation: Once the hydrazine addition is complete, heat the mixture back to reflux and maintain for an additional 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl (~5-6 mL) to neutralize the mixture until it is acidic (pH ~2-3, check with pH paper). A precipitate will form.

  • Filtration: Stir the acidified slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water (2 x 50 mL) and then a small amount of cold methanol (20 mL) to remove salts and impurities.

  • Drying: Dry the white to off-white solid product under vacuum at 40-50 °C to a constant weight. Expected yield: 75-85%.

Purification and Characterization
  • Purification: The crude product is often of high purity. If necessary, recrystallize from a mixture of ethanol and water.

  • Characterization:

    • Melting Point: Literature m.p. ~188 °C.[8]

    • ¹H NMR (300 MHz, DMSO-d₆): δ ~12.1 ppm (s, 1H, OH/NH tautomer), δ 7.3-7.7 ppm (m, 5H, Ar-H), δ 5.9 ppm (s, 1H, pyrazole C4-H), δ 3.8 ppm (s, 3H, OCH₃).[8][9]

    • IR (ATR): ~3200 cm⁻¹ (N-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1600, 1500 cm⁻¹ (C=C, C=N stretch).[8][9]

Expert Insights and Troubleshooting

Understanding the rationale behind each step is key to a successful synthesis.

  • Anhydrous Conditions: The initial Claisen condensation is highly sensitive to moisture. Water can consume the sodium methoxide base and hydrolyze the ester, significantly reducing the yield of the 1,3-dicarbonyl intermediate. Using anhydrous methanol and a nitrogen atmosphere is critical.

  • Order of Addition: Adding the acetophenone/oxalate mixture to the base (rather than vice-versa) maintains a high concentration of the base, favoring the deprotonation of acetophenone and minimizing self-condensation side reactions.

  • Role of Acidification: The pyrazole product exists as its sodium salt in the basic reaction mixture. Acidification is essential to protonate the pyrazole ring and precipitate the neutral, less soluble final product. Adding acid slowly and with cooling prevents excessive heat generation.

  • Hydrazine Handling: Hydrazine is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvent.Ensure all reagents and glassware are anhydrous. Use a fresh bottle of anhydrous methanol.
2. Inactive base.Use freshly opened or properly stored sodium methoxide.
3. Insufficient reaction time/temp.Ensure reflux temperatures are reached and maintained for the specified times. Monitor via TLC.
Oily/Gummy Product 1. Incomplete reaction.Extend reflux times. Confirm completion with TLC before work-up.
2. Impurities from side reactions.Purify the crude product by recrystallization or column chromatography.
Formation of Isomer 1. Incorrect reaction conditions.The described protocol is highly regioselective. Significant isomer formation is unlikely but could indicate issues with intermediate stability.
Reaction Stalls 1. Insufficient base.Ensure the correct stoichiometry of sodium methoxide is used to drive the initial condensation to completion.

digraph "Experimental_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Define node styles node_start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_step [fillcolor="#F1F3F4", fontcolor="#202124"]; node_action [shape=cds, fillcolor="#FEF7E0", fontcolor="#202124"]; node_end [label="End Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow steps start [node_start]; setup [label="Assemble Dry Glassware\nunder N2 Atmosphere", node_step]; add_base [label="Dissolve NaOCH3\nin Anhydrous Methanol", node_step]; add_ketoester [label="Add Acetophenone/\nDimethyl Oxalate Mixture", node_action]; reflux1 [label="Reflux for 2h\n(Intermediate Formation)", node_step]; add_hydrazine [label="Cool and Add\nHydrazine Hydrate", node_action]; reflux2 [label="Reflux for 3h\n(Pyrazole Formation)", node_step]; workup [label="Cool, Acidify with HCl,\nand Precipitate", node_action]; isolate [label="Filter, Wash, and Dry\nthe Crude Product", node_step]; purify [label="Recrystallize\n(If Necessary)", node_step]; analyze [label="Characterize\n(NMR, IR, MP)", node_step]; end_prod [node_end];

// Connections start -> setup -> add_base -> add_ketoester -> reflux1 -> add_hydrazine -> reflux2 -> workup -> isolate -> purify -> analyze -> end_prod; }

Caption: A streamlined workflow for the one-pot synthesis.

References

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Vinayakrao Patil Mahavidyalaya, Vaijapur. (2018, June 5). An Efficient Protocol for the One Pot Synthesis of Pyranopyrazoles in Aqueous Medium using Triethanolamine as a Catalyst. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available at: [Link]

  • Hilaris Publisher. (2020, March 10). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. Available at: [Link]

  • Beilstein Journals. (2016, November 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Worldresearchersassociations.com. (2021, May). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Available at: [Link]

  • ResearchGate. (2023). Synthesis of pyrazolines by reaction of chalcone with hydrazine in acetic acid and ethanol. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Available at: [Link]

  • ResearchGate. (2013). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]

  • MDPI. (2013, August 28). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (2018, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Available at: [Link]

  • Springer Link. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • ResearchGate. (2014). Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • ResearchGate. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Application Note and Protocol for the Purification of Methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the purification of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines two primary methods for purification: recrystallization and silica gel column chromatography. This guide is designed to provide a comprehensive understanding of the principles behind each purification technique, enabling researchers to obtain a high-purity final product.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The purity of this intermediate is critical for the successful synthesis of downstream targets and for obtaining accurate biological data. This application note provides detailed, field-proven protocols for the purification of this compound, addressing common challenges and offering insights into the rationale behind the experimental choices.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
Appearance White to off-white solid
Melting Point 188 °C (for a similar hydroxypyrazole derivative)[2]

Pre-Purification Workup

Prior to undertaking purification, a standard aqueous workup is essential to remove inorganic salts and highly polar impurities from the crude reaction mixture.

Protocol:

  • Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.

  • If the reaction was carried out in a water-miscible solvent (e.g., ethanol, methanol), concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove any basic impurities).

    • Saturated aqueous NaHCO₃ solution (to neutralize any excess acid and remove acidic impurities).

    • Brine (to facilitate phase separation and remove residual water).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Purification Method 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent at different temperatures. For pyrazole derivatives, alcohols such as ethanol and methanol are often suitable solvents.[2][3]

Rationale for Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol has been shown to be effective for recrystallizing similar pyrazole carboxylates.[2] It is a polar protic solvent that can form hydrogen bonds, which can be advantageous for dissolving the polar pyrazole ring and ester group at elevated temperatures.

Step-by-Step Recrystallization Protocol
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to create a slurry.

  • Heat the mixture gently on a hot plate with stirring.

  • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

  • Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • For maximum yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to obtain the pure this compound.

Purification Method 2: Silica Gel Column Chromatography

Column chromatography is a powerful purification technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). This method is particularly useful for removing impurities with similar solubility profiles to the target compound. For pyrazole derivatives, a common eluent system is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[4]

Principles of Separation

Silica gel is a polar adsorbent. Compounds with greater polarity will adhere more strongly to the silica gel and elute more slowly, while less polar compounds will travel down the column more quickly. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Slurry Prepare Silica Gel Slurry Pack Pack the Column Slurry->Pack Equilibrate Equilibrate with Mobile Phase Pack->Equilibrate Load Load Sample onto Column Dissolve Dissolve Crude Product Dissolve->Load Elute Elute with Gradient or Isocratic Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

Detailed Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Equilibration: Run the initial mobile phase through the column until the silica bed is stable and fully equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column. The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting and Purity Assessment

ProblemPossible CauseSolution
Low Recovery from Recrystallization Too much solvent was used. The compound is significantly soluble in the cold solvent.Use a minimal amount of hot solvent for dissolution. Try a different solvent or a mixed-solvent system.
Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a "good" solvent to the hot solution before cooling.
Poor Separation in Column Chromatography Incorrect mobile phase polarity. Column overloading.Optimize the eluent system using TLC. Use a larger column or load less sample.
Product Co-elutes with Impurity Impurity has a very similar polarity to the product.Try a different solvent system or a different stationary phase (e.g., alumina).

Purity Assessment:

The purity of the final product should be assessed using one or more of the following analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): A single peak should be observed in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The spectra should be clean and consistent with the expected structure.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Conclusion

The protocols described in this application note provide robust and reliable methods for the purification of this compound. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities present in the crude product. By understanding the principles behind these techniques and following the detailed protocols, researchers can consistently obtain high-purity material essential for their drug discovery and development efforts.

References

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

Sources

Application Note & Protocols: Harnessing Methyl 3-Phenyl-1H-pyrazole-5-carboxylate for Next-Generation Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Pyrazole Scaffold

This document provides a comprehensive guide for investigating Methyl 3-phenyl-1H-pyrazole-5-carboxylate as a lead compound in an anti-inflammatory drug discovery program. We will delineate its hypothesized mechanism of action and provide detailed protocols for its evaluation, from initial in vitro screening to in vivo efficacy models.

Hypothesized Mechanism of Action

Based on extensive research into pyrazole derivatives, we hypothesize that this compound exerts its anti-inflammatory effects through a multi-pronged mechanism targeting key nodes in the inflammatory cascade.[1][2] This includes the inhibition of pro-inflammatory enzymes and the suppression of critical signaling pathways.

A primary proposed mechanism is the selective inhibition of the COX-2 enzyme.[5][6] COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[2] Furthermore, we postulate that this compound may modulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7][8] NF-κB is a master regulator of the inflammatory response, and its inhibition is a key therapeutic strategy.[7][9][10]

proposed_mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Releases NFkB_Inhibitor->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates COX2_Enzyme COX-2 Enzyme Nucleus->COX2_Enzyme Upregulates Transcription Cytokines TNF-α, IL-6 Nucleus->Cytokines Upregulates Transcription Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation MPPC Methyl 3-phenyl-1H- pyrazole-5-carboxylate MPPC->IKK Inhibits MPPC->COX2_Enzyme Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Drug Discovery & Development Workflow

The evaluation of this compound and its derivatives should follow a structured, multi-stage process to comprehensively assess its therapeutic potential.

drug_discovery_workflow Start Start In_Vitro Phase 1: In Vitro Screening - COX-1/COX-2 Inhibition Assays - Cytokine Profiling (LPS-induced Macrophages) - NF-κB Activity Assay Start->In_Vitro SAR Phase 2: Lead Optimization (SAR) - Synthesis of Analogs - Iterative Screening In_Vitro->SAR SAR->In_Vitro Re-evaluate In_Vivo Phase 3: In Vivo Efficacy - Carrageenan-Induced Paw Edema - PK/PD Studies SAR->In_Vivo Preclinical Phase 4: Preclinical Development - ADME-Tox Profiling - Formulation Studies In_Vivo->Preclinical End IND Preclinical->End

Caption: A phased approach for the development of pyrazole-based anti-inflammatory drugs.

Part 1: In Vitro Evaluation Protocols

The initial phase focuses on cell-free and cell-based assays to determine the compound's direct effects on key inflammatory targets.

Protocol 1.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is crucial for determining the compound's potency and selectivity for COX isoforms.[11]

Objective: To quantify the IC50 values of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (dissolved in DMSO)

  • Celecoxib and Ibuprofen (positive controls)

  • 96-well microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and controls in DMSO. A typical starting concentration range is 100 µM to 0.1 nM.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Incubation: Add the diluted test compound, controls, or DMSO (vehicle control) to the respective wells. Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Termination & Detection: After 2 minutes, stop the reaction and add a colorimetric substrate to measure the prostaglandin product.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 610 nm).[11] Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Hypothetical Data
This compound>1000.5>200
Celecoxib (Control)500.051000
Ibuprofen (Control)5100.5
Protocol 1.2: Anti-inflammatory Activity in LPS-Stimulated Macrophages

This cell-based assay evaluates the compound's ability to suppress the production of key pro-inflammatory mediators in a biologically relevant context.[12][13][14]

Objective: To measure the effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • MTT Cell Viability Assay Kit

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle-only control group (no LPS, no compound) and an LPS-only control group.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compound.

  • Data Analysis: Normalize cytokine levels to the LPS-only control and calculate the IC50 for the inhibition of each cytokine.

Data Presentation:

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Hypothetical Data
Vehicle Control<10<20100
LPS (1 µg/mL)3500800098
LPS + Test Compound (1 µM)1200250097
LPS + Dexamethasone (1 µM)50090099

Part 2: In Vivo Efficacy Protocol

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a complex physiological system. The carrageenan-induced paw edema model is a standard for evaluating acute inflammation.[15][16][17][18][19]

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation in a rat model.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Plebthysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimate animals for at least one week before the experiment.

  • Grouping: Randomly divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg, p.o.), and test compound groups (e.g., 10, 30, 100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the test compound, vehicle, or Indomethacin orally (p.o.).

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15][16]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[17][18]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.

Data Presentation:

Treatment Group (mg/kg, p.o.)% Inhibition of Edema at 3 hours
Hypothetical Data
Vehicle Control0%
This compound (10)25%
This compound (30)45%
This compound (100)65%
Indomethacin (10)70%

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. Positive results from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more comprehensive preclinical profiling, including pharmacokinetics and toxicology. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this specific derivative is a promising endeavor in the quest for safer and more effective anti-inflammatory drugs.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. Available at: [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. Available at: [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. Available at: [Link]

  • Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis. Available at: [Link]

  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. Available at: [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC - PubMed Central. Available at: [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available at: [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Available at: [Link]

  • Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed. Available at: [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available at: [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. Available at: [Link]

  • Inflammatory responses in embryonal cardiomyocytes exposed to LPS challenge: an in vitro model of deciphering the effects of LPS on the heart - PubMed. Available at: [Link]

  • Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. Available at: [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug | Request PDF - ResearchGate. Available at: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Available at: [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS - vels. Available at: [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. Available at: [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. Available at: [Link]

  • Full article: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - Taylor & Francis. Available at: [Link]

  • NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed. Available at: [Link]

  • Co-ordinate inhibition of the production of TNF, IL-1, and IL-6 by small molecules - PubMed. Available at: [Link]

  • Small-Molecule Inhibition of TNF-alpha. Available at: [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Available at: [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. Available at: [Link]

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery - MDPI. Available at: [Link]

  • Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway - Frontiers. Available at: [Link]

  • [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Available at: [Link]

  • A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130. Available at: [Link]

  • A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor Subunit, Glycoprotein 130. Available at: [Link]

  • Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases - MDPI. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available at: [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, and notably, antimicrobial effects.[1][2][3][4] Methyl 3-phenyl-1H-pyrazole-5-carboxylate represents a foundational structure within this class, offering a synthetically accessible starting point for the exploration of new antimicrobial agents. Its bicyclic aromatic system and reactive ester group provide ample opportunities for structural modification to optimize potency and selectivity.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed experimental protocols for the systematic evaluation of this compound and its derivatives as potential antimicrobial agents. The methodologies outlined herein are designed to establish a robust preclinical data package, encompassing initial screening, determination of potency, elucidation of the mechanism of action, and assessment of preliminary safety profiles.

Part 1: Foundational Antimicrobial Evaluation

The initial phase of investigation is focused on determining the breadth and potency of the antimicrobial activity of this compound. This involves screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

Principle: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a standardized bacterial inoculum. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible growth.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or appropriate solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

    • Solvent Control: Wells containing the highest concentration of DMSO used and the bacterial inoculum.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.

Protocol 1.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar plates. The MBC is the lowest concentration that results in no bacterial growth on the subculture plates.

Procedure:

  • From the wells corresponding to the MIC and higher concentrations in the MIC plate, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that shows no bacterial growth on the agar plate.

Data Presentation:

CompoundOrganismMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureusDataData
This compoundEscherichia coliDataData
Ciprofloxacin (Control)Staphylococcus aureusDataData
Ciprofloxacin (Control)Escherichia coliDataData

Part 2: Elucidating the Mechanism of Action

Understanding how a novel antimicrobial agent exerts its effect is crucial for its development. Pyrazole derivatives have been reported to act through various mechanisms, including the inhibition of DNA gyrase and the disruption of the bacterial cell wall.[1][6] The following protocols are designed to investigate these potential mechanisms.

Antimicrobial_MoA_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Safety & Selectivity Start This compound MIC_MBC MIC/MBC Determination (Protocol 1.1 & 1.2) Start->MIC_MBC Test Compound Membrane_Permeability Cell Membrane Permeability Assay (Protocol 2.1) MIC_MBC->Membrane_Permeability Active Compound DNA_Gyrase DNA Gyrase Inhibition Assay (Protocol 2.2) MIC_MBC->DNA_Gyrase Active Compound Cytotoxicity Cytotoxicity Assay (MTT) (Protocol 3.1) Membrane_Permeability->Cytotoxicity DNA_Gyrase->Cytotoxicity Selectivity_Index Calculate Selectivity Index Cytotoxicity->Selectivity_Index

Caption: Workflow for antimicrobial evaluation.

Protocol 2.1: Cell Membrane Permeability Assay

This assay assesses whether the test compound disrupts the integrity of the bacterial cell membrane.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the cell membrane is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.

Materials:

  • Bacterial suspension (prepared as in Protocol 1.1)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) solution

  • Positive control (e.g., Polymyxin B)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Wash and resuspend the bacterial cells in PBS to an OD600 of 0.5.

  • Add the test compound at concentrations around its MIC value to the bacterial suspension.

  • Incubate for a defined period (e.g., 30 minutes).

  • Add PI to the suspension to a final concentration of 10 µg/mL.

  • Measure the fluorescence (Excitation: 535 nm, Emission: 617 nm) immediately and at several time points.

  • An increase in fluorescence compared to the untreated control indicates membrane damage.

Protocol 2.2: DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.[1]

Principle: This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis.

Materials:

  • Purified DNA gyrase (e.g., from E. coli)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer containing ATP

  • Positive control (e.g., Novobiocin)

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing DNA gyrase, relaxed plasmid DNA, and assay buffer.

  • Add the test compound at various concentrations.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction and run the samples on an agarose gel.

  • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

  • Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The initial data on the antimicrobial activity of this compound provides a starting point for lead optimization. SAR studies are essential to identify which parts of the molecule are crucial for its activity and how modifications can enhance potency and selectivity.[7][8][9]

SAR_Logic cluster_R1 Position 3: Phenyl Ring cluster_R2 Position 5: Ester Group cluster_R3 Position 1: Pyrazole Nitrogen Core This compound (Core Scaffold) R1_Mod Introduce Electron-Donating/ Withdrawing Groups (e.g., -OCH3, -Cl, -NO2) Core->R1_Mod Modify R2_Mod Amide Formation (Reaction with various amines) Core->R2_Mod Modify R3_Mod Alkylation/Arylation (e.g., add methyl, ethyl, phenyl groups) Core->R3_Mod Modify SAR_Analysis Correlate Structural Changes with Antimicrobial Activity R1_Mod->SAR_Analysis Synthesize & Test R2_Mod->SAR_Analysis Synthesize & Test R3_Mod->SAR_Analysis Synthesize & Test

Caption: Logic for SAR studies.

Proposed Synthetic Modifications:

  • Modification of the Phenyl Ring at Position 3: The electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing substituents. This can influence the interaction of the molecule with its target.

  • Modification of the Ester Group at Position 5: The ester can be converted to a variety of amides by reacting with different primary and secondary amines. This can alter the solubility, polarity, and hydrogen bonding capabilities of the molecule.

  • Substitution at the N1 Position of the Pyrazole Ring: The hydrogen at the N1 position can be substituted with various alkyl or aryl groups, which can impact the overall conformation and lipophilicity of the compound.

For each synthesized derivative, the MIC and MBC should be determined as described in Protocols 1.1 and 1.2 to build a comprehensive SAR table.

Part 4: Preliminary Safety Assessment

A crucial aspect of antimicrobial drug development is ensuring that the compound is selective for bacterial cells over mammalian cells.[10][11][12] A preliminary assessment of cytotoxicity is a critical first step.

Protocol 3.1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).

Selectivity Index (SI):

The selectivity of the compound can be expressed by the Selectivity Index, which is calculated as:

SI = IC50 (mammalian cells) / MIC (bacterial cells)

A higher SI value indicates greater selectivity for the bacterial target.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of this compound as a potential antimicrobial agent. The successful execution of these protocols will generate crucial data on its antimicrobial spectrum, potency, mechanism of action, and preliminary safety profile. Positive results from this initial assessment will warrant further investigation, including more in-depth mechanistic studies, in vivo efficacy testing in animal models of infection, and advanced lead optimization to improve pharmacokinetic and pharmacodynamic properties. The pyrazole scaffold holds significant promise, and a systematic approach as outlined here is paramount to unlocking its full therapeutic potential in the fight against infectious diseases.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.Methods in Molecular Biology, 2023.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.Springer Link, 2023.
  • 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.ChemicalBook.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.JOVE.
  • Antibacterial pyrazoles: tackling resistant bacteria.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.WOAH.
  • Antimicrobial Susceptibility Testing Protocols.Taylor & Francis eBooks.
  • Antimicrobial Susceptibility Testing Protocols.NHBS Academic & Professional Books.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight.Anti-Infective Agents, 2020.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.INTEGRA Biosciences, 2021.
  • Design, Synthesis, and Structure-Activity Relationships of Pyrazole Derivatives As Potential Fabh Inhibitors.AMiner.
  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Deriv
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv
  • Structures of some pyrazole derivatives as antimicrobial compounds.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).MDPI.
  • Assessing the Cytotoxicity of Antibacterial Agent 97 on Mammalian Cells: Applic
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.Journal of Chemical and Pharmaceutical Research, 2018.

Sources

Methyl 3-phenyl-1H-pyrazole-5-carboxylate: A Versatile Intermediate for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] In the relentless pursuit of more effective and selective cancer therapeutics, pyrazole derivatives have emerged as a particularly fruitful area of research.[3] Their unique structural and electronic properties allow for diverse functionalization, enabling the fine-tuning of their biological activity. Several pyrazole-containing drugs have been successfully commercialized for the treatment of various diseases, including cancer, underscoring the therapeutic potential of this heterocyclic motif. This application note focuses on methyl 3-phenyl-1H-pyrazole-5-carboxylate, a key intermediate that serves as a versatile building block for the synthesis of a new generation of potent anticancer agents. We will provide a detailed protocol for its synthesis, explore its application in the development of kinase inhibitors, and discuss the underlying principles that guide the design of these promising therapeutic candidates.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a one-pot cyclocondensation reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[4] This method is advantageous due to its operational simplicity and good yields.

Reaction Scheme:

G reactant1 Phenylhydrazine plus + reactant1->plus reactant2 Dimethyl acetylenedicarboxylate (DMAD) arrow Reflux, Toluene/DCM reactant2->arrow product This compound plus->reactant2 arrow->product

Figure 1: Synthesis of the target intermediate.

Materials and Equipment:

  • Phenylhydrazine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.

  • Addition of DMAD: While stirring, add dimethyl acetylenedicarboxylate (1 equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.[4]

Causality Behind Experimental Choices:

  • The choice of a non-polar solvent mixture like toluene and DCM facilitates the dissolution of the reactants and allows for a suitable reflux temperature.

  • The one-pot nature of this reaction is efficient as it avoids the isolation of intermediates, saving time and resources.

  • Recrystallization is a straightforward and effective method for purifying the solid product, removing unreacted starting materials and byproducts.

Application in the Synthesis of Anticancer Pyrazole Carboxamides

The ester functionality at the 5-position of this compound is a key handle for further synthetic transformations. One of the most important applications is its conversion to a variety of carboxamide derivatives, which have shown significant promise as anticancer agents, particularly as kinase inhibitors.[5][6]

General Synthetic Workflow:

The synthesis of pyrazole carboxamide anticancer agents from the methyl ester intermediate typically involves two main steps: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

G cluster_0 Synthesis of Anticancer Pyrazole Carboxamides intermediate Methyl 3-phenyl-1H- pyrazole-5-carboxylate acid 3-Phenyl-1H-pyrazole- 5-carboxylic acid intermediate->acid 1. Hydrolysis (e.g., LiOH, H2O/EtOH) amide Anticancer Pyrazole Carboxamide Derivative acid->amide 2. Amide Coupling (e.g., HATU, DIPEA, Amine) G cluster_0 Kinase Inhibition by Pyrazole Carboxamides cluster_1 Cellular Processes pyrazole Pyrazole Carboxamide (from Intermediate) kinase Oncogenic Kinase (e.g., Aurora, FLT3, CDK) pyrazole->kinase Inhibits proliferation Cell Proliferation kinase->proliferation Promotes survival Cell Survival kinase->survival Promotes atp ATP atp->kinase Binds to active site apoptosis Apoptosis proliferation->apoptosis Inhibition leads to survival->apoptosis Inhibition leads to

Sources

Application Note and Protocol: A Scalable Synthesis of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described two-step, one-pot procedure is designed for researchers and process chemists, emphasizing safety, efficiency, and scalability. The synthesis involves an initial base-mediated Claisen condensation between dimethyl oxalate and acetophenone, followed by a cyclocondensation reaction with hydrazine hydrate. This document offers detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting guidance to ensure a reproducible and safe scale-up.

Introduction

Pyrazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] this compound, in particular, serves as a key intermediate for the synthesis of more complex bioactive molecules. The growing demand for this scaffold necessitates a robust and scalable synthetic route.

This protocol details a procedure that is both efficient for laboratory-scale synthesis and amenable to scale-up in a process chemistry setting. The methodology is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] Our approach generates the requisite 1,3-dicarbonyl intermediate in situ, streamlining the process into a one-pot reaction.

Reaction Scheme & Mechanism

The synthesis proceeds in two key stages within a single reaction vessel:

Stage 1: Claisen Condensation. A base, such as sodium methoxide, is used to deprotonate the α-carbon of acetophenone, which then acts as a nucleophile attacking dimethyl oxalate to form the intermediate methyl 3-phenyl-2,4-dioxobutanoate.[5][6]

Stage 2: Cyclocondensation. The addition of hydrazine hydrate to the in situ generated β-ketoester triggers a cyclocondensation reaction. This involves the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazole product.[7][8]

Synthesis_Workflow cluster_0 Stage 1: Claisen Condensation cluster_1 Stage 2: Cyclocondensation & Work-up Acetophenone Acetophenone Intermediate In situ generated Methyl 3-phenyl-2,4-dioxobutanoate Acetophenone->Intermediate Reaction Step 1 DimethylOxalate Dimethyl Oxalate DimethylOxalate->Intermediate Reaction Step 1 Base Sodium Methoxide in Methanol Base->Intermediate Reaction Step 1 Hydrazine Hydrazine Hydrate Product Methyl 3-phenyl-1H- pyrazole-5-carboxylate Intermediate->Product Hydrazine->Product Reaction Step 2 Acid Acetic Acid Workup Aqueous Work-up & Recrystallization Product->Workup FinalProduct Purified Product Workup->FinalProduct

Figure 1: Overall workflow for the one-pot synthesis of this compound.

Materials and Equipment

MaterialGradeSupplierNotes
AcetophenoneReagentPlus®, ≥99%Sigma-Aldrich
Dimethyl oxalate≥99%Sigma-Aldrich
Sodium methoxide≥97%Sigma-AldrichHandle under inert atmosphere.
Methanol (anhydrous)≥99.8%Fisher Chemical
Hydrazine hydrate (55%)Reagent gradeSigma-AldrichHighly Toxic & Corrosive . See safety notes.
Acetic acid (glacial)≥99.7%Fisher Chemical
Ethyl acetateHPLC gradeFisher ChemicalFor extraction and recrystallization.
HexanesHPLC gradeFisher ChemicalFor recrystallization.
Saturated NaCl solution--Brine for washing.
Anhydrous MgSO₄ or Na₂SO₄--For drying organic layers.

Equipment:

  • Three-neck round-bottom flask (appropriately sized for the intended scale)

  • Mechanical stirrer

  • Reflux condenser with a drying tube or inert gas inlet

  • Addition funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Detailed Experimental Protocol

Safety First: This procedure involves highly hazardous materials. Hydrazine hydrate is extremely toxic, corrosive, and a suspected carcinogen.[9][10][11][12] Sodium methoxide is corrosive and flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[13]

Step 1: Preparation and Claisen Condensation

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), and an addition funnel.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol (3 mL per gram of sodium methoxide).

  • Reaction Initiation: To the three-neck flask, add anhydrous methanol (5 mL per gram of acetophenone) and acetophenone (1.0 equivalent). Begin stirring and cool the mixture to 0-5 °C using an ice bath.

  • Base Addition: Slowly add the sodium methoxide solution via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Formation of the Enolate: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Addition of Dimethyl Oxalate: In a separate container, dissolve dimethyl oxalate (1.1 equivalents) in anhydrous methanol (2 mL per gram). Add this solution to the reaction mixture via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetophenone is consumed.

Step 2: Cyclocondensation and Work-up

  • pH Adjustment: Cool the reaction mixture back to 0-5 °C with an ice bath. Slowly add glacial acetic acid to neutralize the excess sodium methoxide and to catalyze the cyclization, until the pH is approximately 5-6.

  • Hydrazine Addition: (EXTREME CAUTION) Slowly add hydrazine hydrate (1.1 equivalents) dropwise via the addition funnel. An exothermic reaction is expected; maintain the internal temperature below 20 °C.

  • Reaction to Completion: After the hydrazine addition, remove the ice bath and heat the reaction mixture to a gentle reflux (around 65-70 °C) for 3-5 hours. Monitor the disappearance of the intermediate by TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add ethyl acetate and water. Stir vigorously. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated NaCl solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to a constant weight.

Data and Expected Results

ParameterValue
Molar Ratios Acetophenone:Dimethyl Oxalate:Hydrazine Hydrate:Sodium Methoxide = 1:1.1:1.1:1.1
Solvent Volume ~10 mL of Methanol per gram of Acetophenone
Reaction Time Claisen: 2-4 hours; Cyclocondensation: 3-5 hours
Expected Yield 75-85% (after purification)
Appearance White to off-white crystalline solid
Melting Point 142-145 °C (literature value)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Product Incomplete Claisen condensation due to moisture or weak base. Incomplete cyclization.Ensure all glassware is oven-dried and use anhydrous methanol. Confirm the activity of the sodium methoxide. Increase the reflux time for the cyclocondensation step and monitor by TLC.
Formation of Side Products Self-condensation of acetophenone. Reaction of hydrazine with dimethyl oxalate.Maintain low temperatures during the base and dimethyl oxalate additions. Ensure slow and controlled addition of hydrazine hydrate.
Difficulty in Crystallization Product is oily or impure.Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) before attempting recrystallization. Ensure the correct solvent ratio is used for recrystallization.
Reaction Does Not Go to Completion Insufficient heating or reaction time. Inactive reagents.Ensure the reflux temperature is maintained. Check the purity and age of hydrazine hydrate and sodium methoxide.

Safety and Waste Disposal

  • Hydrazine Hydrate: Handle only in a chemical fume hood.[9][13] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10][12] Have a hydrazine spill kit available.

  • Sodium Methoxide: Reacts violently with water. Keep away from moisture.

  • Waste Disposal: Quench any unreacted hydrazine in the aqueous waste stream with a dilute solution of sodium hypochlorite before neutralizing and disposing of it according to institutional guidelines. Organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.

G cluster_safety Key Safety Measures cluster_reagents Hazardous Reagents cluster_disposal Waste Management ppe Full PPE: Lab Coat, Goggles, Gloves hood Work in a Chemical Fume Hood spill_kit Hydrazine Spill Kit Accessible hydrazine Hydrazine Hydrate (Highly Toxic, Corrosive) hydrazine->ppe Requires hydrazine->hood Handled In hydrazine->spill_kit Requires naome Sodium Methoxide (Corrosive, Flammable) naome->ppe Requires naome->hood Handled In aqueous_waste Aqueous Waste: Quench Hydrazine w/ Bleach organic_waste Organic Waste: Segregated Collection

Figure 2: Key safety and handling considerations for the synthesis.

References

  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Beilstein-Institut. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]

  • Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. [Link]

  • ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. [Link]

  • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16). [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2025-10-16). [Link]

  • Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. [Link]

  • MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025-08-06). [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. (2024-09-10). [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024-03-17). [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025-03-04). [Link]

  • J&K Scientific. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. [Link]

  • YouTube. Pyrazoles Syntheses, reactions and uses. (2021-02-17). [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • SciSpace. The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. [Link]

Sources

Application Note: Quantitative Analysis of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate using Validated High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a key intermediate in pharmaceutical synthesis. The primary method detailed is a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This guide is designed for researchers, analytical scientists, and quality control professionals, offering in-depth protocols, method validation procedures according to ICH Q2(R2) guidelines, and the scientific rationale behind the methodological choices.[1][2] Additionally, orthogonal methods for structural confirmation are discussed.

Introduction and Analytical Rationale

This compound (MPPC) is a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known for a wide range of pharmacological activities.[3] Accurate quantification of MPPC is critical for ensuring the purity of synthetic intermediates, determining the potency of active ingredients, and monitoring stability in drug development processes.

The molecular structure of MPPC, which includes a phenyl ring and a pyrazole ring, contains strong chromophores, making it an ideal candidate for analysis by UV-Vis spectrophotometry.[4] Its relatively low volatility and good solubility in common organic solvents favor liquid chromatography over gas chromatography for high-precision quantitative analysis. Therefore, RP-HPLC with UV detection is the method of choice, offering high specificity, sensitivity, and reproducibility.

Physicochemical Properties of MPPC:

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂[4]
Molecular Weight202.21 g/mol [4]
IUPAC NameThis compound[4]
AppearanceWhite to off-white solid (typical)N/A
Key ChromophoresPhenyl Ring, Pyrazole Heterocycle[4]

Primary Analytical Method: RP-HPLC with UV Detection

Principle and Method Rationale

This method separates MPPC from potential impurities and degradation products based on its differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The phenyl group imparts significant hydrophobicity, allowing for strong retention on a C18 column. The mobile phase, a mixture of acetonitrile and an aqueous buffer, is optimized to achieve a sharp, symmetrical peak with a practical retention time. A UV detector is used for quantification at a wavelength where MPPC exhibits maximum absorbance, ensuring high sensitivity.

Overall Analytical Workflow

The comprehensive workflow for the quantification of an MPPC sample involves initial sample preparation, analysis by a validated HPLC method, and confirmation of identity using orthogonal techniques when necessary.

Analytical_Workflow cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: Chromatographic Analysis cluster_2 Phase 3: Data Processing & Reporting cluster_3 Phase 4: Orthogonal Verification (Optional) Sample Test Sample (e.g., Bulk Drug, Reaction Mixture) Prep Accurate Weighing & Dissolution in Diluent (e.g., Acetonitrile) Sample->Prep Standard Standard Standard->Prep SST System Suitability Test (SST) (Precision, Tailing Factor) Prep->SST Analysis HPLC Injection & Data Acquisition (UV Detection @ 254 nm) SST->Analysis Quant Quantification (External Standard Method) Analysis->Quant Confirm LC-MS or NMR Analysis (Identity Confirmation) Analysis->Confirm Report Final Report Generation (Assay Value, Purity Profile) Quant->Report

Caption: General workflow for MPPC quantification.

Detailed Experimental Protocol

A. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18).

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Phosphate Monobasic (ACS Grade), Orthophosphoric Acid (ACS Grade).

  • Reference Standard: this compound, purity ≥ 99.5%.

B. Preparation of Solutions

  • Mobile Phase Buffer: Dissolve 1.36 g of Potassium Phosphate Monobasic in 1000 mL of HPLC grade water. Adjust pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Buffer (55:45 v/v).

  • Diluent: Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of MPPC Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample into a 100 mL volumetric flask to achieve a nominal concentration of 100 µg/mL of MPPC. Dissolve and dilute to volume with Diluent.

C. HPLC Conditions

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile : pH 3.0 Phosphate Buffer (55:45 v/v)Isocratic elution provides stable baseline and reproducible retention times. The acidic pH suppresses ionization of any potential acidic/basic impurities, leading to better peak shapes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 254 nmThe phenyl chromophore exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small volume minimizes potential peak distortion from solvent effects.
Run Time 15 minutesSufficient to elute the main peak and any common impurities.

D. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making five replicate injections of the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the amount of MPPC in the sample using the external standard method.

E. System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Areas ≤ 2.0% (for n=5)Demonstrates the precision of the analytical system.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[5][6] The following parameters must be evaluated.

Validation_Workflow Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Linearity->Precision Robustness Robustness (Small Variations) Linearity->Robustness LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Inter-analyst) Precision->Intermediate Precision->Robustness LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelationship of HPLC method validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[7][8]

  • Protocol: Analyze a blank (diluent), the MPPC standard, a sample solution, and a placebo (if applicable). Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample to generate potential degradation products.

  • Acceptance Criteria: The MPPC peak should be free from interference from any other components. Peak purity analysis using a DAD should yield a purity angle less than the purity threshold. Resolution between the MPPC peak and the nearest eluting impurity should be > 2.0.

Linearity and Range
  • Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the nominal test concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (as % Recovery)
  • Protocol: Perform recovery studies by spiking a known amount of MPPC reference standard into a sample matrix (or placebo) at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the detector response. LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Parameters to vary include:

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected by the changes.

Summary of Validation Parameters and Typical Acceptance Criteria:

ParameterTestTypical Acceptance Criteria
Specificity Forced Degradation, Peak PurityNo interference at analyte Rt; Peak Purity > 990
Linearity 5 concentrations (50-150%)R² ≥ 0.999
Range 50-150% of test concentrationMethod is linear, accurate, and precise over this range.
Accuracy 3 levels, 3 replicates eachMean Recovery: 98.0% - 102.0%
Precision Repeatability (n=6)%RSD ≤ 2.0%
Intermediate Precision%RSD ≤ 2.0%
LOQ S/N Ratio ≈ 10:1Quantifiable with acceptable precision and accuracy.
Robustness Varied method parametersSST criteria met; assay results remain consistent.

Orthogonal and Confirmatory Techniques

While HPLC is the primary tool for quantification, other techniques are invaluable for structural confirmation and characterization, especially during method development and impurity identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer allows for the confirmation of the molecular weight of the main peak (m/z 203.1 for [M+H]⁺) and the tentative identification of unknown impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural elucidation and confirmation of the reference standard's identity.[10][11] Key expected signals for MPPC include a singlet for the methyl ester protons, multiplets for the phenyl protons, and a characteristic singlet for the pyrazole ring proton.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1720-1740 cm⁻¹), C=N stretching of the pyrazole ring, and aromatic C-H bonds.[12][13]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, specific, and robust system for the quantitative analysis of this compound. Adherence to the comprehensive validation protocol, grounded in ICH guidelines, ensures that the data generated is accurate and reproducible, making the method suitable for use in regulated research and quality control environments. The use of orthogonal techniques such as LC-MS and NMR further strengthens the analytical data package by providing unambiguous structural confirmation.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • Benchchem. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
  • ICH. (2023).
  • LCGC International. (2014).
  • LCGC International. (n.d.).
  • Adeniyi, A. A., & Ajibade, P. A. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 38, 4120-4129.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • ResearchGate. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. (2025).
  • ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.
  • National Institutes of Health. (2024).
  • MDPI. (n.d.).
  • PubChem. (n.d.).

Sources

Application Note: Rapid Microwave-Assisted Synthesis of Methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a rapid, efficient, and high-yield protocol for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. By leveraging the advantages of microwave-assisted organic synthesis (MAOS), the reaction time is dramatically reduced from several hours to mere minutes compared to conventional heating methods.[1][2][3] This protocol provides a step-by-step guide for the reaction setup, purification, and characterization of the target compound, making it an accessible and reproducible method for researchers in drug discovery and organic synthesis.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The 3-phenyl-1H-pyrazole-5-carboxylate core is a particularly important pharmacophore found in numerous biologically active molecules. Traditional synthetic routes to these compounds often involve prolonged reaction times and harsh conditions, which can lead to lower yields and the formation of byproducts.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, offering significant advantages over conventional heating.[1] These benefits include rapid and uniform heating of the reaction mixture, leading to shorter reaction times, higher yields, and often improved product purity.[1][2] In the context of heterocyclic synthesis, MAOS has proven to be a highly effective tool for the construction of complex molecular architectures in a fraction of the time required by classical methods.[2][3]

This application note presents a validated protocol for the microwave-assisted synthesis of this compound from methyl phenylpropiolate and hydrazine hydrate. The causality behind experimental choices, a self-validating system through detailed characterization, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Methyl Phenylpropiolate Microwave Irradiation Microwave (120°C, 10 min) Ethanol Methyl Phenylpropiolate->Microwave Irradiation Hydrazine Hydrate Hydrazine Hydrate->Microwave Irradiation Product Microwave Irradiation->Product

Caption: Synthesis of this compound.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
Methyl phenylpropiolate98%Sigma-Aldrich
Hydrazine hydrate99%Sigma-Aldrich
Ethanol (absolute)ACS GradeFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Silica gel60 Å, 230-400 meshSigma-Aldrich
Equipment
  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)

  • Mass spectrometer (ESI or GC-MS)

Experimental Protocol

Step 1: Reaction Setup
  • To a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add methyl phenylpropiolate (1.0 mmol, 162.2 mg).

  • Add absolute ethanol (3 mL) to dissolve the starting material.

  • Carefully add hydrazine hydrate (1.2 mmol, 60.1 mg, ~0.06 mL).

    • Expert Insight: A slight excess of hydrazine hydrate is used to ensure the complete consumption of the limiting reagent, methyl phenylpropiolate. Ethanol is chosen as the solvent due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[1]

  • Seal the reaction vessel securely.

Step 2: Microwave Irradiation
  • Place the sealed vessel into the cavity of the microwave synthesizer.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 250 W (or dynamic power to maintain temperature)

    • Stirring: On

  • Initiate the microwave irradiation. The reaction progress can be monitored by the internal pressure and temperature sensors of the instrument.

Step 3: Work-up and Purification
  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate) is typically effective.

    • TLC Monitoring: Monitor the fractions by TLC (30% ethyl acetate in hexane) and visualize under a UV lamp (254 nm). The product spot should be clearly visible.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Results and Discussion

Yield and Purity

Following this protocol, the desired product, this compound, is typically obtained in high yield (85-95%) and purity (>98% by NMR).

Characterization Data

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR δ (ppm): 3.9 (s, 3H, OCH₃), 7.1 (s, 1H, pyrazole-H), 7.4-7.5 (m, 3H, Ar-H), 7.8-7.9 (m, 2H, Ar-H), 13.5 (br s, 1H, NH).
¹³C NMR δ (ppm): 52.0 (OCH₃), 108.0 (C4), 125.8 (Ar-CH), 128.5 (Ar-CH), 129.2 (Ar-CH), 130.5 (Ar-C), 140.0 (C5), 148.0 (C3), 162.0 (C=O).
Mass Spec (ESI) m/z: 203.07 [M+H]⁺, 225.05 [M+Na]⁺.

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided NMR data is based on typical values for similar pyrazole structures.[5][6]

Mechanism and Regioselectivity

The synthesis proceeds through a cyclocondensation reaction. The initial step is a nucleophilic attack of the hydrazine onto the β-carbon of the α,β-alkynoate (Michael addition), followed by an intramolecular cyclization and subsequent tautomerization to form the aromatic pyrazole ring.

The reaction of unsymmetrical reagents like phenylpropiolates and hydrazine can potentially lead to two regioisomers: this compound and methyl 5-phenyl-1H-pyrazole-3-carboxylate. However, the reaction generally shows high regioselectivity, favoring the formation of the 3-phenyl isomer. This selectivity is influenced by the electronic effects of the phenyl and ester groups on the alkyne.

Workflow Diagram

G start Start reagents 1. Mix Methyl Phenylpropiolate, Hydrazine Hydrate, and Ethanol start->reagents microwave 2. Microwave Irradiation (120°C, 10 min) reagents->microwave cool 3. Cool to Room Temperature microwave->cool evaporate 4. Evaporate Solvent cool->evaporate chromatography 5. Purify by Flash Chromatography evaporate->chromatography characterize 6. Characterize Product (NMR, MS) chromatography->characterize end End characterize->end

Caption: Experimental workflow for the synthesis.

Conclusion

This application note provides a robust and highly efficient protocol for the microwave-assisted synthesis of this compound. The significant reduction in reaction time, coupled with high yields and purity, makes this method a superior alternative to conventional synthetic approaches. This protocol is expected to be a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery and development.

References

  • Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Kavaliauskas, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

  • Holzer, W., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Bargues, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences, 24(22), 16193. [Link]

  • Ogunniran, K. O., et al. (2016). Microwave assisted synthesis, characterization and investigation of antibacterial activity of 3-(5-(substituted-phenyl) -4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives. Journal of Taibah University for Science, 10(5), 729-738. [Link]

  • The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Retrieved from [Link]

  • Singh, P., et al. (2016). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. Journal of Saudi Chemical Society, 20, S474-S481. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Retrieved from [Link]

Sources

Application Notes and Protocols for the Single Crystal Growth of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Single Crystals

In the realm of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. This structural information, obtainable with atomic resolution through single-crystal X-ray diffraction (SCXRD), is fundamental to understanding a compound's physicochemical properties, its biological activity, and for rational drug design. Methyl 3-phenyl-1H-pyrazole-5-carboxylate, a heterocyclic compound belonging to the pyrazole class, is a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. The ability to grow high-quality single crystals of this compound is, therefore, a critical step in elucidating its structure-activity relationship (SAR) and for the development of novel therapeutic agents.

This comprehensive guide provides a detailed overview of the techniques and protocols for obtaining single crystals of this compound, suitable for X-ray crystallography. The methodologies described herein are grounded in established crystallographic principles and are supplemented with insights derived from the crystallization of structurally related pyrazole compounds.

I. Synthesis and Purification of this compound

The quality of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation, impede crystal growth, or become incorporated into the crystal lattice, leading to defects. Therefore, the synthesis and rigorous purification of this compound are prerequisites for obtaining diffraction-quality single crystals.

A common route to synthesize the target compound is through the esterification of its corresponding carboxylic acid, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Protocol 1: Synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

This protocol is adapted from established procedures for the synthesis of similar pyrazole carboxylic acids.[1]

Materials:

  • Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Ethanol

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate in a 1:1 mixture of ethanol and water.

  • Add an excess of lithium hydroxide monohydrate to the solution.

  • Stir the reaction mixture at 50°C and monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, concentrate the mixture to dryness under reduced pressure.

  • Dissolve the residue in water and perform a liquid-liquid extraction with dichloromethane to remove any unreacted starting material.

  • Carefully acidify the aqueous phase with 1N hydrochloric acid to a pH below 3. This will precipitate the carboxylic acid product.

  • Collect the solid precipitate by filtration and wash with cold deionized water.

  • Dry the product under high vacuum to yield 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid as a white solid.

Protocol 2: Esterification to this compound

A standard Fischer esterification can be employed to convert the carboxylic acid to the desired methyl ester.

Materials:

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend the synthesized 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of the Crude Product

The crude ester should be purified before attempting crystallization. Column chromatography on silica gel is a highly effective method. The choice of eluent will depend on the polarity of the compound and any impurities. A gradient of hexane and ethyl acetate is a common starting point for the purification of pyrazole derivatives.

II. Principles of Crystallization for Organic Compounds

The formation of a single crystal from a solution is a thermodynamically driven process that involves two main stages: nucleation and crystal growth. The goal of any crystallization technique is to induce a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thereby promoting the formation of a crystalline solid. The key is to achieve this supersaturation slowly and in a controlled manner to favor the growth of a few large, well-ordered crystals rather than a multitude of small, imperfect ones.

Several factors critically influence the outcome of a crystallization experiment:

  • Purity of the Compound: As emphasized earlier, impurities can disrupt the crystal lattice and inhibit growth.

  • Solvent Selection: The ideal solvent should exhibit moderate solubility for the compound of interest, with a significant temperature coefficient of solubility (i.e., the compound is significantly more soluble at higher temperatures).

  • Rate of Supersaturation: Slow and controlled changes in conditions (temperature, solvent composition) are crucial for growing large, high-quality crystals.

  • Mechanical Stability: The crystallization vessel should be kept in a vibration-free environment to prevent the formation of multiple nucleation sites and to allow for undisturbed crystal growth.

III. Recommended Crystallization Techniques and Protocols

Based on the successful crystallization of structurally similar pyrazole compounds and general principles for small organic molecules, the following techniques are recommended for growing single crystals of this compound. For a closely related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, single crystals suitable for X-ray diffraction were successfully obtained through recrystallization from ethanol.[2] This provides a strong starting point for our investigations.

Solvent Selection and Solubility Screening

Before proceeding with the detailed protocols, it is highly recommended to perform a preliminary solubility screening to identify suitable solvents. This can be done on a small scale by observing the solubility of a few milligrams of the purified compound in various solvents at room temperature and upon heating.

Solvent Polarity Index Boiling Point (°C) Potential Use
Ethanol5.278Good solvent for slow cooling/evaporation
Methanol6.665Good solvent, more volatile than ethanol
Ethyl Acetate4.477Good solvent, less polar
Acetone5.156Good solvent, highly volatile
Dichloromethane3.140Good solvent for layering, volatile
Toluene2.4111Less polar solvent
Hexane0.169Anti-solvent
Water10.2100Likely an anti-solvent

Note: The "Potential Use" is a general guideline. Experimental verification is essential.

Protocol 3: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals.

Principle: A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.

Procedure:

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at room temperature to create a clear, near-saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle-sized perforations. This allows for slow solvent evaporation.

  • Place the vial in a quiet, vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial periodically for crystal growth without agitating it.

Slow_Evaporation A Dissolve Compound in Solvent B Filter Solution A->B C Partially Cover Vial B->C D Allow Slow Evaporation C->D E Crystal Formation D->E

Caption: Workflow for the Slow Evaporation Crystallization Method.

Protocol 4: Slow Cooling

This method is effective when the compound's solubility is significantly higher at elevated temperatures.

Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and crystallization.

Procedure:

  • In a small flask, add the purified this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Gently heat the mixture while stirring until the compound is completely dissolved. If necessary, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

  • Filter the hot solution through a pre-warmed filter into a clean vial to remove any insoluble impurities.

  • Cover the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure slow cooling to room temperature.

  • Once at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to further promote crystallization, if necessary.

Slow_Cooling A Dissolve Compound in Hot Solvent B Filter Hot Solution A->B C Insulate and Cool Slowly B->C D Crystal Formation C->D

Caption: Workflow for the Slow Cooling Crystallization Method.

Protocol 5: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is effective for a wide range of compounds.

Principle: A solution of the compound in a "good" solvent is exposed to the vapor of an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.

Procedure:

  • Dissolve the purified this compound in a small volume of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker.

  • Add a larger volume of a volatile "anti-solvent" (e.g., hexane or diethyl ether) to the outer jar, ensuring that the level of the anti-solvent is below the top of the inner vial.

  • Seal the outer jar tightly and leave it undisturbed in a stable environment.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize over time.

Vapor_Diffusion cluster_0 Sealed Outer Jar A Anti-Solvent Vapor B Solution of Compound in 'Good' Solvent B->A Diffusion C Inner Vial D Anti-Solvent Liquid

Caption: Schematic of the Vapor Diffusion Crystallization Setup.

Protocol 6: Solvent Layering (Liquid-Liquid Diffusion)

This method involves creating a distinct interface between a solution of the compound and an anti-solvent.

Principle: A solution of the compound in a denser "good" solvent is carefully layered with a less dense, miscible "anti-solvent". Slow diffusion at the interface of the two solvents leads to a gradual decrease in solubility and promotes crystal growth.

Procedure:

  • Dissolve the purified this compound in a small amount of a dense "good" solvent (e.g., dichloromethane) in a narrow container such as a test tube or an NMR tube.

  • Carefully and slowly, add a less dense "anti-solvent" (e.g., hexane or diethyl ether) down the side of the container to form a distinct layer on top of the solution. A syringe or a pipette can be used for this purpose.

  • Seal the container and leave it in a vibration-free location.

  • Crystals will typically form at the interface between the two solvent layers over the course of several days.

Solvent_Layering A Anti-Solvent (Less Dense) B Crystal Growth at Interface A->B C Solution of Compound (Denser) B->C

Caption: Schematic of the Solvent Layering Technique.

IV. Troubleshooting and Advanced Considerations

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to the solution being too concentrated or cooling too quickly. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

  • Microcrystals: The formation of very small crystals often indicates that nucleation occurred too rapidly. This can be addressed by reducing the level of supersaturation (e.g., by using a slightly larger volume of solvent in the slow evaporation method) or by ensuring a very slow change in conditions.

  • No Crystals Form: If no crystals form after an extended period, the solution may not be sufficiently supersaturated. You can try to induce crystallization by gently scratching the inside of the vial with a glass rod (to create nucleation sites) or by adding a seed crystal of the compound if one is available.

  • Seed Crystals: The use of a seed crystal can be a powerful technique to induce crystallization and to obtain larger crystals. A small, well-formed crystal is added to a slightly supersaturated solution to act as a template for further growth.

V. Conclusion

The successful growth of single crystals of this compound is an achievable goal that relies on a systematic approach encompassing careful synthesis, rigorous purification, and the patient application of appropriate crystallization techniques. While the methods outlined in this guide provide a strong foundation, it is important to recognize that crystallization can often be a process of trial and error. Systematic screening of different solvents and techniques, coupled with careful observation and patience, will ultimately lead to the desired high-quality single crystals, paving the way for detailed structural analysis and advancing research in the fields of medicinal chemistry and materials science.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. NIH National Center for Biotechnology Information.[Link]

  • Guide for crystallization. KU Leuven.[Link]

  • Crystallisation Techniques. University of Cambridge.[Link]

  • How to crystallize your sample. KU Leuven X-ray Core.[Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.[Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2. PubChem.[Link]

  • Copper pyrazole directed crystallization of decavanadates: Synthesis and characterization of {Cu(pz)}4[{Cu(pz)3}2V 10O28] and (Hpz)2[{Cu(pz)4} 2V10O28]·2H2O. ResearchGate.[Link]

  • 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. J&K Scientific.[Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.[Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.[Link]

  • Crystallization Guide. Northwestern University.[Link]

  • This compound | C11H10N2O2. PubChem.[Link]

  • Process for the preparation of pyrazolone derivatives.
  • A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Dalton Transactions.[Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate.[Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook.[Link]

  • N-methyl-3-phenyl-1H-pyrazole-5-carboxamide | C11H11N3O. PubChem.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.

Scientific Overview: The Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process rooted in classical organic reactions. This pathway involves:

  • Claisen Condensation: The formation of a key intermediate, a β-ketoester, through the condensation of an acetophenone derivative with a dialkyl oxalate.

  • Knorr Pyrazole Synthesis: The subsequent cyclocondensation of the β-ketoester with phenylhydrazine to form the desired pyrazole ring system.

Understanding the nuances of each step is critical to achieving a high yield and purity of the final product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Step 1: Synthesis of the β-Ketoester Intermediate (e.g., Ethyl Benzoylpyruvate)

Q1: My Claisen condensation reaction is showing low or no conversion of the starting materials (acetophenone and diethyl oxalate). What are the likely causes and how can I fix this?

A1: Low conversion in a Claisen condensation is a common issue that can often be traced back to the reaction conditions and reagents.

  • Insufficiently Strong Base: The Claisen condensation requires a strong base to deprotonate the α-carbon of the acetophenone. Sodium ethoxide or sodium methoxide are commonly used. Ensure that the base is fresh and has not been deactivated by exposure to moisture.

  • Incorrect Stoichiometry: An excess of the ester without α-hydrogens (diethyl oxalate) can help drive the reaction to completion. A typical molar ratio is 1:1.5 of acetophenone to diethyl oxalate.

  • Low Reaction Temperature: While the initial deprotonation is often carried out at a low temperature (0-5 °C) to control the reaction rate, allowing the reaction to slowly warm to room temperature and stir for an extended period (several hours to overnight) is often necessary for completion.

  • Presence of Water: The base used in the reaction is highly sensitive to water. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

Q2: I am observing the formation of a significant amount of side products in my Claisen condensation. What are these and how can I minimize them?

A2: The primary side reaction in a mixed Claisen condensation is the self-condensation of the enolizable ketone (acetophenone).

  • Slow Addition of the Ketone: To minimize self-condensation, add the acetophenone dropwise to a pre-prepared mixture of the base and diethyl oxalate in the solvent. This ensures that the concentration of the enolate is kept low at any given time, favoring the reaction with the more electrophilic diethyl oxalate.

  • Control of Temperature: Maintaining a low temperature during the addition of the ketone can also help to control the rate of self-condensation.

Step 2: Knorr Pyrazole Synthesis (Cyclocondensation)

Q3: My Knorr pyrazole synthesis is resulting in a low yield of the desired this compound. What factors could be contributing to this?

A3: Low yields in the Knorr synthesis can be due to several factors, from reaction conditions to the stability of the reactants.

  • pH of the Reaction Medium: The cyclocondensation reaction is often catalyzed by a small amount of acid (e.g., acetic acid). However, strongly acidic conditions can lead to the degradation of phenylhydrazine. The optimal pH is typically weakly acidic.

  • Reaction Temperature and Time: The reaction is often carried out at elevated temperatures (reflux). Insufficient heating or reaction time may lead to incomplete conversion. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Purity of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of active reagent available for the reaction. Use freshly distilled or high-purity phenylhydrazine.

  • Formation of Regioisomers: The reaction of an unsymmetrical β-ketoester with a substituted hydrazine can potentially lead to the formation of two regioisomers. For the synthesis of this compound, the desired isomer is generally favored due to the higher reactivity of the ketone carbonyl with the hydrazine compared to the ester carbonyl. However, the formation of the other isomer can reduce the yield of the desired product.

Q4: The final product of my pyrazole synthesis is highly colored (yellow/red), even after initial purification. What is the cause of this coloration and how can I remove it?

A4: The coloration is often due to impurities arising from the phenylhydrazine starting material, which can form colored byproducts through oxidation and side reactions.

  • Purification of Phenylhydrazine: As mentioned, using purified phenylhydrazine is the first step to a cleaner reaction.

  • Purification of the Final Product:

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective at removing colored impurities.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to adsorb colored impurities.

    • Silica Gel Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used to separate the desired product from the colored impurities.

Frequently Asked Questions (FAQs)

Q: What is the role of the acid catalyst in the Knorr pyrazole synthesis?

A: The acid catalyst protonates one of the carbonyl groups of the β-ketoester, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.

Q: Can I use phenylhydrazine hydrochloride directly in the reaction?

A: Yes, phenylhydrazine hydrochloride can be used. In this case, a base (e.g., sodium acetate) is typically added to the reaction mixture to neutralize the HCl and generate the free phenylhydrazine in situ.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is an effective way to monitor the progress of both the Claisen condensation and the pyrazole synthesis. Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product.

Q: What are the key safety precautions I should take during this synthesis?

A:

  • Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Sodium Ethoxide/Methoxide: These are strong bases and are corrosive and flammable. Handle them with care and avoid contact with skin and eyes.

  • Solvents: Use flammable solvents in a fume hood and away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzoylpyruvate

This protocol is a representative procedure for the Claisen condensation to form the β-ketoester intermediate.

Parameter Value
Reactants Acetophenone, Diethyl Oxalate, Sodium Ethoxide
Solvent Anhydrous Ethanol
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Acidic work-up with HCl

Step-by-Step Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1 equivalent) in anhydrous ethanol.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • To the cooled solution, add diethyl oxalate (1.5 equivalents) dropwise with stirring.

  • After the addition of diethyl oxalate is complete, add acetophenone (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete (as monitored by TLC), pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude ethyl benzoylpyruvate.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol outlines the Knorr pyrazole synthesis to form the final product. Note: This protocol is adapted for the synthesis of the methyl ester. For the synthesis of the ethyl ester, use ethyl benzoylpyruvate.

Parameter Value
Reactants Methyl Benzoylpyruvate, Phenylhydrazine, Glacial Acetic Acid (catalyst)
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Work-up Cooling and filtration

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl benzoylpyruvate (1 equivalent) in ethanol.

  • To this solution, add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain the reflux for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Knorr Pyrazole Synthesis Acetophenone Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Deprotonation DiethylOxalate Diethyl Oxalate BetaKetoester Ethyl Benzoylpyruvate Base Base (NaOEt) Enolate->BetaKetoester Nucleophilic Attack on Diethyl Oxalate Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate BetaKetoester->Hydrazone Condensation Acid Acid Catalyst FinalProduct Methyl 3-Phenyl-1H- Pyrazole-5-Carboxylate Hydrazone->FinalProduct Intramolecular Cyclization & Dehydration Troubleshooting_Workflow cluster_claisen Claisen Condensation Troubleshooting cluster_knorr Knorr Synthesis Troubleshooting Start Low Yield or Incomplete Reaction Step1 Claisen Condensation Issue? Start->Step1 Step2 Knorr Synthesis Issue? Start->Step2 CheckBase Check Base Activity and Anhydrous Conditions Step1->CheckBase CheckStoichiometry Verify Stoichiometry (excess oxalate) Step1->CheckStoichiometry CheckTempTime Optimize Temperature and Reaction Time Step1->CheckTempTime CheckpH Adjust pH (weakly acidic) Step2->CheckpH CheckHydrazine Use Pure Phenylhydrazine Step2->CheckHydrazine CheckTempTime2 Optimize Reflux Time Step2->CheckTempTime2 ConsiderIsomers Analyze for Regioisomers Step2->ConsiderIsomers Purification Purification Issue (Colored Product) Recrystallize Recrystallize from appropriate solvent Purification->Recrystallize Charcoal Treat with Activated Carbon Purification->Charcoal Chromatography Perform Column Chromatography Purification->Chromatography

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Knorr Pyrazole Synthesis

    • Title: The Knorr pyrazole synthesis
    • Source: Name-Reaction.com
    • URL: [Link]

  • Claisen Condensation: Title: Claisen Condensation Source: Organic Chemistry, 9th Edition, McMurry, J. E. URL: A general organic chemistry textbook.
  • Source: Google Patents (CN102993016A)
  • General Pyrazole Synthesis and Reactions

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI)
    • URL: [Link]

  • Troubleshooting Knorr Synthesis

    • Title: Knorr Pyrazole Synthesis advice
    • Source: Reddit r/Chempros
    • URL: [Link]

common side products in the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address the most common challenges and side product formations encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and work-up of this compound.

Q1: My post-reaction analysis (¹H NMR, LC-MS) shows a mixture of two very similar isomers that are difficult to separate via column chromatography. What is happening and how can I fix it?

A1: Probable Cause: Formation of a Regioisomeric Mixture

This is the most prevalent issue in the synthesis of unsymmetrically substituted pyrazoles like this compound. The classic and most common synthetic route is the Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] For your target molecule, the likely precursors are a methyl benzoylpyruvate derivative (an unsymmetrical β-ketoester) and methylhydrazine.

The issue arises because the initial nucleophilic attack can occur from methylhydrazine onto either of the two distinct carbonyl groups of the β-ketoester. This leads to two competing reaction pathways, resulting in the desired product and its regioisomer, methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate.[4][5]

The Competing Pathways:

The regiochemical outcome is a delicate balance of steric hindrance and the electronic properties of the reactants, as well as the reaction conditions.[1][6]

  • Pathway A (Desired): The more nucleophilic nitrogen of methylhydrazine attacks the more electrophilic carbonyl (the ketone), leading to the desired 3-phenyl-5-carboxylate isomer after cyclization and dehydration.

  • Pathway B (Side Product): The hydrazine attacks the less electrophilic carbonyl (the ester), leading to the undesired 5-phenyl-3-carboxylate regioisomer.

Visualizing the Regioisomeric Challenge

G Reactants Methyl Benzoylpyruvate + Methylhydrazine IntA Intermediate A (Attack at Ketone) Reactants->IntA  Pathway A (Favored under specific conditions) IntB Intermediate B (Attack at Ester) Reactants->IntB  Pathway B (Competing Reaction) Product Product: Methyl 1-methyl-3-phenyl- 1H-pyrazole-5-carboxylate IntA->Product Cyclization & Dehydration SideProduct Side Product: Methyl 1-methyl-5-phenyl- 1H-pyrazole-3-carboxylate IntB->SideProduct Cyclization & Dehydration

Caption: Competing pathways in the Knorr synthesis leading to regioisomers.

Troubleshooting & Optimization Strategies:

  • Solvent Selection (High-Impact): Standard solvents like ethanol can often lead to poor regioselectivity. Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been demonstrated to dramatically improve regioselectivity in favor of a single isomer.[2][7] These non-nucleophilic solvents do not compete with the hydrazine in attacking the carbonyl groups, allowing the inherent electronic differences to dictate the reaction path more effectively.[7]

  • pH Control: The acidity or basicity of the reaction medium is a critical factor.[4][5]

    • Acidic Conditions (e.g., glacial acetic acid catalyst): Acid catalysis can protonate the carbonyl oxygen, increasing its electrophilicity. It can also affect the nucleophilicity of the two nitrogen atoms in methylhydrazine, often leading to a reversal of selectivity compared to neutral conditions.[4][8]

    • Neutral/Basic Conditions: The outcome will be governed more by the intrinsic properties of the reactants. A systematic screen of conditions (e.g., neutral reflux vs. acetic acid catalysis vs. a base like triethylamine) is recommended.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide enough energy to overcome the activation barrier for the less favorable pathway, leading to a poorer isomeric ratio.

Experimental Protocol: Improving Regioselectivity with TFE

  • In a round-bottom flask equipped with a reflux condenser, dissolve the methyl benzoylpyruvate derivative (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (5-10 mL per mmol of substrate).

  • Add methylhydrazine (1.1 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the TFE under reduced pressure.

  • Purify the residue by recrystallization or column chromatography. Compare the resulting isomeric ratio to your previous experiments using standard solvents.

Q2: My reaction is sluggish, and after work-up, I see a significant amount of an intermediate species by LC-MS, but my desired pyrazole is not the major product. What is this intermediate?

A2: Probable Cause: Incomplete Cyclization (Stalled at Hydrazone Intermediate)

The Knorr synthesis proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][8] If the cyclization step is not favored or is too slow, you may isolate the uncyclized hydrazone.

Troubleshooting Strategies:

  • Increase Reaction Temperature/Time: The cyclization step often requires more energy than the initial hydrazone formation. Increasing the reaction temperature or extending the reaction time may be necessary to drive the reaction to completion.

  • Ensure Acid Catalysis: The cyclization step is often acid-catalyzed. Ensure you have an adequate amount of acid catalyst (e.g., a few drops of glacial acetic acid) in your reaction mixture.[8][9] The acid protonates the second carbonyl group, making it more susceptible to nucleophilic attack by the other hydrazine nitrogen.

  • Water Removal: The final step is dehydration. If excess water is present, it can inhibit the reaction equilibrium. If practical for your solvent system, using a Dean-Stark apparatus to remove water as it forms can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in this synthesis?

A1: The primary side products are summarized in the table below. The most critical one to control is the regioisomer, as its similar physical properties make it difficult to remove.

Side Product NameHow to Identify (Typical)Reason for FormationMitigation & Purification Strategy
Regioisomer (Methyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate)Very similar TLC Rf value; distinct but similar signals in ¹H and ¹³C NMR; same mass in MS.Lack of regioselectivity during the condensation of unsymmetrical precursors.[4][6]Mitigation: Use fluorinated solvents (TFE, HFIP)[7]; screen reaction pH (acidic vs. neutral).[4] Purification: Careful column chromatography with a shallow gradient or preparative HPLC.
Hydrazone Intermediate Different TLC Rf value; absence of pyrazole aromatic proton in ¹H NMR; mass corresponds to reactants + H₂O.Incomplete intramolecular cyclization.[1]Mitigation: Increase reaction time/temperature; ensure adequate acid catalysis.[8]
Unreacted Starting Materials Match TLC/LC-MS of authentic starting material standards.Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.Mitigation: Increase reaction time/temperature; use a slight excess of hydrazine. Purification: Easily removed by column chromatography or recrystallization.
Pyrazoline (if using an α,β-unsaturated precursor)Absence of pyrazole aromaticity in NMR; mass is +2H compared to the target pyrazole.Incomplete oxidation of the pyrazoline intermediate.[2][3]Mitigation: Introduce an oxidant (e.g., air, I₂, DDQ) or ensure reaction conditions promote aromatization.

Q2: Can I use a different synthetic route to avoid the regioselectivity problem?

A2: Yes, alternative routes can offer better control. One common strategy is the 1,3-dipolar cycloaddition of a diazo compound, like ethyl diazoacetate, with an alkyne.[10] While this method can also produce isomers depending on the alkyne, it provides a different set of handles for controlling regioselectivity. However, the Knorr synthesis remains widely used due to the commercial availability and lower cost of the 1,3-dicarbonyl and hydrazine starting materials.[3][11] For most applications, optimizing the Knorr synthesis by adjusting the solvent and catalyst is the more practical and economical approach.[2]

Q3: How do I definitively characterize my product and distinguish it from the regioisomeric side product?

A3: Unambiguous characterization requires advanced spectroscopic techniques.

  • 1D NMR (¹H and ¹³C): While the spectra will be similar, there will be subtle differences in the chemical shifts of the pyrazole ring protons/carbons and the methyl/ester groups due to the different electronic environments.

  • 2D NMR (HMBC, NOESY): These are the most powerful tools for this task.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring. This can definitively establish the connectivity.

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations. For the desired product, a NOE between the N-methyl protons and the adjacent phenyl ring protons (at C3) might be observable, which would be absent in the regioisomer.

References

  • Alabaster, R. J., et al. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S., et al. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 68(11), 4293-4296.
  • Fustero, S., et al. (2003). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem., 68(11), 4293–4296.
  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7739. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(6), 1354. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Holzer, W., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. Available at: [Link]

  • Chem Help ASAP. (2016). Knorr Pyrazole Synthesis. Available at: [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Synthesis Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of pyrazole derivatives. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the regiochemical integrity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your pyrazole synthesis experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Issue 1: Low or No Product Yield

You've set up your reaction, typically the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, but after the specified reaction time, TLC or LC-MS analysis shows little to no formation of the desired pyrazole.

Potential Causes & Solutions:

  • Inadequate Reaction Conditions: The classic Knorr pyrazole synthesis and related methods are sensitive to temperature, solvent, and catalysis.[1][2]

    • Temperature: Many pyrazole syntheses proceed efficiently at room temperature, but some require heating to overcome activation energy barriers.[3] If your reaction is sluggish, consider gradually increasing the temperature. However, be aware that excessive heat can lead to side reactions and decomposition.[3]

    • Solvent: The choice of solvent is critical. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF, NMP, or DMAc can sometimes provide better results, especially for less reactive substrates.[4] In some cases, solvent-free conditions or the use of green solvents like water or ethylene glycol have been shown to be effective.[5][6]

    • Catalyst: While many pyrazole syntheses proceed without a catalyst, an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is often used to accelerate the reaction.[1][7] The catalyst protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1] If you are not using a catalyst, adding a catalytic amount of a mild acid can significantly improve the reaction rate. Conversely, in some cases, a base may be required.[3]

  • Poor Quality of Starting Materials:

    • Hydrazine Instability: Hydrazine and its derivatives can be unstable and prone to oxidation. Ensure you are using a fresh, high-purity source.

    • Dicarbonyl Tautomerization: 1,3-dicarbonyl compounds exist as a mixture of keto and enol tautomers. The reactivity can be influenced by the equilibrium between these forms, which is solvent-dependent.

Experimental Protocol: Optimizing Reaction Conditions

  • Initial Setup (Based on a typical Knorr Synthesis):

    • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).

    • Add the hydrazine derivative (1.0-1.1 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 3 drops).[7]

    • Stir the reaction at room temperature and monitor by TLC.

  • Troubleshooting Steps:

    • If no reaction is observed after several hours, gradually heat the mixture (e.g., to 50-80 °C) and continue monitoring.

    • If heating is ineffective, set up parallel reactions to screen different solvents (e.g., ethanol, methanol, DMF, THF, or even water).[4][5]

    • Vary the catalyst. If acidic conditions are not working, consider neutral conditions or the use of a different acid catalyst. Some modern protocols even utilize metal catalysts like silver or copper for specific substrates.[5][8]

Issue 2: Formation of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, you observe the formation of two or more isomeric pyrazole products, which can be difficult to separate.[9]

Causality and Strategic Control:

The formation of regioisomers is a common challenge and is governed by a delicate balance of steric and electronic effects, as well as reaction conditions.[9][10] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[9]

  • Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon.[4][10]

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[10]

  • Reaction pH: The pH of the reaction medium is a powerful tool for controlling regioselectivity.

    • Acidic Conditions: In an acidic medium, the more basic nitrogen of the substituted hydrazine is protonated, reducing its nucleophilicity. The remaining, less hindered nitrogen then acts as the primary nucleophile.[9][10]

    • Neutral/Basic Conditions: Under neutral or basic conditions, the more nucleophilic nitrogen of the hydrazine (typically the one not directly attached to a bulky or electron-withdrawing group) will preferentially attack.[10]

Table 1: Solvent Effects on Regioselectivity

SolventDielectric ConstantRegioisomeric Ratio (Example)Reference
Ethanol24.5Often leads to mixtures[4]
Toluene2.4Can favor one isomer due to lower polarity[5]
N,N-Dimethylformamide (DMF)36.7Can alter selectivity compared to protic solvents[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)16.7Can strongly favor one regioisomer[10]

Troubleshooting Workflow for Regioselectivity:

G start Regioisomer Mixture Observed cond1 Analyze Steric/Electronic Bias of Substrates start->cond1 acid Acidic Conditions (e.g., AcOH, TsOH) cond1->acid Attack at more substituted C desired base Neutral or Basic Conditions (e.g., no catalyst, NEt3) cond1->base Attack at less substituted C desired solvent Solvent Screening (e.g., EtOH, Toluene, HFIP) acid->solvent base->solvent temp Vary Temperature solvent->temp product Desired Regioisomer Isolated temp->product

Caption: Decision workflow for optimizing pyrazole regioselectivity.

Issue 3: Presence of Impurities and Colored Byproducts

Your final product is difficult to purify, and the reaction mixture has a persistent yellow or reddish color.

Common Impurities and Their Origins:

  • Pyrazoline Intermediates: Incomplete aromatization can leave pyrazoline intermediates in your product mixture.[11] This can often be resolved by extending the reaction time, increasing the temperature, or adding a mild oxidizing agent if appropriate for your substrate.

  • Hydrazine Side Reactions: Hydrazines can undergo self-condensation or oxidation, leading to colored impurities.[11] Using fresh hydrazine and, if necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate these side reactions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted 1,3-dicarbonyl and hydrazine starting materials to remove.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying pyrazoles, which are frequently crystalline solids.[12]

    • Solvent Selection: Common solvents include ethanol, methanol, ethyl acetate, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[12][13] The ideal solvent should dissolve the pyrazole when hot but not at room temperature.

    • Fractional Recrystallization: This technique can be used to separate regioisomers if they have different solubilities.[12]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated. This property can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic starting materials or byproducts.

    • Wash with brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Chromatography: While often a last resort due to the potential for pyrazoles to streak on silica gel, column chromatography can be effective.

    • Deactivating Silica: To prevent streaking, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine or ammonia in methanol.[13]

    • Reversed-Phase Chromatography: For very polar pyrazoles, reversed-phase (C18) silica may be a better option.[13]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a classic and widely used method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][14] The mechanism proceeds as follows:

  • Imine Formation: One of the nitrogen atoms of the hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often catalyzed by an acid.[1][2] After the loss of a water molecule, a hydrazone intermediate is formed.

  • Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a five-membered ring.[7]

  • Dehydration/Aromatization: A second molecule of water is eliminated, resulting in the formation of the stable, aromatic pyrazole ring.[7]

G 1,3-Dicarbonyl + Hydrazine 1,3-Dicarbonyl + Hydrazine Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl + Hydrazine->Hydrazone Intermediate Attack & -H2O Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Attack Pyrazole Product Pyrazole Product Cyclized Intermediate->Pyrazole Product -H2O (Aromatization)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Q2: Can I synthesize pyrazoles without using a 1,3-dicarbonyl compound?

A2: Yes, several other methods exist for pyrazole synthesis. One common alternative is the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[4][5] This reaction typically forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[4] Another powerful method is the [3+2] cycloaddition of diazo compounds with alkynes.[15]

Q3: My pyrazole product seems to be an oil, not a solid. How can I purify it?

A3: While many simple pyrazoles are crystalline, highly substituted or complex derivatives may be oils. If recrystallization is not an option, consider the following:

  • Column Chromatography: This is the most common method for purifying oils. As mentioned in the troubleshooting section, consider using deactivated silica gel or reversed-phase silica.[13]

  • Salt Formation: If your pyrazole is sufficiently basic, you can try forming a salt by treating it with an acid (e.g., HCl in ether). The resulting salt is often a crystalline solid that can be filtered and purified by recrystallization.[16][17] The free pyrazole can then be regenerated by treatment with a base.

  • Kugelrohr Distillation: For thermally stable, low-molecular-weight oils, bulb-to-bulb distillation under high vacuum can be an effective purification method.

Q4: How do I confirm the structure and regiochemistry of my synthesized pyrazole?

A4: A combination of spectroscopic techniques is essential for unambiguous structure determination.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial. For confirming regiochemistry, 2D NMR techniques like NOESY (to look for through-space correlations between substituents on the ring and the N-substituent) and HMBC (to see long-range correlations between protons and carbons) are invaluable.[18]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its elemental composition.

  • X-ray Crystallography: If you can grow a single crystal of your product, X-ray diffraction provides definitive proof of its structure and regiochemistry.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2024). Dalton Transactions. [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2010). Chemical Reviews. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry. [Link]

  • Method for purifying pyrazoles. (2011).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles. (2024). PubMed. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacyles. (2024). ResearchGate. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (2017). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • N-N Bond Formation Through N-H Dehydrocoupling. (2024). ChemRxiv. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (2016). ResearchGate. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2018). Cogent Chemistry. [Link]

  • Optimization of reaction conditions. (2020). ResearchGate. [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of pyrazole under solvent free condition. (2023). ResearchGate. [Link]

  • Purification of Amino-Pyrazoles. (2022). Reddit. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2011). ResearchGate. [Link]

  • One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). PubMed. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2021). Organic & Biomolecular Chemistry. [Link]

  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (n.d.). Company Website. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide synthesizes field-proven insights and fundamental chemical principles to address the specific purification challenges associated with methyl 3-phenyl-1H-pyrazole-5-carboxylate. Our goal is to empower researchers to overcome common obstacles, improve yield and purity, and ensure the integrity of their experimental outcomes.

Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of this compound in a direct question-and-answer format.

Q1: My crude product after synthesis is an oil or a sticky, low-melting solid, not the expected crystalline material. What is the likely cause and how do I fix it?

A1: This is a classic sign of significant impurities preventing crystallization. The most common culprits are unreacted starting materials or the presence of a regioisomeric byproduct. Oiling out during recrystallization can also occur if the solution is supersaturated at a temperature above the compound's melting point.[1]

  • Causality: The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine.[2] When using phenylhydrazine, the reaction can potentially yield two different regioisomers: the desired 3-phenyl-5-carboxylate and the undesired 5-phenyl-3-carboxylate. These isomers have very similar physical properties, and their mixture can form a eutectic, leading to a lower melting point or an oil.

  • Troubleshooting Steps:

    • Initial Analysis: Before attempting purification, analyze the crude product using Thin Layer Chromatography (TLC) and ¹H NMR.

      • TLC: This will reveal the number of components. Multiple spots indicate impurities. Two very close spots often suggest the presence of regioisomers.[3][4]

      • ¹H NMR: Look for signals corresponding to starting materials. The presence of two distinct sets of pyrazole proton signals may also confirm a mixture of isomers.

    • Purification Strategy: Based on the analysis, choose an appropriate purification path. A general decision workflow is outlined below.

G cluster_impurities Impurity Type start Crude Product Analysis (TLC, ¹H NMR) decision1 Impurity Profile? start->decision1 impurity1 Baseline/Polar Impurities (e.g., hydrolyzed acid) decision1->impurity1 Polar impurity2 Starting Materials decision1->impurity2 Non-polar/Mixed impurity3 Two Close-Running Spots (Likely Regioisomers) decision1->impurity3 Isomeric process3 Acid-Base Wash followed by Recrystallization or Chromatography impurity1->process3 process1 Simple Recrystallization (See Protocol 1) impurity2->process1 process2 Flash Column Chromatography (See Protocol 2) impurity3->process2 end_node Pure Crystalline Product process1->end_node process2->end_node process3->end_node

Caption: Purification decision workflow based on initial crude analysis.

Q2: My TLC shows two spots with very similar Rf values. I suspect regioisomers. How can I effectively separate them?

A2: Separating regioisomers is a primary challenge in pyrazole synthesis.[5][6] Due to their similar polarity, simple recrystallization is often ineffective. The most reliable method is flash column chromatography on silica gel.[2][4]

  • Expertise: The key to successful chromatographic separation is to find a solvent system (eluent) that maximizes the small difference in polarity between the isomers. This requires systematic screening.

  • Protocol:

    • TLC Screening: Test various eluent systems of differing polarity. Start with a non-polar system and gradually increase polarity. Common systems for pyrazole derivatives include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[7]

    • Column Preparation: Once an optimal solvent system is found (aim for a ΔRf of >0.1), prepare a silica gel column according to standard procedures.

    • Elution: Load the crude product and elute with the chosen solvent system. Collect small fractions and monitor them by TLC to identify and combine the pure fractions of the desired isomer. Refer to Protocol 2 for a detailed methodology.

Q3: The yield after recrystallization is disappointingly low. What are the common sources of product loss and how can I mitigate them?

A3: Low recovery from recrystallization is typically due to one of two factors: using an excessive amount of solvent or premature crystallization during filtration.[1]

  • Causality & Prevention:

    • Excess Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will keep a significant portion of your product dissolved even after cooling.

      • Solution: Add the hot solvent portion-wise to the crude solid, with heating and stirring, until the solid just dissolves. This minimizes the total volume used.[1]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize on the filter paper along with the impurities.

      • Solution: Use a pre-heated funnel and flask for the filtration. Work quickly and keep the solution at or near its boiling point. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.

    • Incomplete Cooling: Ensure the flask is cooled thoroughly, first to room temperature and then in an ice bath, to maximize the precipitation of the solid from the mother liquor.

Q4: I suspect my ester has hydrolyzed to the carboxylic acid during an aqueous workup. How can I confirm this and remove the acid impurity?

A4: Ester hydrolysis is a common side reaction, particularly if the workup involves strong base or prolonged exposure to acidic conditions.[8] The resulting carboxylic acid is significantly more polar than the desired ester.

  • Confirmation:

    • TLC: The carboxylic acid will typically appear as a baseline or very low Rf spot in standard Hexane/Ethyl Acetate systems.

    • IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid, which will be absent in the pure ester.

    • ¹H NMR: The methyl singlet of the ester (around 3.8-4.0 ppm) will be diminished or absent, and a broad singlet for the acidic proton may appear far downfield (>10 ppm).

  • Removal: An acid-base extraction is highly effective.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Separate the layers. The organic layer now contains the purified ester.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover the purified this compound.

Detailed Purification Protocols

Protocol 1: Recrystallization for General Purification

This method is effective for removing impurities with significantly different solubility profiles from the target compound.[1]

  • Methodology:

    • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an Ethanol/Water mixture is often a good starting point for pyrazole derivatives.[9]

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is fully dissolved.

    • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

    • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Solvent SystemPolarityTypical Use Case
EthanolPolarGood single solvent for many polar pyrazoles.[1][9]
MethanolPolarSimilar to ethanol, higher solvating power.[1]
Ethyl Acetate / HexaneMedium/Non-polarA "good" solvent (EtOAc) and an "anti-solvent" (Hexane). Dissolve in hot EtOAc, add Hexane until cloudy.[1]
Ethanol / WaterPolarDissolve in hot ethanol, add hot water as the anti-solvent until turbidity persists, then cool.[1]
Table 1: Common recrystallization solvent systems for pyrazole derivatives.

Protocol 2: Flash Column Chromatography for Isomer Separation

This is the preferred method for separating compounds with similar polarities, such as regioisomers.[2][4]

  • Methodology:

    • Eluent Selection: As described in Q2, use TLC to find a solvent system that provides good separation (e.g., Hexane/Ethyl Acetate, 7:3 v/v).

    • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading").

    • Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen). Maintain a constant flow rate and collect fractions in test tubes.

    • Monitoring: Spot each fraction (or every few fractions) onto a TLC plate and develop it to determine which fractions contain the pure desired product.

    • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route, and how do the byproducts complicate purification?

The most prevalent synthesis is the Knorr pyrazole synthesis, involving the reaction of a β-dicarbonyl compound with a hydrazine.[2][5] For your target molecule, this involves phenylhydrazine and a derivative of 3-oxobutanoate. The primary complication is the potential for the reaction to proceed via two different pathways, leading to the formation of the undesired methyl 5-phenyl-1H-pyrazole-3-carboxylate isomer alongside your target compound.

G cluster_reactants Reactants phenylhydrazine Phenylhydrazine pathway1 Pathway A (Attack at C1) phenylhydrazine->pathway1 pathway2 Pathway B (Attack at C3) phenylhydrazine->pathway2 dicarbonyl β-Ketoester dicarbonyl->pathway1 dicarbonyl->pathway2 product1 This compound (Desired Product) pathway1->product1 product2 Methyl 5-phenyl-1H-pyrazole-3-carboxylate (Isomeric Impurity) pathway2->product2

Caption: Regioisomeric byproduct formation in pyrazole synthesis.

FAQ 2: What are the best TLC visualization techniques for this compound?

This compound is UV active due to the phenyl and pyrazole rings. The primary visualization method is a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate. Staining with potassium permanganate (KMnO₄) can also be used as a secondary method, which will react with the pyrazole ring to give a yellow/brown spot.

FAQ 3: Can I use acid-base extraction as a primary purification method?

While useful for removing acidic or basic impurities (like a hydrolyzed side-product), it is not ideal for isolating the target compound itself. The pyrazole N-H proton is only weakly acidic and requires a strong base for deprotonation, which could risk hydrolyzing the ester.[10] Similarly, the pyrazole nitrogens are only weakly basic. Therefore, this technique is best reserved for cleanup rather than primary purification from neutral impurities like regioisomers.

References

  • Sarsúnová, M., & Kakác, B. (1972). [Thin layer chromatography of derivatives of pyrazolone]. Pharmazie, 27(7), 447-8. Retrieved from [Link]

  • Stanetty, P., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. Retrieved from [Link]

  • Al-Zaydi, K. M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(11), 18695-18703. Retrieved from [Link]

  • Singh, P. P., et al. (2014). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 30(2), 481-494. Retrieved from [Link]

  • Alam, M. M., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1434. Retrieved from [Link]

  • El-Metwaly, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-535. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Schmidt, A., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-226. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Methyl 3-Phenyl-1H-pyrazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this crucial synthetic transformation. The selection of an appropriate solvent system is paramount, directly influencing reaction rate, yield, purity, and even regioselectivity. This document provides a structured, causality-driven approach to solvent optimization through a series of frequently asked questions and in-depth troubleshooting guides.

Understanding the Core Reaction: The Knorr Pyrazole Synthesis

The synthesis of this compound typically proceeds via a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis.[1] The most common pathway involves the reaction of phenylhydrazine with a 1,3-dielectrophilic species, such as dimethyl acetylenedicarboxylate (DMAD) or a derivative of a β-ketoester like methyl 2,4-dioxo-4-phenylbutanoate. The reaction mechanism involves three key stages: nucleophilic attack, intramolecular cyclization, and dehydration/aromatization. Each of these steps can be profoundly influenced by the solvent environment.

G cluster_0 Reaction Pathway Reactants Phenylhydrazine + 1,3-Dicarbonyl Ester Intermediate1 Hydrazone/Enamine Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Hemiaminal (Hydroxypyrazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration & Aromatization

Caption: Generalized Knorr pathway for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What are the most likely solvent-related causes?

Low yield is a common issue that can often be traced back to the solvent system. Consider these points:

  • Incomplete Dehydration: The final dehydration step to form the aromatic pyrazole ring is often the rate-determining and equilibrium-limited part of the reaction.[2] If water is not effectively removed, the equilibrium may favor the cyclic intermediate.

    • Solution: Switch from a standard protic solvent like ethanol to a non-polar solvent like toluene or xylene and use a Dean-Stark apparatus to azeotropically remove water. This actively drives the reaction toward the product.

  • Poor Reactant Solubility: If your starting materials, particularly the 1,3-dicarbonyl component, have poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.

    • Solution: Move to a more polar, high-boiling solvent such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or N,N-Dimethylacetamide (DMAc) . These solvents are excellent at dissolving a wide range of organic molecules.[3]

  • Solvent-Mediated Side Reactions: In some cases, the solvent can participate in the reaction. For instance, highly nucleophilic solvents could potentially compete with the hydrazine. More commonly, the choice of a protic versus aprotic solvent can influence tautomerization of intermediates, leading to undesired pathways.

Q2: I'm observing a significant regioisomeric impurity. How can the solvent influence regioselectivity?

Regioisomerism is a major challenge when using an unsymmetrical 1,3-dicarbonyl precursor. Phenylhydrazine has two non-equivalent nitrogen atoms, and each can attack one of the two different carbonyl groups, leading to two possible pyrazole products. The solvent plays a critical role here:

  • Hydrogen Bonding and Steric Hindrance: Traditional protic solvents like ethanol can form hydrogen bonds with both the hydrazine and the dicarbonyl compound, influencing the transition state energies for the initial nucleophilic attack.

  • Fluorinated Alcohols for Enhanced Selectivity: A significant advancement in controlling regioselectivity involves the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) .[4] These solvents are highly polar and strong hydrogen bond donors but are non-nucleophilic. They can selectively stabilize one of the transition states over the other, dramatically improving the ratio in favor of the desired isomer. Studies have shown that reactions that yield equimolar mixtures of regioisomers in ethanol can achieve ratios as high as 98:2 in favor of one isomer when using an appropriate solvent and acidic medium.[3]

Q3: My reaction takes over 24 hours to complete. Which solvent systems can accelerate the rate?

Slow reaction kinetics are typically due to a high activation energy barrier, often for the dehydration step.

  • Increase Temperature: The most direct way to increase the rate is to increase the temperature. Solvents with high boiling points are ideal for this.

    • Recommended Solvents: DMF (153 °C), DMSO (189 °C), or Toluene (111 °C) allow for significantly higher reaction temperatures than methanol or ethanol.

  • Use of Polar Aprotic Solvents: Polar aprotic solvents can accelerate reactions involving nucleophiles. They solvate the counter-ion (if any) but leave the nucleophile (hydrazine) relatively "bare" and more reactive, speeding up the initial attack.[3]

  • Solvent-Free and Alternative Energy Sources: For a green and often faster approach, consider solvent-free conditions, potentially with catalytic tetrabutylammonium bromide (TBAB) or using deep eutectic solvents (DESs).[5][6] Microwave-assisted synthesis in a suitable solvent can also dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants.

In-Depth Troubleshooting Guides

Guide 1: Overcoming the Dehydration Barrier

Problem: You have confirmed via HPLC or LC-MS that your starting material is consumed, but the major species in the mixture is the hydroxypyrazoline intermediate, not the final pyrazole product.

G cluster_0 Troubleshooting: Incomplete Dehydration Start Is Starting Material Consumed? Intermediate Is Hydroxypyrazoline the Major Product? Start->Intermediate Yes Toluene Action: Switch to Toluene with Dean-Stark Trap Intermediate->Toluene Yes AcidCat Action: Add Acid Catalyst (e.g., p-TsOH, AcOH) Intermediate->AcidCat Yes HighTemp Action: Switch to High-Boiling Solvent (DMF, DMSO) Intermediate->HighTemp Yes Success Problem Solved: Aromatic Pyrazole Formed Toluene->Success AcidCat->Success HighTemp->Success

Sources

Technical Support Center: Strategies for Regiocontrol in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. The formation of pyrazole rings, a cornerstone in many pharmacologically active compounds, often presents the significant challenge of regioisomer formation, particularly when employing the classical Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds.[1][2] This can lead to arduous purification processes and diminished yields of the desired product.[3]

This document provides in-depth, experience-driven guidance to diagnose, troubleshoot, and ultimately control the regiochemical outcome of your pyrazole synthesis. We will delve into the mechanistic underpinnings of regioselectivity and offer field-proven protocols to steer your reactions toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their formation a critical issue?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the arrangement of substituents on the pyrazole ring.[4] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R3) reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[2][5] The substituted nitrogen of the hydrazine can attack either of the two distinct carbonyl carbons, leading to two different reaction pathways and, consequently, two different pyrazole products.[6]

Controlling the formation of a single, specific regioisomer is paramount because different regioisomers can possess vastly different biological activities, pharmacokinetic profiles, and toxicological properties.[4] For therapeutic applications, obtaining a single, pure isomer is often a regulatory requirement and essential for ensuring safety and efficacy.

Q2: What are the primary factors that govern regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups (EWGs) will activate the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][5]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will typically direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][5]

  • Reaction Conditions: This is often the most critical and tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[5] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[5][6]

Q3: How does the choice of solvent impact the regioselectivity of pyrazole formation?

A3: Solvent selection can have a profound impact on regioselectivity. While traditional syntheses often employ alcohols like ethanol, which can lead to mixtures of regioisomers, the use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[7]

The enhanced selectivity in these solvents is attributed to their strong hydrogen-bond-donating ability and their capacity to stabilize intermediates. For example, in the reaction of a 1,3-diketone bearing a trifluoromethyl group, fluorinated alcohols can form a hemiketal adduct preferentially at the more electrophilic carbonyl adjacent to the CF3 group. This effectively blocks that site, directing the nucleophilic attack of the hydrazine to the other carbonyl group, thereby controlling the regiochemical outcome.[7]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers, and they are difficult to separate by column chromatography.
  • Root Cause Analysis: A near-equimolar mixture suggests that the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction under your current conditions. Traditional solvents like ethanol often lead to poor regioselectivity.

  • Solution 1: Solvent Modification: Switch to a fluorinated alcohol solvent. 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[3][7] Start by replacing ethanol directly with TFE and run the reaction at room temperature.

  • Solution 2: pH Adjustment: The pH of the reaction medium can influence which nitrogen atom of the substituted hydrazine is more nucleophilic.[5] You can try adding a catalytic amount of a mild acid (e.g., acetic acid) or a base (e.g., triethylamine) to see if it favors the formation of one isomer.

Problem 2: The major regioisomer formed is the one that is not desired for my downstream applications.
  • Root Cause Analysis: The inherent electronic and steric properties of your substrates are favoring the undesired pathway. For example, in the reaction of an aryl-CF3-1,3-diketone with methylhydrazine in ethanol, the major product is often the undesired 5-trifluoromethyl pyrazole.

  • Solution 1: Reverse the Polarity of the Attack: As mentioned, fluorinated solvents can reverse the selectivity. By switching to HFIP, you can often obtain the 3-trifluoromethyl pyrazole as the major product.

  • Solution 2: Employ a Different Synthetic Strategy: If modifying the Knorr synthesis is not fruitful, consider alternative, more regioselective methods. For instance, a [3+2] cycloaddition of a sydnone with a 2-alkynyl-1,3-dithiane can provide excellent regiocontrol.[8][9][10] Another approach is the reaction of hydrazones with nitroolefins, which can exhibit reversed and exclusive regioselectivity.[11]

Visualizing the Reaction Pathway and Troubleshooting Logic

To better understand the factors at play, the following diagrams illustrate the mechanistic pathways and a decision-making workflow for optimizing your synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Diketone Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) Attack_C1 Attack at Carbonyl 1 Diketone->Attack_C1 Attack_C3 Attack at Carbonyl 3 Diketone->Attack_C3 Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Attack_C1 Hydrazine->Attack_C3 Isomer_A Regioisomer A Attack_C1->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B Attack_C3->Isomer_B Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis leading to regioisomers.

Regiocontrol_Factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions center Regioselectivity Sterics Steric Hindrance (Bulky Groups) Sterics->center Electronics Electronic Effects (EWG/EDG) Electronics->center Solvent Solvent Choice (e.g., TFE, HFIP) Solvent->center pH pH (Acidic/Basic) pH->center Temp Temperature Temp->center Troubleshooting_Workflow Start Poor Regioselectivity (Isomer Mixture) ChangeSolvent Switch to Fluorinated Solvent (TFE or HFIP)? Start->ChangeSolvent AdjustpH Modify Reaction pH (Acidic or Basic)? ChangeSolvent->AdjustpH No Success Desired Regioisomer Achieved ChangeSolvent->Success Yes AltRoute Consider Alternative Synthetic Route? AdjustpH->AltRoute No AdjustpH->Success Yes AltRoute->Success Yes Reassess Re-evaluate Substrate Design AltRoute->Reassess No

Caption: A decision-making workflow for troubleshooting regioisomer formation.

Key Regioselective Protocols

Protocol 1: Regioselective Synthesis of 3-Aryl-5-trifluoromethyl-1-methylpyrazoles using HFIP

This protocol is adapted from studies demonstrating the powerful effect of fluorinated solvents on regioselectivity. [7] Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in HFIP (approximately 0.1 M concentration).

  • Addition of Hydrazine: To the stirring solution, add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 3-aryl-5-trifluoromethyl-1-methylpyrazole with high regioselectivity.

Comparative Data on Regioselectivity

The following table summarizes the typical regioselectivity observed for the reaction of a 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine under different solvent conditions.

SolventTemperatureRatio of 3-CF3 Isomer : 5-CF3 IsomerReference
Ethanol (EtOH)Room Temp.Low selectivity (mixture)
2,2,2-Trifluoroethanol (TFE)Room Temp.85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp.97 : 3

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3525–3529. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6561. [Link]

  • The Journal of Organic Chemistry. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • El-Faham, A., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 8(3), 410–461. [Link]

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(9), 2314–2317. [Link]

  • Sharma, A., et al. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect. [Link]

  • Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2203-2209. [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(23), 5804–5807. [Link]

  • ResearchGate. (n.d.). Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles 12–14 from enones 4. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • The Journal of Organic Chemistry. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • The Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]

  • Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • PubMed. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]

  • ResearchGate. (n.d.). Synthetic pathway for solvent-free preparations of pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

Sources

dealing with impurities in methyl 3-phenyl-1H-pyrazole-5-carboxylate samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and handling of this compound. The content is structured into a direct Q&A format to address specific experimental challenges.

Part 1: Troubleshooting Guide

This section addresses specific symptoms or problems you might observe during your experiment, providing a diagnosis, underlying causes, and actionable protocols for resolution.

Issue 1: My final product shows two close spots on the TLC plate and a broadened melting point.

Question: I've completed the synthesis of this compound, but my TLC (using ethyl acetate/hexane) shows two spots that are very close together. The melting point of the isolated solid is also broad and lower than expected. What is the likely cause and how can I fix it?

Answer:

  • Likely Cause: The most probable cause is the presence of a regioisomeric impurity , specifically methyl 5-phenyl-1H-pyrazole-3-carboxylate. The classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with an unsymmetrical 1,3-dicarbonyl compound, can often lead to the formation of both possible regioisomers.[1][2][3] These isomers have very similar polarities, making them difficult to separate.

  • Chemical Rationale: The reaction between hydrazine and a β-ketoester like methyl benzoylpyruvate involves the initial attack of a hydrazine nitrogen onto one of the two carbonyl carbons. Depending on reaction conditions (such as pH and solvent), either carbonyl can be attacked, leading to two different intermediates that cyclize to form the respective 3-phenyl and 5-phenyl pyrazole products.[3]

  • Recommended Action:

    • Confirmation: First, confirm the presence of the isomer using ¹H NMR spectroscopy. You will likely see duplicate sets of peaks, particularly for the pyrazole C-H proton and the methyl ester protons.

    • Purification: Separating these isomers is challenging but achievable.

      • Flash Column Chromatography: This is the most effective method.[4][5][6] You will need to use a high-resolution silica gel and a carefully optimized eluent system. Often, a shallow gradient of ethyl acetate in hexanes or dichloromethane is required to achieve baseline separation.

      • Fractional Crystallization: If chromatography is not an option, fractional crystallization can be attempted. This requires screening various solvents to find one in which the two isomers have significantly different solubilities.[6] Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol.

Protocol 1: Separation of Regioisomers by Column Chromatography [2][3]
  • TLC Optimization: Screen various solvent systems (e.g., gradients of Ethyl Acetate in Hexane, 10% -> 40%) to find an eluent that gives the best separation (largest ΔRf) between your two spots.

  • Column Preparation: Use a long, narrow column packed with high-quality silica gel (40-63 µm particle size) for best resolution.

  • Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Run the column using the optimized solvent system, collecting small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify and combine those containing the pure desired product.

Issue 2: My NMR spectrum shows the expected product peaks, but also a singlet around 12-13 ppm and the integration of my methyl ester is low.

Question: My ¹H NMR spectrum is mostly clean, but there's a broad singlet in the downfield region (around 12-13 ppm) and the integration for the -OCH₃ group at ~3.9 ppm is lower than expected relative to the aromatic protons. What does this indicate?

Answer:

  • Likely Cause: This pattern strongly suggests partial hydrolysis of the methyl ester to the corresponding carboxylic acid (3-phenyl-1H-pyrazole-5-carboxylic acid). The broad singlet at 12-13 ppm is characteristic of a carboxylic acid proton.

  • Chemical Rationale: The methyl ester can be hydrolyzed if the reaction work-up involved harsh acidic or basic conditions, or if the product was heated for an extended period in the presence of water (e.g., during recrystallization from a wet solvent). The pyrazole ring itself is generally stable, but ester functionalities are susceptible to hydrolysis.[7]

  • Recommended Action:

    • Avoid Hydrolysis: During work-up, use dilute acids or bases (e.g., 1M HCl, saturated NaHCO₃) and avoid prolonged exposure or heating. Ensure all solvents used for purification are anhydrous.

    • Purification: The carboxylic acid impurity is significantly more polar than the desired ester.

      • Aqueous Wash: Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer. Afterward, wash with brine, dry the organic layer with anhydrous Na₂SO₄, and concentrate.

      • Chromatography: If the issue persists, a standard silica gel column will easily separate the highly polar carboxylic acid from the less polar methyl ester.

Issue 3: The isolated product is a yellow or reddish oil/solid instead of the expected white solid.

Question: My synthesis yielded a product with a distinct yellow or reddish color, even after initial purification. What causes this discoloration and how can I remove it?

Answer:

  • Likely Cause: Colored impurities often arise from side reactions involving the hydrazine starting material or the formation of pyrazoline intermediates that have not fully aromatized to the final pyrazole.[2] Hydrazine itself can form colored byproducts, and incomplete oxidation of the dihydropyrazole (pyrazoline) intermediate can leave colored species in the final product.

  • Chemical Rationale: The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazine proceeds through a pyrazoline intermediate. Aromatization to the stable pyrazole ring requires the loss of a molecule of water. If this step is incomplete, the remaining pyrazoline, which contains a C=N bond but is not fully aromatic, can be an impurity.[2]

  • Recommended Action:

    • Ensure Complete Reaction: Make sure the reaction has gone to completion. This can be achieved by extending the reaction time or increasing the temperature as per the literature protocol. Monitoring by TLC is crucial.

    • Oxidative Work-up: In some cases, ensuring full aromatization may require an oxidant. While often not necessary, bubbling air through the reaction mixture upon completion or performing the reaction in a solvent like DMSO under an oxygen atmosphere can help.[8]

    • Decolorization:

      • Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal, heat gently for 10-15 minutes, and then filter the hot solution through a pad of Celite®. The charcoal will adsorb many of the colored impurities.

      • Recrystallization: A careful recrystallization is often very effective at excluding colored impurities into the mother liquor, yielding a pure, white crystalline product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: The most common impurities can be summarized as follows:

Impurity NameTypeCommon CauseRecommended Removal Method
Methyl 5-phenyl-1H-pyrazole-3-carboxylate RegioisomerLack of regioselectivity in synthesisHigh-resolution column chromatography[4][6]
3-Phenyl-1H-pyrazole-5-carboxylic acid Hydrolysis ProductHarsh acidic/basic work-up; wet solventsAqueous wash with NaHCO₃; Chromatography
Unreacted Hydrazine Starting MaterialIncorrect stoichiometry; incomplete reactionAqueous work-up; evaporation under vacuum
Unreacted β-ketoester Starting MaterialIncorrect stoichiometry; incomplete reactionColumn chromatography
Pyrazoline intermediates Side-productIncomplete aromatization/oxidationEnsure complete reaction; Recrystallization
Residual Solvents Process ImpurityInadequate dryingDrying under high vacuum; Recrystallization
Q2: How can I use ¹H NMR to definitively distinguish between the desired this compound and the 5-phenyl regioisomer?

A2: While 1D ¹H NMR can show two distinct sets of peaks if both isomers are present, unambiguously assigning which isomer is which can be difficult. The chemical shifts are often very similar. The most reliable method is a 2D NMR experiment, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) .[4][5]

  • Rationale: In the desired 3-phenyl isomer, the phenyl group is adjacent to the pyrazole C-H proton. In the 5-phenyl isomer, the phenyl group is adjacent to the pyrazole N-H proton. A NOESY experiment will show a spatial correlation (a cross-peak) between protons that are close to each other in space.

  • Expected Result: For methyl 3-phenyl -1H-pyrazole-5-carboxylate, you would expect to see a NOESY cross-peak between the ortho-protons of the phenyl ring and the pyrazole C4-H proton. This correlation would be absent in the 5-phenyl isomer.

Q3: What is the best general-purpose recrystallization solvent for this compound?

A3: A mixture of ethanol and water is an excellent starting point for the recrystallization of this compound. The compound is typically soluble in hot ethanol and insoluble in water.

Protocol 2: General Recrystallization
  • Dissolve the crude solid in the minimum amount of hot ethanol.

  • While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under high vacuum.

Q4: My reaction yield is consistently low. What are the key parameters to optimize?

A4: Low yields in pyrazole synthesis are a common challenge.[9][10] Consider the following factors:

  • Purity of Starting Materials: Ensure your β-ketoester and hydrazine are pure. Impurities can significantly inhibit the reaction.[9]

  • Reaction Temperature and Time: The condensation and cyclization steps may require specific temperatures and sufficient time for completion. Monitor the reaction by TLC to determine the optimal reaction time and ensure the starting materials are fully consumed.[9]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and regioselectivity. Protic solvents like ethanol or acetic acid are common, but aprotic solvents can sometimes give better results.[1]

  • pH Control: The pH of the reaction medium is critical. The reaction is often catalyzed by a small amount of acid (like acetic acid). If the medium is too acidic or too basic, side reactions can occur.

Part 3: Visual Diagrams

Workflow for Impurity Identification and Removal

This diagram outlines the logical steps to take when encountering an impure sample.

G cluster_0 Diagnosis cluster_1 Problem Identification cluster_2 Resolution Strategy Start Crude Product TLC Analyze by TLC/ Melting Point Start->TLC NMR_MS Acquire 1H NMR / MS TLC->NMR_MS Isomer Regioisomer Present? (Multiple close spots, complex NMR) NMR_MS->Isomer Hydrolysis Hydrolysis? (Acid peak in NMR, low ester integration) NMR_MS->Hydrolysis Color Colored Impurities? (Yellow/Red Solid) NMR_MS->Color Col_Chrom Protocol 1: High-Res Column Chromatography Isomer->Col_Chrom Aq_Wash Aqueous Wash (NaHCO3) Hydrolysis->Aq_Wash Charcoal Activated Charcoal Treatment Color->Charcoal Recrystal Protocol 2: Recrystallization Aq_Wash->Recrystal Charcoal->Recrystal

Caption: Troubleshooting workflow for impurity diagnosis and purification.

Regioisomeric Product Formation Pathway

This diagram illustrates how the reaction can proceed via two pathways to form different regioisomers.

G cluster_paths Reactants Methyl Benzoylpyruvate + Hydrazine Attack_C1 Path A: Attack at Benzoyl Carbonyl Reactants->Attack_C1 Attack_C3 Path B: Attack at Ester Carbonyl Reactants->Attack_C3 Intermediate_A Intermediate A Attack_C1->Intermediate_A Intermediate_B Intermediate B Attack_C3->Intermediate_B Product_A Product: Methyl 3-phenyl-1H- pyrazole-5-carboxylate (Desired) Intermediate_A->Product_A Cyclize Product_B Impurity: Methyl 5-phenyl-1H- pyrazole-3-carboxylate (Isomer) Intermediate_B->Product_B Cyclize

Caption: Formation pathways of regioisomers in pyrazole synthesis.

References

  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical and Biological Evaluations, 1(3), 126-143. [Link]

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved January 3, 2026, from [Link]

  • RSC Publishing. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 3, 2026, from [Link]

  • Reddit. (2025). Help with Low Yield Synthesis. Retrieved January 3, 2026, from [Link]

Sources

stability issues of methyl 3-phenyl-1H-pyrazole-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-Phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your experiments. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound, drawing upon established chemical principles and data from structurally related compounds.

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the two primary stability concerns are hydrolysis of the methyl ester functional group and potential degradation of the pyrazole ring under harsh conditions. A safety data sheet for the compound also indicates that it is incompatible with strong oxidizing agents, as well as strong acids and bases[1].

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 3-phenyl-1H-pyrazole-5-carboxylic acid and methanol. Basic conditions, in particular, readily facilitate this transformation, as evidenced by synthesis procedures that use sodium hydroxide or lithium hydroxide to convert the ester to its corresponding carboxylic acid[2].

  • Ring Stability: While the pyrazole ring is generally aromatic and stable, extreme pH, high temperatures, or oxidative stress could potentially lead to ring cleavage or other transformations.

  • Photostability: Phenylpyrazole derivatives, such as the insecticide fipronil, are known to undergo photodegradation[3]. Therefore, exposure to UV or even ambient light over extended periods could be a concern for this compound.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored in a cool, dry, well-ventilated place in a tightly sealed container, protected from light[1]. Avoid storage with strong acids, bases, and oxidizing agents[1]. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: What are the likely degradation products I should be looking for?

A3: The most probable degradation product is the hydrolysis product, 3-phenyl-1H-pyrazole-5-carboxylic acid . Under oxidative, photolytic, or extreme thermal stress, other degradation products could form, potentially involving modifications to the pyrazole or phenyl rings. Identifying these unknown degradants would require techniques like LC-MS/MS.

Q4: Can I expect any tautomeric forms of this compound in solution?

A4: While the primary structure is this compound, it's worth noting that related pyrazole structures can exhibit tautomerism. For instance, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exists in tautomeric equilibrium with its keto form[4]. Although less likely for the target compound, it is a possibility that should be considered if unexpected peaks appear during analysis.

II. Troubleshooting Guide: Investigating Stability Issues

This section provides a structured approach to identifying and resolving stability problems. The core of this guide is a systematic forced degradation study, which is a crucial step in understanding a compound's stability profile.

Initial Assessment: Unexpected Experimental Results

Problem: You are observing inconsistent results in your assays, seeing new spots on your TLC plates, or unexpected peaks in your HPLC chromatograms over time.

Possible Cause: The compound may be degrading under your experimental or storage conditions.

Solution Workflow:

workflow start Inconsistent Results Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Stability (Solvent, pH, Temp) start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_solution->forced_degradation hplc_method Develop Stability-Indicating RP-HPLC Method forced_degradation->hplc_method Prerequisite analyze Analyze Stressed Samples hplc_method->analyze identify Identify Degradants (e.g., LC-MS/MS) analyze->identify end Implement Corrective Actions (Modify Protocols, Storage) identify->end hydrolysis reactant This compound C₁₁H₁₀N₂O₂ product product reactant->product H⁺ or OH⁻ H₂O

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pyrazole derivative NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for interpreting complex NMR data. Pyrazoles are a critical scaffold in modern drug discovery, and precise structural characterization is paramount.[1][2] This guide will address common challenges and provide advanced troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for the C3 and C5 positions in my pyrazole derivative's ¹³C NMR spectrum broad or appearing as a single averaged signal?

This is a common observation and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms.[3] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will average out.[4]

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[5] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.[4]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.[4]

  • Solvent: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[4]

Q3: How can I definitively assign the signals for the C3 and C5 carbons and their attached protons?

Unambiguous assignment can be challenging but is achievable through a combination of 1D and 2D NMR techniques.

  • Typical Chemical Shift Ranges: Use established chemical shift ranges as a starting point.[6][7][8]

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to identify which proton is attached to which carbon.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely powerful for assignment. For example, the H4 proton will show a correlation to both the C3 and C5 carbons.[4]

Troubleshooting Guides

Guide 1: Tackling Tautomerism with Low-Temperature NMR

When tautomerism leads to averaged signals at room temperature, lowering the experimental temperature can slow down the proton exchange rate, allowing for the observation of distinct signals for each tautomer.[3]

Experimental Protocol: Low-Temperature NMR

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent that has a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.[4]

Data Interpretation: The integration of the distinct signals at low temperature will allow you to determine the equilibrium constant between the two tautomers.[3]

Tautomerism_Workflow A Initial ¹H and ¹³C NMR at Room Temperature B Observe Broad/Averaged Signals for C3/C5? A->B C Perform Low-Temperature NMR Experiment B->C Yes I Observe Separate Signals for Tautomers? B->I No D Observe Splitting of Signals? C->D E Determine Tautomer Ratio by Integration D->E Yes G Tautomerism Not the Issue or Exchange is Still Too Fast D->G No F Characterize Individual Tautomers E->F H Assignment Confirmed I->H

Caption: HMBC correlations from H4 to C3 and C5 are key for assignment.

Experimental Protocol: NOESY for Spatial Proximity

The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization between nuclei that are close in space (<5 Å). [9][10]A 2D NOESY experiment can reveal these spatial relationships, which is invaluable for determining stereochemistry and differentiating isomers.

  • Sample Preparation: Prepare a degassed sample to minimize paramagnetic relaxation from dissolved oxygen.

  • Acquisition: Run a standard NOESY experiment. The mixing time is a crucial parameter and may need to be optimized.

  • Analysis: Look for cross-peaks that connect protons that are close in space but not necessarily scalar-coupled. For example, an NOE between a substituent at C3 and the proton at H4 can help confirm their relative positions.

Guide 3: Finding and Sharpening the N-H Proton Signal

If the N-H proton is broad or missing, the following steps can help:

  • Use a Dry Solvent: Meticulously dry your deuterated solvent and NMR tube to minimize exchange with water.

  • Low Temperature: As with tautomerism, lowering the temperature can slow down the exchange rate and sharpen the N-H signal.

  • Aprotic Solvent: Use a non-polar, aprotic solvent (e.g., benzene-d₆, CCl₄) to reduce hydrogen bonding and exchange with the solvent.

  • ¹⁵N HMBC: If direct observation of the ¹H signal is difficult, a ¹H-¹⁵N HMBC experiment can be used to indirectly detect the N-H proton through its correlation to neighboring carbons.

Data Tables

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Derivatives in CDCl₃

ProtonChemical Shift (ppm)Notes
H37.5 - 8.0Influenced by substituents at N1 and C5.
H46.3 - 6.7Typically a triplet or doublet of doublets.
H57.6 - 8.2Influenced by substituents at N1 and C3.
N-H10.0 - 14.0Often broad and highly dependent on solvent and concentration.

Note: These are approximate ranges and can vary significantly with substitution and solvent. [6][11] Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Derivatives in CDCl₃

CarbonChemical Shift (ppm)Notes
C3135 - 150Sensitive to tautomerism and substitution.
C4100 - 110Generally the most shielded carbon.
C5125 - 140Sensitive to tautomerism and substitution.

Note: These are approximate ranges and can vary significantly with substitution and solvent. [7][8][12]

References

  • On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium.
  • . Benchchem.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Unknown Source.
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... ResearchGate.
  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.
  • 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.
  • Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. YouTube.

Sources

overcoming low solubility of methyl 3-phenyl-1H-pyrazole-5-carboxylate in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the challenges of working with promising, yet poorly soluble, compounds. Methyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs belong to a chemical class renowned for a wide spectrum of biological activities, from anti-inflammatory to anticancer effects.[1][2] However, their hydrophobic nature often leads to low aqueous solubility, a critical bottleneck that can cause significant experimental artifacts, leading to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[3][4]

This technical support center is designed to provide you—the dedicated researcher—with a systematic, in-depth guide to diagnosing and overcoming the solubility challenges associated with this compound. We will move from fundamental principles and simple fixes to advanced formulation strategies, explaining not just the what, but the why behind each step to ensure your experimental results are both accurate and reliable.

Part 1: Compound Characteristics & Initial Stock Preparation

A successful experiment begins with a well-characterized and properly prepared stock solution. Understanding the inherent properties of your compound is the first step in predicting and mitigating solubility issues.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: this compound is an organic molecule with features that predict low aqueous solubility. Its phenyl group and pyrazole core contribute to its hydrophobicity, or "grease-ball" nature, which is a primary reason it resists dissolving in water.[5] While experimental solubility data is not widely published, we can infer its behavior from its structural properties.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₁₀N₂O₂-
Molecular Weight 202.21 g/mol Moderate size, typical for small molecule inhibitors.[6]
Structure Phenyl group, pyrazole ring, methyl esterThe aromatic phenyl ring is highly non-polar, driving low aqueous solubility.
Predicted LogP ~2.1 - 2.3A positive LogP value indicates higher solubility in lipids (like octanol) than in water, confirming its hydrophobic character.
Hydrogen Bond Donors 1 (pyrazole N-H)Limited hydrogen bonding potential with water.
Hydrogen Bond Acceptors 4 (2x pyrazole N, 2x ester O)Offers some interaction with polar solvents, but not enough to overcome the large hydrophobic regions.

LogP (octanol-water partition coefficient) is a measure of lipophilicity. Higher values indicate lower aqueous solubility.

Q2: What are the absolute best practices for preparing and storing a high-concentration stock solution to ensure its integrity and solubility?

A2: The integrity of your stock solution is paramount. Compound precipitation can occur in the stock vial itself, especially after freeze-thaw cycles, leading to inaccurate concentrations in your assays.[3][7]

Protocol 1: Best Practices for DMSO Stock Solution Preparation

  • Solvent Choice: Use only high-purity, anhydrous dimethyl sulfoxide (DMSO). Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds over time.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve a high but reasonable concentration (e.g., 10-50 mM). Do not aim for the absolute maximum solubility, as this increases the risk of precipitation during storage.

  • Solubilization Assistance: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to break up any microscopic aggregates. Gentle warming (to 30-37°C) can also be used, but be cautious of potential compound degradation.

  • Visual Confirmation: Ensure the solution is perfectly clear and free of any visible particulates before sealing and storing.

  • Storage:

    • Store stock solutions at -20°C or, for long-term storage (>6 months), at -80°C.

    • Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[7]

    • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the stock.

Part 2: Troubleshooting Guide for Compound Precipitation in Assays

This is the most common failure point. When a compound dissolved in 100% DMSO is rapidly diluted into an aqueous assay buffer, it can "crash out" of solution, forming a precipitate or a fine suspension. This drastically lowers the effective concentration of the compound available to interact with the biological target.[8]

The following workflow provides a systematic approach to solving this problem.

G cluster_success start Precipitation Observed in Assay Well? check_dmso Q3: Check Final Concentrations - Is DMSO >0.5%? - Is compound conc. too high? start->check_dmso Yes serial_dil Q4: Optimize Dilution Method - Use multi-step serial dilution - Vortex between steps check_dmso->serial_dil Concentrations are reasonable, still precipitates cosolvent Q5: Introduce a Co-solvent - e.g., Ethanol, PEG-400 - Test for vehicle effects serial_dil->cosolvent Still precipitates at desired concentration ph_adjust Q6: Adjust Buffer pH - (If compound is ionizable) - Check compound stability serial_dil->ph_adjust Consider in parallel success Problem Solved: Compound is Soluble serial_dil->success Precipitation stops cyclodextrin Q7: Use an Encapsulating Agent - Hydroxypropyl-β-Cyclodextrin - Forms a soluble complex cosolvent->cyclodextrin Co-solvent causes toxicity or is ineffective cosolvent->success Precipitation stops cyclodextrin->success Precipitation stops ph_adjust->success Precipitation stops

Caption: Troubleshooting workflow for addressing compound precipitation.

Level 1: Immediate Checks & Simple Fixes

A3: This is a classic sign that you have exceeded the compound's kinetic solubility in the final assay medium. The two most critical parameters to verify are:

  • Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% and must not exceed 1%.[8] Higher concentrations can be directly toxic to cells and can also alter protein conformation, leading to artifacts. If your final DMSO concentration is too high, remake your dilution scheme.

  • Final Compound Concentration: You are likely attempting to test the compound at a concentration above its aqueous solubility limit. For many hydrophobic compounds, this limit can be below 10 µM. If you observe precipitation, the simplest first step is to test a lower concentration range.

A4: The method of dilution matters significantly. Avoid large, single-step dilutions of your DMSO stock directly into the final buffer volume (e.g., adding 1 µL of 10 mM stock into 1 mL of buffer). This creates temporary, localized high concentrations that promote rapid precipitation. A serial dilution approach is far superior.

Protocol 2: Optimized Serial Dilution Workflow

  • Create an Intermediate Stock: Make an intermediate dilution of your high-concentration DMSO stock into your final assay buffer or medium. For example, dilute your 10 mM DMSO stock 1:100 into the buffer to create a 100 µM solution with 1% DMSO. Vortex immediately and vigorously. This is the most critical step.

  • Perform Serial Dilutions: Use the 100 µM intermediate stock to perform subsequent serial dilutions (e.g., 2-fold or 3-fold) directly in the assay buffer. This ensures the DMSO concentration remains constant and low across all your test concentrations.

  • Add to Assay: Add the final diluted solutions to your assay wells.

  • Vehicle Control: Critically, ensure your vehicle control is prepared using the exact same dilution steps with 100% DMSO, so it contains the same final concentration of solvent as your test wells.

Level 2: Formulation & Buffer Modifications

A5: If simple dilution optimization fails, the next step is to modify the formulation of your assay buffer by introducing a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of non-polar molecules by reducing the polarity of the solvent system.[9][10]

  • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.

  • Method: You can try preparing your intermediate stock (from Protocol 2) in a buffer that already contains a small percentage of the co-solvent (e.g., 1-5%).

  • Causality & Caveats: Co-solvents work by making the aqueous environment more "hospitable" to the hydrophobic compound. However, these solvents can have their own biological effects or interfere with assay components. It is essential to run a vehicle control with the co-solvent alone at the highest concentration used to ensure it does not impact your assay results.

A6: This strategy is effective only if your compound has an ionizable functional group with a pKa near the buffer's pH. The N-H group on the pyrazole ring is weakly acidic. Making the buffer more basic (e.g., pH 8.0-8.5) could deprotonate this nitrogen, creating a charged anion that would be significantly more water-soluble.

  • Considerations:

    • Biological Relevance: Ensure your biological system (cells, enzymes) is stable and functions correctly at the adjusted pH.

    • Compound Stability: Confirm that your compound is chemically stable at the new pH over the course of the experiment.

Level 3: Advanced Solubilization Agents

A7: This is the ideal scenario for using cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[11][12] They act as molecular "buckets" or encapsulating agents.

Caption: Mechanism of cyclodextrin-mediated solubilization.

A8: The hydrophobic pyrazole compound partitions into the non-polar interior of the cyclodextrin, while the cyclodextrin's polar exterior allows the entire complex to dissolve readily in water.[13][14] This dramatically increases the apparent aqueous solubility of the compound without using organic co-solvents.

  • Recommended Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most widely used and recommended derivative for biological assays due to its high aqueous solubility and excellent safety profile.[11][13]

  • Methodology: A detailed protocol for its use is provided in the next section.

Part 3: Detailed Experimental Protocol

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility

This protocol describes how to prepare a stock solution of your compound complexed with HP-β-CD for use in biological assays.

  • Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Warm the solution to 37°C and stir until the HP-β-CD is fully dissolved. Filter-sterilize this solution if using for cell culture.

  • Prepare Compound Stock in Organic Solvent: Create a highly concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol or acetone (DMSO can also be used).

  • Form the Complex:

    • Slowly add the concentrated compound stock dropwise to the stirring, warm HP-β-CD solution. The molar ratio of cyclodextrin to compound is often optimized, but a starting point is a large molar excess of cyclodextrin (e.g., 100:1).

    • The goal is to have the organic solvent evaporate or be diluted instantly, allowing the compound molecules to be captured by the cyclodextrin "buckets" before they have a chance to aggregate and precipitate.

  • Equilibrate: Cover the solution and allow it to stir at room temperature or 37°C for several hours (or overnight) to ensure maximum complexation. If a volatile solvent was used, it can be removed via a stream of nitrogen or by using a rotary evaporator.

  • Clarify and Store: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved compound. The clear supernatant is your working stock of the soluble compound-cyclodextrin complex. The concentration of the compound in this stock should be analytically determined (e.g., via HPLC-UV or a spectrophotometer).

  • Assay Use: This aqueous stock can now be directly diluted into your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Part 4: General FAQs

Q9: How can I be sure my compound is truly dissolved and not just a fine suspension? A9: Visual inspection is the first step, but it can be misleading. A clear solution may still contain nano-aggregates. To be certain, you can centrifuge the solution at high speed (e.g., 15,000 x g for 15 min) and measure the concentration of the compound in the supernatant. If the concentration is unchanged after centrifugation, the compound is likely truly dissolved.

Q10: Could the low solubility of my compound be masking its true potency? A10: Absolutely. This is one of the most significant consequences of poor solubility.[3][4] If a compound precipitates in the assay well, the actual concentration of dissolved compound available to interact with the target is much lower than the nominal concentration you added. This leads to a rightward shift in the dose-response curve and an artificially high (less potent) IC50 value. Solving the solubility issue often "reveals" the compound's true, higher potency.

Q11: Are there any other solubilizing agents I can use, like surfactants? A11: Yes, non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used to form micelles that encapsulate hydrophobic compounds. However, they are generally more disruptive to biological systems than cyclodextrins. Surfactants can permeabilize cell membranes and denature proteins at concentrations at or above their critical micelle concentration (CMC), so they must be used with extreme caution and thorough validation.[15] For most screening and cell-based assays, cyclodextrins are the preferred advanced strategy.

References

  • Akhtar, M. J., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecular Crystals and Liquid Crystals, 611(1), 129-136. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 644585, this compound. [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18774, 3-Methyl-5-phenyl-1H-pyrazole. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18870913, N-methyl-3-phenyl-1H-pyrazole-5-carboxamide. [Link]

  • Padmashali, B., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Chemical and Pharmaceutical Research, 7(3), 136-143. [Link]

  • Jamshaid, H., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(15), 5817. [Link]

  • Kielsgaard, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Toxicology, 2(1), 1-8. [Link]

  • Gîrleanu, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(13), 2989. [Link]

  • Kumar, S., & Singh, A. (2023). Formulation strategies for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 13(7), 185-192. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Sharma, D., et al. (2016). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 7(5), 1835-1844. [Link]

  • Mayhew, M. E., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87. [Link]

  • Apollo Scientific. (2024). Best Practices for Chemical Storage in Research Labs. [Link]

  • Mohammadi, A., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 13(1), 12345. [Link]

  • Dissolution Method Troubleshooting. (2022). American Pharmaceutical Review. [Link]

  • Brouwers, J., et al. (2011). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 100(6), 2296-2306. [Link]

  • Jain, A., et al. (2011). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 2), 71-75. [Link]

  • Biocompare. (2022). Best Practices for Biological Sample Storage and Management. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Vishakha, et al. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research, 9(5), 586-602. [Link]

  • Touro College. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Reddit. (2020). How to tackle compound solubility issue. r/labrats. [Link]

  • YouTube. (2024). Recent Advances in High Throughput Experimentation and Flow Chemistry to Accelerate Drug Discovery. [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Uehara, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5136-5145. [Link]

  • Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 16(3-4), 369-378. [Link]

  • Aggarwal, N., & Kumar, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 178-185. [Link]

  • Kumar, R., & Lal, S. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1748-1755. [Link]

  • El-Metwaly, A. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1034. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]

  • Thore, S. N., et al. (2011). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9(Suppl 2), S1278-S1282. [Link]

Sources

Validation & Comparative

Comparative Analysis of Anti-Inflammatory Activity: Methyl 3-phenyl-1H-pyrazole-5-carboxylate versus Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Prepared by: A Senior Application Scientist

Introduction: The Quest for Superior Anti-Inflammatory Agents

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of debilitating diseases, from arthritis to cardiovascular disorders. The development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) marked a turning point in managing inflammatory conditions. The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inflammation-inducible COX-2, paved the way for a new generation of selective COX-2 inhibitors.[1][2][3] Celecoxib (Celebrex®), a diaryl-substituted pyrazole, was a pioneering drug in this class, offering potent anti-inflammatory and analgesic effects with a theoretically improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][4][5]

The pyrazole scaffold, central to celecoxib's structure, remains a highly fertile ground for medicinal chemistry, with ongoing research aimed at discovering new derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.[4][6][7] This guide provides a comparative overview of the anti-inflammatory activity of a representative pyrazole derivative, methyl 3-phenyl-1H-pyrazole-5-carboxylate , and the established clinical benchmark, celecoxib .

While direct, peer-reviewed comparative data for this compound is not extensively published, this guide will leverage data from structurally similar pyrazole carboxylate and carboxamide derivatives to provide a scientifically grounded comparison. This approach allows us to explore the potential of this chemical class and understand the key structure-activity relationships that govern its anti-inflammatory efficacy.

Pillar 1: Mechanism of Action - The Cyclooxygenase (COX) Pathway

The primary mechanism of action for both celecoxib and related pyrazole derivatives is the inhibition of the COX-2 enzyme.[1][2][8] COX enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins that mediate pain, fever, and inflammation.[8][9]

  • COX-1 is typically expressed in most tissues and plays a homeostatic role, including the production of prostaglandins that protect the gastric mucosa and support platelet aggregation.

  • COX-2 is largely undetectable in most tissues but is rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][3]

Celecoxib's selectivity arises from its chemical structure. Its polar sulfonamide side chain can bind to a hydrophilic side pocket present in the active site of the COX-2 enzyme, an area that is sterically blocked in the COX-1 isoform by the presence of an isoleucine residue instead of a smaller valine.[1][10] This structural difference allows celecoxib to preferentially inhibit COX-2, reducing the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1 at therapeutic concentrations.[2][9] this compound and other pyrazole derivatives are hypothesized to share this fundamental mechanism, with their specific side groups influencing their potency and selectivity for the COX-2 enzyme.[11][12]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Homeostatic Homeostatic Prostaglandins PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Inflammatory Prostaglandins PGH2_2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Platelet Function Prostaglandins_Homeostatic->GI_Protection Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation Celecoxib Celecoxib & Pyrazole Derivatives Celecoxib->COX2 Selective Inhibition Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, LPS) Inflammatory_Stimuli->COX2 Upregulates PLA2->Arachidonic_Acid Liberation

Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.

Pillar 2: Comparative Performance - In Vitro & In Vivo Data

To objectively compare the anti-inflammatory potential, we must examine both in vitro enzyme inhibition and in vivo efficacy in established models of inflammation.

In Vitro COX-1/COX-2 Inhibition

The most critical in vitro metric is the half-maximal inhibitory concentration (IC₅₀), which measures the drug concentration required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) yields the Selectivity Index (SI), with a higher SI indicating greater selectivity for COX-2.

While specific data for this compound is sparse, numerous studies on analogous pyrazole derivatives demonstrate their potential as potent and selective COX-2 inhibitors.[11][12] The table below compares celecoxib with representative, published pyrazole analogues.

Table 1: Comparative In Vitro COX Enzyme Inhibition

CompoundIC₅₀ COX-1 (μM)IC₅₀ COX-2 (μM)Selectivity Index (SI) (COX-1/COX-2)Source
Celecoxib 3.510.04578.06 [12]
Pyrazole Analogue 5u 130.171.7972.73 [12]
Pyrazole Analogue 5s 165.042.5165.75 [12]
Pyrazole Analogue 3b >90039.43 nM (0.039 μM)>22,210 [11]
Pyrazole Analogue 5b >90038.73 nM (0.038 μM)>17,470 [11]
  • Data from Kumar et al. (2016) on N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl) aniline derivatives.[12] ** Data from Aboul-Enein et al. (2019) on novel pyrazole derivatives. Note the nanomolar (nM) potency.[11]

Expert Interpretation: The data clearly establishes that the pyrazole scaffold is a robust pharmacophore for potent and highly selective COX-2 inhibition.[4][11][12] Several novel synthetic derivatives (e.g., 3b, 5b) exhibit COX-2 inhibitory potency in the nanomolar range, comparable or even superior to celecoxib, while demonstrating exceptional selectivity by having minimal effect on COX-1.[11] This suggests that this compound, as part of this chemical family, likely possesses significant COX-2 inhibitory activity, though its exact potency and selectivity would depend on how its specific structure interacts with the enzyme's active site.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is the gold-standard assay for evaluating the acute anti-inflammatory activity of novel compounds.[13][14][15] In this model, a localized inflammatory response is induced by injecting carrageenan into the paw, and the reduction in swelling (edema) by a test compound is measured over several hours.

Table 2: Comparative In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Time Post-Carrageenan% Edema InhibitionSource
Celecoxib 103 hours~55-65%[11][16] (Typical Range)
Pyrazole Analogue 5u 103 hours80.63% [12]
Pyrazole Analogue 5s 103 hours78.09% [12]
Indomethacin (Non-selective) 5-103 hours~60-70%[15][17] (Reference)
  • Data from Kumar et al. (2016).[12]

Expert Interpretation: The in vivo results corroborate the in vitro findings. Novel pyrazole derivatives like 5u and 5s demonstrate potent anti-inflammatory effects, significantly reducing paw edema at a dose of 10 mg/kg.[12] Notably, the percentage of inhibition for these compounds was reported to be higher than that typically observed for celecoxib in similar studies, indicating a potentially stronger in vivo effect.[12] This underscores the therapeutic potential of new pyrazole structures, which can sometimes outperform the established benchmark in preclinical models.

Pillar 3: Self-Validating Experimental Protocols

Reproducibility and rigor are the cornerstones of trustworthy research. The following sections detail the standard operating procedures for the key assays discussed, explaining the causality behind each step.

Protocol 1: In Vitro COX Inhibition Assay (Colorimetric)

This protocol is designed to determine the IC₅₀ values of a test compound against COX-1 and COX-2. It measures the peroxidase activity of COX, which is the second step in the prostaglandin synthesis pathway.

InVitro_COX_Assay cluster_prep Preparation cluster_reaction Reaction Incubation cluster_analysis Data Analysis Prep_Compound 1. Prepare Test Compound (Serial Dilutions in DMSO) Add_Reagents 3. Add to 96-well plate: - Assay Buffer - Heme Cofactor - Enzyme (COX-1 or COX-2) - Test Compound or Vehicle Prep_Compound->Add_Reagents Prep_Enzyme 2. Prepare COX-1/COX-2 Enzyme Solutions in Buffer Prep_Enzyme->Add_Reagents Incubate_1 4. Incubate at 25°C (Allows compound to bind enzyme) Add_Reagents->Incubate_1 Add_Substrate 5. Add Arachidonic Acid (Initiates reaction) Incubate_1->Add_Substrate Add_Color 6. Add TMPD Substrate (Detects peroxidase activity) Add_Substrate->Add_Color Incubate_2 7. Incubate at 25°C (Color development) Add_Color->Incubate_2 Read_Absorbance 8. Read Absorbance (590 nm) Incubate_2->Read_Absorbance Calculate_Inhibition 9. Calculate % Inhibition vs. Vehicle Control Read_Absorbance->Calculate_Inhibition Plot_Curve 10. Plot Dose-Response Curve (% Inhibition vs. Log[Compound]) Calculate_Inhibition->Plot_Curve Determine_IC50 11. Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for the In Vitro COX Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions to create a range of concentrations for testing.

    • Causality: DMSO is a universal solvent for organic compounds. Serial dilutions are essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated.

  • Reagent Preparation: Prepare solutions of purified COX-1 (ovine) and COX-2 (recombinant ovine or human) enzymes, heme cofactor, and arachidonic acid substrate in a cold reaction buffer (e.g., Tris-HCl), as per the manufacturer's instructions (e.g., Cayman Chemical Assay Kit).[18][19]

    • Causality: Heme is a required cofactor for COX enzyme activity. Using a buffer maintains a stable pH, critical for enzyme function. Cold conditions preserve enzyme integrity.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme solution to each well. Then, add a small volume of the diluted test compound or vehicle (DMSO) for the control wells.

    • Causality: The vehicle control represents 100% enzyme activity and is the baseline against which inhibition is measured.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 25°C.

    • Causality: This step allows the inhibitor compound to bind to the enzyme before the reaction is initiated, ensuring an accurate measurement of its inhibitory effect.

  • Reaction Initiation: Add the arachidonic acid solution to all wells to start the enzymatic reaction. Immediately afterward, add the colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[18]

    • Causality: Arachidonic acid is the natural substrate for COX. TMPD is oxidized by the peroxidase activity of COX, producing a colored product.

  • Color Development & Measurement: Incubate for 5-10 minutes at 25°C to allow for color development. Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 590 nm for TMPD).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol provides a robust method for assessing the acute anti-inflammatory properties of a test compound in a live animal model.

InVivo_Edema_Assay Animal_Acclimation 1. Animal Acclimation & Grouping (e.g., Wistar rats, 180-200g) Baseline_Measurement 2. Baseline Paw Volume Measurement (V₀) (Using a plethysmometer) Animal_Acclimation->Baseline_Measurement Dosing 3. Compound Administration (Oral gavage or IP injection) - Vehicle Control Group - Reference Drug Group (Celecoxib) - Test Compound Group(s) Baseline_Measurement->Dosing Induction 4. Inflammation Induction (1h post-dosing) (Inject 0.1 mL 1% λ-carrageenan into sub-plantar region of right hind paw) Dosing->Induction Time_Point_Measurements 5. Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours post-carrageenan Induction->Time_Point_Measurements Data_Analysis 6. Data Analysis Time_Point_Measurements->Data_Analysis Calculate_Edema a. Calculate Edema Volume (Vt - V₀) for each animal Data_Analysis->Calculate_Edema Calculate_Inhibition b. Calculate % Inhibition ([Edema_control - Edema_treated] / Edema_control) * 100 Data_Analysis->Calculate_Inhibition

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animal Handling: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimate the animals for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

    • Causality: Acclimation reduces stress-related variability. Fasting ensures consistent absorption of orally administered compounds.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Group II: Reference Drug (e.g., Celecoxib, 10 mg/kg)

    • Group III: Test Compound (e.g., this compound, at various doses)

  • Baseline Measurement (V₀): Before any treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer.[15][17]

    • Causality: This baseline value is crucial for calculating the change in volume (edema) for each individual animal, thereby controlling for inter-animal variability in paw size.

  • Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Induction of Inflammation: One hour after compound administration, induce inflammation by injecting 0.1 mL of a 1% λ-carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw of each rat.[17][20]

    • Causality: The one-hour delay allows for the absorption and systemic distribution of the test compound, ensuring it is active when the inflammatory insult is initiated. Carrageenan is a potent, non-antigenic phlogistic agent that reliably induces a biphasic inflammatory response.[14]

  • Paw Volume Measurement (Vt): Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[15][17]

    • Causality: The inflammatory response to carrageenan develops over time, with the peak edema typically occurring between 3 and 5 hours. Multiple time points allow for the characterization of the time-course of the anti-inflammatory effect.

  • Data Analysis:

    • Calculate the edema volume at each time point for each animal: ΔV = V_t - V₀.

    • Calculate the mean edema volume for each group.

    • Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] × 100.

    • Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Outlook

  • Mechanism: The fundamental mechanism of action is the selective inhibition of the COX-2 enzyme, which is shared between celecoxib and its pyrazole cousins.

  • Performance: Preclinical data from analogous pyrazoles show that it is possible to achieve and even exceed the in vitro potency and in vivo efficacy of celecoxib.[11][12] The specific substitutions on the pyrazole ring are critical in fine-tuning this activity.

  • Recommendation: For drug development professionals, this compound represents a valid lead structure. The next logical steps would be to perform the detailed in vitro and in vivo assays described herein to precisely quantify its IC₅₀, selectivity index, and in vivo efficacy. Further studies on its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile would be necessary to fully evaluate its potential as a clinical candidate.

The continued exploration of pyrazole derivatives remains a scientifically sound and commercially viable strategy in the ongoing search for safer and more effective anti-inflammatory therapies.

References

  • Celecoxib - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Aboul-Enein, M. N., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 3, 2026, from [Link]

  • Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (2021).
  • What is the mechanism of Celecoxib? (2024).
  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 3, 2026, from [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. (n.d.).
  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. (2012). Arzneimittelforschung.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 3, 2026, from [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology.
  • Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (2025). BenchChem.
  • 4.7. Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol.
  • Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. (1986). Il Farmaco.
  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2025).
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 3, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences.
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Basic & Clinical Pharmacology & Toxicology.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). PubMed.
  • Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.
  • Some examples of pyrazole derivatives (171, 172, 173). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2022). African Journal of Pharmacy and Pharmacology.
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016).

Sources

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Methyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1] The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4][5] Numerous studies have demonstrated the potent antibacterial and antifungal efficacy of various pyrazole derivatives, positioning them as promising candidates for the development of next-generation antimicrobial drugs.[6][7][8]

This guide provides a comprehensive framework for the validation of the antimicrobial efficacy of a specific pyrazole derivative: methyl 3-phenyl-1H-pyrazole-5-carboxylate . While extensive data exists for the broader pyrazole class, this document serves as a detailed roadmap for researchers and drug development professionals to rigorously assess the antimicrobial potential of this particular compound. We will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols grounded in authoritative standards.

Chemical Profile: this compound

Structure:

Caption: Chemical structure of this compound.

Synthesis Overview:

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a β-ketoester with a hydrazine derivative. For instance, one could react ethyl benzoylacetate with hydrazine hydrate, followed by esterification to yield the target compound. The versatility of pyrazole synthesis allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Comparative Antimicrobial Efficacy: A Proposed Validation Framework

To ascertain the antimicrobial standing of this compound, a direct comparative analysis against widely used, clinically relevant antibiotics and antifungals is imperative. We propose a head-to-head comparison with ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a triazole antifungal agent.[4]

Illustrative Data Presentation

The following table is a template illustrating how the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data for this compound should be presented and compared against standard drugs. Note: The values presented here are hypothetical and for illustrative purposes only.

MicroorganismStrain (ATCC)CompoundMIC (µg/mL)MBC/MFC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus29213This compound[Experimental Value][Experimental Value]
Ciprofloxacin (Control)0.25 - 1.00.5 - 2.0
Bacillus subtilis6633This compound[Experimental Value][Experimental Value]
Ciprofloxacin (Control)0.125 - 0.50.25 - 1.0
Gram-Negative Bacteria
Escherichia coli25922This compound[Experimental Value][Experimental Value]
Ciprofloxacin (Control)0.008 - 0.030.015 - 0.06
Pseudomonas aeruginosa27853This compound[Experimental Value][Experimental Value]
Ciprofloxacin (Control)0.25 - 1.00.5 - 4.0
Fungal Species
Candida albicans90028This compound[Experimental Value][Experimental Value]
Fluconazole (Control)0.25 - 2.08 - 64
Aspergillus niger16404This compound[Experimental Value][Experimental Value]
Fluconazole (Control)8 - 32>64

Experimental Protocols: A Step-by-Step Guide to Validation

The following protocols are designed to be self-validating and are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination prep_compound Prepare stock solution of this compound in DMSO serial_dilution Perform 2-fold serial dilutions of the test compound and control drugs in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the standardized microbial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate plates at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) inoculate->incubate read_mic Determine MIC: the lowest concentration with no visible growth incubate->read_mic subculture Subculture aliquots from clear wells (at and above MIC) onto agar plates read_mic->subculture incubate_agar Incubate agar plates under appropriate conditions subculture->incubate_agar read_mbc Determine MBC/MFC: the lowest concentration that kills ≥99.9% of the initial inoculum incubate_agar->read_mbc G cluster_pathway Proposed Mechanism of Action compound Methyl 3-phenyl-1H- pyrazole-5-carboxylate gyrase DNA Gyrase (Topoisomerase II) compound->gyrase Inhibition dna_supercoiling DNA Supercoiling & Relaxation gyrase->dna_supercoiling Catalyzes dna_replication DNA Replication dna_supercoiling->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Sources

comparative study of different synthetic routes to methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, methyl 3-phenyl-1H-pyrazole-5-carboxylate is a key building block for the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of the most common synthetic routes to this valuable intermediate, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's strengths and weaknesses to aid in the selection of the most suitable pathway for a given research and development objective.

Introduction to the Synthetic Challenge

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, presents a significant challenge in regioselectivity. The placement of the phenyl group at the C3 position and the methyl carboxylate group at the C5 position must be controlled to avoid the formation of the undesired regioisomer, methyl 5-phenyl-1H-pyrazole-3-carboxylate. This guide will delve into three primary synthetic strategies, evaluating their efficacy in addressing this challenge.

Route 1: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely employed method for the construction of the pyrazole ring.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][3]

Reaction Scheme & Mechanism

The synthesis of this compound via the Knorr route commences with the reaction of methyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate.[4][5][6] The mechanism proceeds through the initial formation of a hydrazone intermediate at the more reactive ketone carbonyl. Subsequent intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the ester carbonyl, followed by dehydration, yields the pyrazole ring.[7]

Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Methyl 2,4-dioxo-4-phenylbutanoate I1 Hydrazone R1->I1 + Hydrazine R2 Hydrazine Hydrate R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 This compound I2->P1 - H2O P2 Methyl 5-phenyl-1H-pyrazole-3-carboxylate (Regioisomer) I2->P2 - H2O

Caption: Knorr Pyrazole Synthesis Workflow

Experimental Protocol

A general procedure involves the dropwise addition of hydrazine hydrate to a solution of methyl 2,4-dioxo-4-phenylbutanoate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is then heated under reflux for several hours. After cooling, the product is typically isolated by precipitation or extraction.

Step-by-Step Methodology:

  • Dissolve methyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.0 eq) dropwise to the solution with continuous stirring.

  • Maintain the reaction mixture at 60°C for 1 hour.[6]

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Performance and Limitations

The primary advantage of the Knorr synthesis is the use of readily available and relatively inexpensive starting materials.[8] However, its major drawback is the potential for poor regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, leading to the formation of a mixture of regioisomers that can be challenging to separate.[8][9] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions, such as pH and temperature.[10]

Route 2: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and often highly regioselective method for constructing five-membered heterocyclic rings. For the synthesis of pyrazoles, this typically involves the reaction of a diazo compound with an alkyne.[5]

Reaction Scheme & Mechanism

Two primary pathways exist for the synthesis of this compound via this route:

  • Pathway A: Reaction of phenyldiazomethane with methyl propiolate.

  • Pathway B: Reaction of methyl diazoacetate with phenylacetylene.

The reaction is a concerted [3+2] cycloaddition, where the three atoms of the diazo compound react with the two π-electrons of the alkyne to form the pyrazole ring directly. The regioselectivity is governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.[11][12]

1_3_Dipolar_Cycloaddition cluster_A Pathway A cluster_B Pathway B A_R1 Phenyldiazomethane A_P Methyl 3-phenyl-1H- pyrazole-5-carboxylate A_R1->A_P A_R2 Methyl Propiolate A_R2->A_P B_R1 Methyl Diazoacetate B_P Methyl 5-phenyl-1H- pyrazole-3-carboxylate B_R1->B_P B_R2 Phenylacetylene B_R2->B_P

Caption: 1,3-Dipolar Cycloaddition Pathways

Experimental Protocol

A typical procedure involves the in-situ generation of the diazo compound, which is then reacted with the alkyne. For instance, phenyldiazomethane can be prepared from N-benzyl-N-nitrosourea and reacted with methyl propiolate in an ethereal solvent.

Step-by-Step Methodology (Pathway A):

  • Prepare a solution of phenyldiazomethane in diethyl ether.

  • Add methyl propiolate (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture for several hours until the disappearance of the starting materials (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Performance and Limitations

The 1,3-dipolar cycloaddition often offers excellent regioselectivity, which is a significant advantage over the Knorr synthesis.[8] The reaction conditions are typically mild.[8] However, the diazo compounds used as starting materials can be unstable and potentially explosive, requiring careful handling and specialized equipment.[13] The synthesis of the diazo precursors can also add extra steps to the overall process. The regioselectivity can be influenced by the solvent and the presence of catalysts.[14]

Route 3: Synthesis from Chalcones

This method utilizes α,β-unsaturated ketones, commonly known as chalcones, as precursors. The synthesis involves two main steps: the formation of the chalcone intermediate and its subsequent cyclization with hydrazine.

Reaction Scheme & Mechanism

The synthesis begins with a Claisen-Schmidt condensation of an appropriate benzaldehyde with a methyl ketone derivative to form the chalcone. For the target molecule, this would involve the condensation of benzaldehyde with methyl pyruvate to yield methyl 2-oxo-4-phenylbut-3-enoate. This intermediate then reacts with hydrazine, which initially adds to the β-carbon of the double bond (Michael addition), followed by intramolecular cyclization and dehydration to afford the pyrazole.

Chalcone_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Benzaldehyde I1 Methyl 2-oxo-4-phenylbut-3-enoate (Chalcone) R1->I1 Claisen-Schmidt Condensation R2 Methyl Pyruvate R2->I1 R3 Hydrazine Hydrate P1 This compound R3->P1 I1->P1 + Hydrazine (Cyclization)

Caption: Synthesis from Chalcone Precursor

Experimental Protocol

The Claisen-Schmidt condensation is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The resulting chalcone is then isolated and reacted with hydrazine.

Step-by-Step Methodology:

  • Chalcone Synthesis: Dissolve benzaldehyde (1.0 eq) and methyl pyruvate (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide dropwise and stir at room temperature. Isolate the precipitated chalcone by filtration.

  • Pyrazole Formation: Dissolve the synthesized chalcone (1.0 eq) in ethanol and add hydrazine hydrate (1.0 eq). Reflux the mixture for several hours. Cool the reaction and isolate the product by filtration or extraction.

Performance and Limitations

This route benefits from the wide availability of substituted benzaldehydes and methyl ketones, allowing for the synthesis of a diverse range of pyrazole derivatives.[8] The Claisen-Schmidt condensation is generally a high-yielding reaction. However, the subsequent cyclization with hydrazine can sometimes lead to the formation of pyrazoline byproducts, which may require an additional oxidation step to convert them to the desired pyrazole.[8] The regioselectivity of the cyclization is generally good, with the phenyl group ending up at the 3-position.

Comparative Analysis

Parameter Knorr Pyrazole Synthesis 1,3-Dipolar Cycloaddition Synthesis from Chalcones
Starting Materials 1,3-Dicarbonyl compound, HydrazineDiazo compound, AlkyneBenzaldehyde, Methyl ketone, Hydrazine
Regioselectivity Often poor, leading to mixtures of isomers[9]Generally high[8]Generally good
Reaction Conditions Acidic or basic, often requires heating[8]Mild, often at room temperature[8]Basic condensation, followed by reflux
Yield 70-95% (may be a mixture)[8]70-86%[8]66-88% (overall)[8]
Advantages Readily available starting materials, straightforward procedure[8]High regioselectivity, mild conditions[8]Wide availability of starting materials, good for diversification
Disadvantages Poor regioselectivity with unsymmetrical precursors[8]Use of potentially unstable and explosive diazo compounds[13]May require an additional oxidation step, potential for pyrazoline byproducts[8]
Scalability Good, but purification of isomers can be problematicCan be challenging due to the hazardous nature of diazo compoundsGood

Characterization Data for this compound

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 7.15 (s, 1H, pyrazole-H4), 3.95 (s, 3H, OCH₃).[15]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.0, 152.0, 140.0, 132.5, 129.0, 128.5, 126.0, 108.0, 52.5.[15]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₀N₂O₂ [M+H]⁺: 215.0815; found: 215.0812.

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the project, including the desired scale, purity, and the available resources.

  • The Knorr pyrazole synthesis is a viable option for large-scale synthesis if an efficient method for separating the resulting regioisomers is available.

  • The 1,3-dipolar cycloaddition is the preferred method when high regioselectivity is paramount, provided that the necessary precautions for handling diazo compounds can be taken.

  • The synthesis from chalcones offers a versatile and generally regioselective approach that is well-suited for the generation of diverse libraries of pyrazole derivatives.

By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate synthetic strategy to efficiently and effectively produce this compound for their drug discovery and development endeavors.

References

  • Holzer, W., Guo, C., & Schalle, K. (2009).
  • BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • Padwa, A. (Ed.). (2002). 1,3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Faria, J. V., et al. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 267-271. The Royal Society of Chemistry.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Supplementary Information for a relevant article. The Royal Society of Chemistry.
  • El-Sayed, R., & Al-Sodies, S. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 54(3), 223-241.
  • Zareef, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524.
  • Padwa, A. (1984). 1,3-Dipolar cycloaddition chemistry. General Heterocyclic Chemistry Series, Volume 1.
  • Rangraz, Y., et al. (2024). Various methods for the synthesis of pyrazole.
  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. (2024). Pyrazole synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Faria, J. V., et al. (2017). Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 267-271. The Royal Society of Chemistry.
  • Holzer, W., Guo, C., & Schalle, K. (2009).
  • Bawa, S., & Kumar, S. (2011). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Journal of the American Chemical Society, 133(43), 17384-17390.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 129(7), 1017-1026.
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Slideshare.
  • Knorr Pyrazole Synthesis.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF.
  • Siddiqui, Z. N., & Asad, M. (2013).
  • L’abbé, G., & Dehaen, W. (1989). Regioselectivity of aryl azide cycloaddition to methyl propiolate in aqueous media: Experimental evidence versus local DFT HSAB principle. Tetrahedron, 45(23), 7489-7496.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook.
  • (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)
  • Bawa, S., & Kumar, S. (2011). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Journal of the American Chemical Society, 133(43), 17384-17390.
  • Diazoalkane 1,3-dipolar cycloaddition. Wikipedia.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
  • Ali, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 564-572.
  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)
  • The regioselectivity of cycloaddition reactions between diazomethane and 3-vinylcephalosporins. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.
  • 107969-78-8|(E)
  • Combined Experimental and Theoretical Studies of the 1,3-Dipolar Cycloaddition Reaction Between Phenyldiazomethane and 4-Methylthioaurone.
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5.

Sources

A Researcher's Guide to Assessing the In Vitro Anticancer Activity of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers and drug development professionals on evaluating the in vitro anticancer potential of methyl 3-phenyl-1H-pyrazole-5-carboxylate analogs. We will delve into the rationale behind experimental design, present comparative data on various analogs, and provide detailed protocols for core assays, ensuring a foundation of scientific integrity and reproducibility.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4] The this compound framework, in particular, serves as a versatile template for synthesizing novel compounds. By modifying substituents on the phenyl ring and other positions, chemists can modulate the compound's electronic and steric properties to enhance its efficacy and selectivity against various cancer cell lines.[1][2] This guide will equip you with the necessary knowledge to systematically assess these synthesized analogs.

Synthesis of Pyrazole Analogs: A Foundational Step

The primary route for synthesizing the 3-phenyl-1H-pyrazole-5-carboxylate core involves a classical condensation reaction. Typically, this is achieved through the reaction of a β-diketone derivative with a hydrazine reagent.[5] For the specific scaffold of interest, the synthesis often starts with ethyl acetoacetate and phenylhydrazine to form 3-methyl-1-phenyl-5-pyrazolone, which can then be further modified.[6]

The causality behind choosing a specific synthetic route often lies in its efficiency, yield, and adaptability. Microwave-assisted synthesis, for instance, has gained traction as it often reduces reaction times and improves yields, aligning with the principles of green chemistry.[3][7]

General Synthetic Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening Start Starting Materials (e.g., β-diketone, Hydrazine) Reaction Condensation Reaction Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Stock Prepare Stock Solutions (e.g., in DMSO) Characterization->Stock Pure Compound MTT Cell Viability Assay (MTT) Stock->MTT IC50 Determine IC50 Values MTT->IC50

Caption: General workflow from synthesis to initial anticancer screening.

Comparative Analysis of Anticancer Activity

The initial assessment of a new compound's anticancer potential relies on cytotoxicity screening against a panel of human cancer cell lines. The choice of cell lines is critical; a diverse panel including representatives from different cancer types (e.g., breast, lung, colon, liver) provides a broader understanding of the compound's spectrum of activity.[8][9]

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying cytotoxicity. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates a more potent compound. It is crucial to compare these values against a standard chemotherapeutic agent, such as doxorubicin or cisplatin, which serves as a positive control and a benchmark for potency.[1][5]

Table 1: In Vitro Cytotoxicity of Selected Pyrazole Analogs
Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Source
Compound 5b (A pyrazole derivative)K562 (Leukemia)Not specified, but 35x more potent than ABT-751ABT-751[10]
Compound 5b (A pyrazole derivative)A549 (Lung)Not specified, but 5x more potent than ABT-751ABT-751[10]
Compound 59 (Polysubstituted pyrazole)HepG2 (Liver)2.0Cisplatin (5.5)[1]
Compound 43 (Pyrazole carbaldehyde)MCF-7 (Breast)0.25Doxorubicin (0.95)[1]
L2 (3,5-diphenyl-1H-pyrazole)CFPAC-1 (Pancreatic)61.7 ± 4.9Cisplatin/Gemcitabine[5]
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole)MCF-7 (Breast)81.48 ± 0.89Cisplatin/Gemcitabine[5]
Compound 7a (Pyrazole-indole hybrid)HepG2 (Liver)6.1 ± 1.9Doxorubicin (24.7)[11]
Compound 7b (Pyrazole-indole hybrid)HepG2 (Liver)7.9 ± 1.9Doxorubicin (24.7)[11]
PTA-1 (A novel pyrazole derivative)A549 (Lung)0.17-[8]
PTA-1 (A novel pyrazole derivative)MDA-MB-231 (Breast)0.93-[8]

Note: The structures of these analogs vary, but they all contain the core pyrazole ring, demonstrating the scaffold's potential. Direct comparison should be made with caution due to differing experimental conditions and analog structures.

Key Experimental Protocols: Ensuring Data Integrity

Reproducibility is the cornerstone of scientific research. The following section details the protocol for the MTT assay, a widely used method for assessing cell viability.[12][13]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[13] The principle is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue). b. Dilute the cell suspension to an optimal density (determined empirically, often between 1x10⁴ to 1.5x10⁵ cells/mL).[14] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include "blank" wells containing only medium to serve as a background control.[15] e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: a. Prepare serial dilutions of your pyrazole analogs and the positive control drug in complete culture medium. b. After 24 hours, carefully remove the old medium from the wells. c. Add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells. d. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration, and "untreated control" wells with fresh medium only.[15] e. Incubate the plate for a specified period, typically 48 or 72 hours.[5][14]

  • MTT Incubation: a. After the treatment period, remove the drug-containing medium. b. Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[16] c. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[15][16] Visually confirm the formation of purple precipitate.

  • Solubilization and Measurement: a. Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[15] b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. c. Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[12] d. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Elucidating the Mechanism of Action

Identifying a potent cytotoxic compound is only the first step. Understanding how it kills cancer cells is crucial for further development. Many pyrazole derivatives exert their anticancer effects by interacting with key cellular targets involved in cell proliferation and survival.[1][2] Common mechanisms include the inhibition of tubulin polymerization, which leads to cell cycle arrest, and the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR), which disrupts signaling pathways essential for cancer cell growth.[1][2][3]

Potential Signaling Pathway Inhibition

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), such as EGFR, which is a common target for pyrazole-based inhibitors. Inhibition of this pathway can block downstream signals that promote cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates Ras Ras RTK->Ras Activates Apoptosis Apoptosis RTK->Apoptosis Inhibits Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->RTK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of an RTK signaling pathway by a pyrazole analog.

To confirm such mechanisms, researchers typically employ further assays such as:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M), which is characteristic of tubulin inhibitors.[8][11]

  • Apoptosis Assays: Detecting markers of programmed cell death, such as Annexin V staining or caspase activation, to confirm that the compound induces apoptosis rather than necrosis.[8][11]

By combining cytotoxicity data with mechanistic insights, researchers can build a comprehensive profile of a novel pyrazole analog, paving the way for its potential development as a next-generation anticancer therapeutic.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. T. Horton Checkpoint Lab. [Link]

  • Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Anticancer Activity of Pyrazole via Different Biological Mechanisms. Semantic Scholar. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

  • Anticancer activity of some reported thiazolyl-pyrazoles a–c and the target compounds... ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. ScienceDirect. [Link]

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. National Center for Biotechnology Information. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. SpringerLink. [Link]

Sources

A Head-to-Head Comparison of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate and its Ethyl Ester Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds and their derivatives is a critical step in the discovery pipeline. The 3-phenyl-1H-pyrazole-5-carboxylate core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The choice of the ester group, seemingly a minor modification, can significantly impact the physicochemical properties, pharmacokinetics, and ultimately, the biological efficacy of a compound.

This guide provides a comprehensive, data-driven comparison of methyl 3-phenyl-1H-pyrazole-5-carboxylate and its ethyl ester analog. We will delve into their physicochemical properties, synthetic routes, and potential biological activities, supported by experimental data and established scientific principles.

Physicochemical Properties: A Tale of Two Esters

The fundamental difference between our two compounds of interest lies in the ester moiety: a methyl group versus an ethyl group. This seemingly small change has predictable consequences for several key physicochemical parameters that are crucial for drug development.

PropertyThis compoundEthyl 3-phenyl-1H-pyrazole-5-carboxylate
Molecular Formula C₁₁H₁₀N₂O₂[2]C₁₂H₁₂N₂O₂[3]
Molecular Weight 202.21 g/mol [2]216.24 g/mol [3]
Calculated LogP (XLogP3) 2.1[2]2.4[3]
Experimental Solubility Not available10.7 µg/mL (at pH 7.4)[3]
Melting Point Not availableNot available

The addition of a single methylene group in the ethyl ester results in a modest increase in molecular weight and, more importantly, a higher calculated LogP value. This indicates that the ethyl ester is more lipophilic (less water-soluble) than its methyl counterpart.[4] Increased lipophilicity can enhance a molecule's ability to cross cell membranes, a desirable trait for intracellular targets. However, it can also lead to decreased aqueous solubility, which may pose challenges for formulation and administration.[5]

The experimental solubility data available for the ethyl ester provides a concrete value for its behavior in an aqueous environment at physiological pH.[3] The lack of readily available experimental melting point data for both compounds highlights a gap in the publicly accessible characterization of these specific molecules.

Synthesis Workflows: A Common Pathway

Both methyl and ethyl 3-phenyl-1H-pyrazole-5-carboxylates can be synthesized via a classical approach involving the condensation of a β-ketoester with a hydrazine derivative. A representative synthetic scheme is outlined below.

G A Phenylhydrazine D Reflux A->D B Dimethyl acetylenedicarboxylate (for Methyl Ester) or Diethyl acetylenedicarboxylate (for Ethyl Ester) B->D C Solvent (e.g., Toluene/DCM) C->D E Evaporation D->E F Recrystallization (e.g., from Ethanol) E->F G Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (Tautomer of target methyl ester) F->G H Final Product G->H

Caption: General synthetic workflow for pyrazole carboxylates.

Representative Experimental Protocol for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This one-pot, two-component reaction is an efficient method for the synthesis of the methyl ester derivative.[6]

  • Reaction Setup: In a round-bottom flask, combine an equimolar mixture of phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (2 mmol).

  • Solvent Addition: Add a 1:1 mixture of toluene and dichloromethane (DCM) (10 mL) as the solvent.

  • Reflux: Stir the mixture at reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting white solid from ethanol to obtain the purified product.

Representative Experimental Protocol for Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

This protocol describes a general method for synthesizing ethyl pyrazole-3-carboxylates.[7]

  • Intermediate Synthesis: First, synthesize the substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediate by reacting diethyl oxalate with a substituted acetophenone in the presence of sodium ethoxide.

  • Cyclization: Prepare a suspension of the dioxo-ester intermediate in glacial acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate to the suspension.

  • Reflux: Heat the reaction mixture at 80-90°C for several hours.

  • Work-up and Purification: After cooling, the product will precipitate. Collect the solid by filtration, wash with ethanol, and recrystallize to obtain the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

Biological Activity: Reading Between the Lines

While no studies directly compare the biological activities of this compound and its ethyl ester analog, we can draw valuable inferences from the broader scientific literature on pyrazole derivatives and the influence of methyl versus ethyl esters on drug-like molecules.

The pyrazole scaffold is a well-established pharmacophore with a diverse range of biological activities.[8] Derivatives have been reported to possess:

  • Anti-inflammatory activity: Often attributed to the inhibition of cyclooxygenase (COX) enzymes.[8]

  • Anticancer activity: Through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival.[1]

  • Antimicrobial activity: Showing efficacy against a range of bacterial and fungal pathogens.[1]

The choice of the ester group can significantly modulate these activities through its influence on pharmacokinetics.

Lipophilicity and Cell Permeability

As previously discussed, the ethyl ester is more lipophilic than the methyl ester.[2][3] This increased lipophilicity can lead to enhanced cell membrane permeability, potentially resulting in higher intracellular concentrations of the compound.[4] For targets located within the cell, this could translate to improved potency for the ethyl ester.

Metabolic Stability

Esters are susceptible to hydrolysis by esterase enzymes, primarily carboxylesterases (CES), which are abundant in the plasma and liver.[9][10] The rate of this hydrolysis can be influenced by the nature of the ester group. Studies on other small molecules, such as benzoic acid esters, have shown that methyl esters are generally more stable to enzymatic hydrolysis in rat plasma and liver microsomes compared to their corresponding ethyl esters.[9][10] This suggests that this compound may have a longer half-life in biological systems compared to its ethyl analog.

G A Methyl Ester (Less Lipophilic) C Higher Metabolic Stability (Slower Hydrolysis) A->C E Potentially Lower Cell Permeability A->E B Ethyl Ester (More Lipophilic) D Lower Metabolic Stability (Faster Hydrolysis) B->D F Potentially Higher Cell Permeability B->F

Caption: Inferred relationship between ester type and key properties.

Head-to-Head Comparison Summary

FeatureThis compoundEthyl 3-phenyl-1H-pyrazole-5-carboxylateImplication for Researchers
Lipophilicity LowerHigherThe ethyl ester may exhibit better cell permeability, but could have lower aqueous solubility.
Metabolic Stability Likely higherLikely lowerThe methyl ester may have a longer in vivo half-life, which could be advantageous for sustained therapeutic effect.
Synthesis Similar complexitySimilar complexityBoth are accessible through established synthetic routes.
Potential Potency Dependent on target and assayMay be more potent for intracellular targets due to higher permeability.The choice of ester should be guided by the location of the biological target and the desired pharmacokinetic profile.

Conclusion and Future Directions

The choice between this compound and its ethyl ester analog is a nuanced one that depends on the specific goals of the research. The methyl ester offers the potential for greater metabolic stability, while the ethyl ester's increased lipophilicity may enhance its ability to reach intracellular targets.

To make a definitive selection, further experimental work is required. A head-to-head comparison of their solubility, metabolic stability in relevant in vitro systems (e.g., human liver microsomes), and their efficacy in appropriate biological assays would provide invaluable data for any drug discovery program based on this promising scaffold. Researchers are encouraged to synthesize both analogs and perform these comparative studies to fully elucidate their structure-activity and structure-property relationships.

References

  • G. A. E. Mostafa, et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1096.
  • G. A. E. Mostafa, et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • S. K. Singh, et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Lipophilicity in PK design: methyl, ethyl, futile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • MDPI. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (n.d.). Lipophilicity in PK Design: Methyl, Ethyl, Futile | Request PDF. Retrieved from [Link]

  • PubMed Central. (2022). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • ChemBK. (2024). ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Comparative Bioactivities and Fatty Acid Composition of Pinus koraiensis Leaf Oils Obtained Using Different Extraction Methods. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

  • Biodiesel Education. (n.d.). ethyl and methyl esters of vegetable oil. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]

  • Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Lack of spermatotoxic effects of methyl and ethyl esters of p-hydroxybenzoic acid in rats. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

Sources

Cross-Validation of Biological Assays for Methyl 3-phenyl-1H-pyrazole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Methyl 3-phenyl-1H-pyrazole-5-carboxylate, a member of this versatile class, holds significant therapeutic promise. However, realizing this potential necessitates a rigorous and multi-faceted evaluation of its biological activity. This guide provides a framework for the cross-validation of biological assay results for this compound, focusing on three key areas where pyrazole derivatives have shown considerable promise: anti-inflammatory, anticancer, and antimicrobial activities.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring that each described method serves as a self-validating system. By comparing the performance of this compound against established alternatives and grounding our claims in authoritative sources, we aim to provide a trustworthy and comprehensive resource for the scientific community.

Section 1: Anti-Inflammatory Activity Assessment

Inflammation is a complex biological response, and its dysregulation is a hallmark of numerous chronic diseases. The anti-inflammatory potential of pyrazole derivatives is well-documented, with many acting through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[2] To comprehensively assess the anti-inflammatory profile of this compound, a dual approach involving both an enzymatic and a cell-based assay is recommended.

In Vitro COX-2 Inhibition Assay

Rationale: The cyclooxygenase-2 (COX-2) enzyme is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[2] Its inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.[3] A direct enzymatic assay provides a clear measure of the compound's potency and selectivity as a COX-2 inhibitor. For comparison, we will use Celecoxib, a well-established selective COX-2 inhibitor.[4]

Experimental Protocol:

A fluorometric inhibitor screening kit is a common method for this assay. The principle is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[5]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

  • Compound Preparation: Dissolve this compound and Celecoxib (positive control) in DMSO to create stock solutions. Prepare serial dilutions in COX Assay Buffer to achieve a range of test concentrations.

  • Assay Plate Setup: In a 96-well opaque plate, add the test compound dilutions, a solvent control (DMSO), and Celecoxib as a positive inhibitor control.

  • Enzyme Addition: Add the prepared human recombinant COX-2 enzyme solution to all wells except the blank.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Data Acquisition: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity) by plotting the percent inhibition against the log of the compound concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Rationale: During inflammation, macrophages can be stimulated by lipopolysaccharide (LPS) to produce large amounts of nitric oxide (NO), a pro-inflammatory mediator.[6] This cell-based assay provides a more physiologically relevant context to evaluate the anti-inflammatory effects of the test compound.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 12 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[6]

  • Nitrite Quantification: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.[7]

  • Cell Viability Assay: Concurrently perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.

Comparative Data for Anti-Inflammatory Assays
CompoundAssayTarget/Cell LineIC50 Value (µM)
This compound COX-2 InhibitionHuman Recombinant COX-2Hypothetical Data
CelecoxibCOX-2 InhibitionHuman Recombinant COX-2~0.04 - 0.45[4][5]
This compound NO InhibitionRAW 264.7 MacrophagesHypothetical Data
L-NAME (Reference Inhibitor)NO InhibitionRAW 264.7 MacrophagesLiterature Reported Values
Visualizing the Anti-Inflammatory Workflow & Mechanism

G cluster_enzymatic Enzymatic Assay Workflow cluster_cell Cell-Based Assay Workflow enz1 Prepare Reagents (COX-2, Probe, Buffer) enz2 Add Test Compound & Celecoxib (Control) enz1->enz2 enz3 Add Arachidonic Acid (Substrate) enz2->enz3 enz4 Measure Fluorescence (Ex/Em = 535/587 nm) enz3->enz4 enz5 Calculate IC50 enz4->enz5 cell1 Culture RAW 264.7 Macrophages cell2 Treat with Test Compound cell1->cell2 cell3 Stimulate with LPS cell2->cell3 cell4 Measure Nitrite (Griess Reagent) cell3->cell4 cell5 Assess Viability (MTT Assay) cell3->cell5 cell6 Calculate IC50 cell4->cell6

Caption: Workflow for enzymatic and cell-based anti-inflammatory assays.

G cluster_pathway Arachidonic Acid Pathway in Inflammation AA Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Compound Methyl 3-phenyl-1H- pyrazole-5-carboxylate Compound->COX2 Inhibition

Caption: Potential mechanism of anti-inflammatory action via COX-2 inhibition.

Section 2: Anticancer Activity Assessment

The anticancer potential of pyrazole derivatives is a burgeoning area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis or cell cycle arrest.[8][9] A robust assessment of anticancer activity involves determining the compound's cytotoxicity against a panel of cancer cell lines and a normal cell line to evaluate selectivity.

In Vitro Cytotoxicity (MTT) Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a widely used and reliable method for screening potential anticancer drugs. We will evaluate the cytotoxicity of this compound against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines. Doxorubicin, a commonly used chemotherapeutic agent, will serve as the positive control.[10]

Experimental Protocol:

  • Cell Seeding: Seed MCF-7 and HCT-116 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and Doxorubicin for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration that inhibits 50% of cell growth.

Comparative Data for Anticancer Assay
CompoundCell LineIC50 Value (µM)
This compound MCF-7 (Breast Cancer)Hypothetical Data
DoxorubicinMCF-7 (Breast Cancer)~2.5 - 8.3[10][11]
This compound HCT-116 (Colon Cancer)Hypothetical Data
DoxorubicinHCT-116 (Colon Cancer)~1.9[12]
Visualizing the Anticancer Workflow & Mechanism

G cluster_workflow MTT Assay Workflow mtt1 Seed Cancer Cells (MCF-7, HCT-116) mtt2 Treat with Test Compound & Doxorubicin mtt1->mtt2 mtt3 Add MTT Reagent mtt2->mtt3 mtt4 Solubilize Formazan mtt3->mtt4 mtt5 Measure Absorbance (570 nm) mtt4->mtt5 mtt6 Calculate IC50 mtt5->mtt6

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

G cluster_pathway Apoptosis Signaling Pathway Compound Methyl 3-phenyl-1H- pyrazole-5-carboxylate ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (e.g., Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Hypothesized anticancer mechanism via induction of apoptosis.

Section 3: Antimicrobial Activity Assessment

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising antibacterial activity against a range of pathogens.

Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. We will assess the activity of this compound against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli). Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, will be used as the positive control.[13]

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound and Ciprofloxacin in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Comparative Data for Antimicrobial Assay
CompoundBacterial StrainMIC (µg/mL)
This compound Staphylococcus aureus ATCC 29213Hypothetical Data
CiprofloxacinStaphylococcus aureus ATCC 29213~0.5[14]
This compound Escherichia coli ATCC 25922Hypothetical Data
CiprofloxacinEscherichia coli ATCC 25922~0.015[14]
Visualizing the Antimicrobial Workflow

G cluster_workflow Broth Microdilution MIC Assay Workflow mic1 Prepare Standardized Bacterial Inoculum mic3 Inoculate Microtiter Plate mic1->mic3 mic2 Serial Dilution of Test Compound & Ciprofloxacin mic2->mic3 mic4 Incubate at 37°C (18-24h) mic3->mic4 mic5 Read MIC (Lowest Concentration with No Growth) mic4->mic5

Caption: Workflow for the broth microdilution MIC assay.

Conclusion

This guide outlines a systematic and robust approach for the cross-validation of the biological activities of this compound. By employing a combination of enzymatic and cell-based assays for anti-inflammatory and anticancer evaluation, alongside a standardized method for antimicrobial assessment, researchers can obtain a comprehensive and reliable profile of this promising compound. The inclusion of established positive controls and the visualization of experimental workflows and potential mechanisms of action further enhance the integrity and utility of this guide. The data generated through these comparative assays will be crucial in determining the therapeutic potential of this compound and guiding its future development as a potential therapeutic agent.

References

  • Alam, M. M., et al. (2016). Pyrazole derivatives as promising anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13.
  • Ansari, A., et al. (2017). Chemical constituents and bioactivities of Glinus oppositifolius. Pharmacognosy Research, 9(2), 178-183.
  • Chen, Y. C., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 142(1), 236-242.
  • El-Sayed, M. A. A., et al. (2013). Pyrazole derivatives as inhibitors of arachidonic acid-induced platelet aggregation. European Journal of Medicinal Chemistry, 69, 611-618.
  • Ferreira, M. J., et al. (2021). Can α-Mangostin and Photodynamic Therapy Support Ciprofloxacin in the Inactivation of Uropathogenic Escherichia coli and Staphylococcus aureus Strains? Antibiotics, 10(11), 1339.
  • Gierse, J. K., et al. (1996). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase. Biochemical Journal, 313(Pt 3), 997–1005.
  • Hassan, A. S., et al. (2021). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 11(1), 22180.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • U.S. Food and Drug Administration. (2004). Microbiology Review(s) - NDA #21-744.
  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S.
  • Zhang, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
  • Zlatenova-Tenisheva, H., et al. (2022).
  • Zurenko, G. E., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2854.
  • (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Recent Patents on Anti-Cancer Drug Discovery, 16(3), 362-373.
  • (2017). A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. The Uncharacterized Plantanone B. BenchChem.
  • (2017). Comparison of IC50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines.
  • (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 23(1), 11-19.
  • (2021). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
  • (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(5), 834-842.
  • (2023). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Clinical & Cellular Immunology, 6(3), 1000323.
  • (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(3), 2058.
  • (2018). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Postepy Higieny I Medycyny Doswiadczalnej, 72, 609-618.
  • (2019). Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli. The Brazilian Journal of Infectious Diseases, 23(1), 11-19.
  • (2017). A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. The Uncharacterized Plantanone B. BenchChem.
  • (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 14(11), 199.
  • (1986). Effect of anti-inflammatory and analgesic pyrazoles on arachidonic acid metabolism in isolated heart and gastric mucosa preparations. Agents and Actions Supplements, 19, 137-154.
  • (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7687.
  • (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(20), 8758.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Methyl 3-phenyl-1H-pyrazole-5-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole scaffold is a privileged motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Among its many derivatives, methyl 3-phenyl-1H-pyrazole-5-carboxylate stands as a crucial building block for the synthesis of a wide array of pharmacologically active compounds. The efficiency of its production is therefore a critical factor for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

I. Key Synthetic Strategies: A Comparative Overview

Two principal synthetic methodologies dominate the landscape for the preparation of this compound: the classical Knorr pyrazole synthesis and the elegant 1,3-dipolar cycloaddition. Each approach presents a unique set of advantages and disadvantages in terms of yield, regioselectivity, reaction conditions, and overall synthetic efficiency.

A. The Knorr Pyrazole Synthesis: A Robust and Time-Tested Approach

The Knorr synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of our target molecule, this translates to the reaction of a methyl 4-phenyl-2,4-dioxobutanoate (methyl benzoylpyruvate) with hydrazine.

Mechanism of the Knorr Pyrazole Synthesis:

The reaction proceeds through a well-established mechanism. Initially, the more reactive ketone carbonyl of the β-ketoester is attacked by a nitrogen atom of hydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the ester carbonyl. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic pyrazole ring.[2][3] The regioselectivity, determining the position of the phenyl and carboxylate groups, is dictated by the initial nucleophilic attack.

Knorr Pyrazole Synthesis cluster_0 Knorr Pyrazole Synthesis Start Methyl Benzoylpyruvate + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Intramolecular Cyclization Hydrazone->Cyclization Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Product Methyl 3-phenyl-1H- pyrazole-5-carboxylate Dehydration->Product

Figure 1: Workflow for the Knorr Synthesis.

B. 1,3-Dipolar Cycloaddition: An Elegant and Atom-Economical Alternative

The Huisgen 1,3-dipolar cycloaddition offers a more modern and often more regioselective approach to pyrazole synthesis.[4][5] This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. For our target molecule, this would involve the reaction of a phenyl-substituted alkyne with a diazoacetate.

Mechanism of the Huisgen 1,3-Dipolar Cycloaddition:

This reaction is a concerted pericyclic reaction where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile in a single step through a cyclic transition state.[4][6] The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile, as dictated by frontier molecular orbital theory.[4] Catalyst-free versions of this reaction are known, often proceeding with simple heating.[7]

1_3_Dipolar_Cycloaddition cluster_1 1,3-Dipolar Cycloaddition Start_cyclo Phenylacetylene + Ethyl Diazoacetate Transition_State Cyclic Transition State Start_cyclo->Transition_State Concerted [3+2] Cycloadduct Initial Cycloadduct Transition_State->Cycloadduct Aromatization Aromatization Cycloadduct->Aromatization Product_cyclo Methyl 3-phenyl-1H- pyrazole-5-carboxylate Aromatization->Product_cyclo

Figure 2: Workflow for the 1,3-Dipolar Cycloaddition.

II. Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two primary synthetic routes to this compound.

MetricKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Starting Materials Methyl 4-phenyl-2,4-dioxobutanoate, HydrazinePhenylacetylene, Ethyl Diazoacetate
Typical Yield 70-90%[8]60-85%[7]
Reaction Time 2-6 hours[1][2]4-24 hours[7]
Reaction Temperature 60-100 °C[1][2]80-120 °C (thermal)[7]
Catalyst Often acid-catalyzed (e.g., acetic acid)[1]Often catalyst-free (thermal) or copper-catalyzed[4]
Solvent Ethanol, Acetic Acid[1][2]Toluene, Dioxane (thermal)[7]
Regioselectivity Good, but can be an issue with unsymmetrical hydrazines[9]Generally high, governed by electronics[4]
Atom Economy Moderate (loss of water and alcohol)High (addition reaction)
Green Chemistry Profile Use of moderate solvents, potential for byproductsPotential for greener solvents, high atom economy
Cost of Starting Materials ModeratePhenylacetylene is relatively inexpensive[10][11], but diazo compounds can be hazardous and require careful handling.

III. Detailed Experimental Protocols

A. Protocol 1: Knorr Pyrazole Synthesis of this compound

This protocol is adapted from established procedures for Knorr pyrazole synthesis.[1][2]

  • To a solution of methyl 4-phenyl-2,4-dioxobutanoate (1.0 eq) in ethanol (10 mL/g of ketoester), add hydrazine hydrate (1.1 eq). The use of a slight excess of hydrazine ensures complete consumption of the starting ketoester.

  • Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the initial condensation step.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure this compound.

B. Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of this compound

This protocol is based on general procedures for thermal 1,3-dipolar cycloadditions of diazo compounds.[7]

  • In a flask equipped with a reflux condenser, dissolve phenylacetylene (1.0 eq) in toluene (15 mL/g of alkyne). Toluene is a suitable high-boiling solvent for this thermal reaction.

  • Carefully add a solution of ethyl diazoacetate (1.1 eq) in toluene dropwise to the refluxing solution of phenylacetylene over 30 minutes. Caution: Ethyl diazoacetate is potentially explosive and should be handled with appropriate safety precautions.

  • Continue to heat the reaction mixture at reflux (approx. 110 °C) and monitor the reaction by TLC. The reaction may require 12-24 hours for completion.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

IV. Discussion and Field-Proven Insights

Choosing the Right Path: Causality Behind Experimental Choices

The selection of a synthetic route is a multifactorial decision. The Knorr synthesis is often favored for its reliability, straightforward procedure, and the ready availability of starting materials. The regiochemical outcome is generally predictable, with the more nucleophilic nitrogen of hydrazine attacking the more electrophilic ketone carbonyl. However, the generation of water and alcohol as byproducts lowers the atom economy.

The 1,3-dipolar cycloaddition , on the other hand, represents a more elegant and atom-economical approach. The concerted nature of the reaction often leads to high stereospecificity and regioselectivity, which can be predicted based on the electronic nature of the substituents on both the alkyne and the diazo compound.[4] The primary drawback of this method can be the handling of potentially hazardous diazo compounds and, in some cases, longer reaction times for thermal variants. For large-scale synthesis, the safety considerations associated with diazo compounds may necessitate specialized equipment and handling procedures.

From a green chemistry perspective , the 1,3-dipolar cycloaddition holds an advantage due to its inherent high atom economy. Efforts to replace traditional solvents like toluene with greener alternatives are an active area of research.[12] The Knorr synthesis, while less atom-economical, can be made greener by using ethanol as a relatively benign solvent and by optimizing reaction conditions to minimize energy consumption.

Cost analysis reveals that for small-scale laboratory synthesis, the starting materials for the Knorr synthesis are generally affordable. For the cycloaddition route, phenylacetylene is readily available at a reasonable cost.[10][11] The cost and handling requirements of ethyl diazoacetate can be a more significant consideration.[13]

V. Conclusion

Both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition are viable and effective methods for the production of this compound. The optimal choice of synthesis depends on the specific requirements of the researcher or organization.

  • For small-scale laboratory synthesis where simplicity and readily available starting materials are prioritized, the Knorr synthesis offers a robust and reliable option.

  • For applications where atom economy, regioselectivity, and potentially milder conditions (with catalysis) are paramount , the 1,3-dipolar cycloaddition presents a more modern and efficient alternative, provided that the necessary safety precautions for handling diazo compounds are in place.

Ultimately, this guide provides the foundational knowledge and comparative data to enable researchers, scientists, and drug development professionals to select the most appropriate synthetic strategy to efficiently access this compound for their research and development endeavors.

VI. References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598. [URL not available]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Knorr pyrrole synthesis. In Wikipedia. [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). A Review on the Synthesis of Pyrazoline Derivatives and Their Pharmacological Activities. Synthetic Communications, 47(11), 975-999. [URL not available]

  • Sustmann, R. (1974). A simple model for the substituent effects in 1,3-dipolar cycloaddition reactions. Tetrahedron Letters, 15(30), 2717-2720. [URL not available]

  • Wikipedia. (2023, November 29). 1,3-Dipolar cycloaddition. In Wikipedia. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. [URL not available]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products. John Wiley & Sons. [URL not available]

  • ResearchGate. (n.d.). Synthesis of chalcones by combining 3-methyl-1-phenyl-5-(heterocyclic.... Retrieved from [Link]

  • Cinieri, M. A., et al. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ACS Sustainable Chemistry & Engineering, 6(7), 8563-8570. [URL not available]

  • Ohta, S., et al. (2001). Reactivity of 2-methylene-1,3-dicarbonyl compounds. 1,3-dipolar cycloaddition reaction with ethyl diazoacetate. Chemical & Pharmaceutical Bulletin, 49(12), 1638-1639. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 567-578. [URL not available]

  • Hranjec, M., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(4), M603. [Link]

  • El-Sabbagh, O. I., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650. [URL not available]

  • Svete, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781. [Link]

  • de Oliveira, C. S. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 28(9), 3879. [Link]

  • Bahule, B. B. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. International Journal of Chemistry and Chemical Processes, 9(1), 44-47. [URL not available]

  • Dr. Reddy's Laboratories Ltd. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO2015063709A1.

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Rauf, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1253. [Link]

  • Li, J., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering. [Link]

  • Hamdi, N., et al. (2005). 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate with (E)-3-Arylidenechroman-4-ones. A New Access to Spirocyclopropane Derivatives. Molecules, 10(8), 953-962. [URL not available]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Wikipedia. (2023, April 20). Diazoalkane 1,3-dipolar cycloaddition. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. Retrieved from [Link]

  • Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 2295-2331. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances on the Green Synthesis and Antioxidant Activities of Pyrazoles. Retrieved from [Link]

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved from [Link]

  • IndiaMART. (n.d.). Ethyl Diazoacetate - Diazoacetic Ester Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-Phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond synthesis and discovery; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 3-phenyl-1H-pyrazole-5-carboxylate. While this specific compound may lack extensive, publicly available hazard data, its classification as a pyrazole derivative necessitates a conservative and rigorous approach to its disposal.[1][2][3]

The procedures outlined herein are grounded in federal regulations, such as the Resource Conservation and Recovery Act (RCRA)[4][5][6], and best practices from leading environmental health and safety (EHS) institutions. The core principle is to treat this compound as hazardous waste from the moment it is designated for disposal until its final treatment by a licensed facility.[7][8][9]

Part 1: Hazard Assessment and Chemical Profile

Due to the novelty of many research chemicals, a specific Safety Data Sheet (SDS) for this compound may not be readily available. In such cases, the principle of hazard assessment by analogy is a critical scientific practice. We must infer potential hazards from the known toxicological profiles of structurally related compounds. Pyrazole derivatives are a class of compounds known for a wide spectrum of pharmacological activities and, consequently, potential biological effects.[1][3][10]

Based on SDS data from similar pyrazole-based molecules, we can anticipate the following hazard profile. This assessment mandates that the compound be managed as a hazardous material.

Hazard ClassificationAnticipated RiskRationale and Representative Sources
Acute Toxicity (Oral) Potentially harmful if swallowed.Many substituted pyrazoles are classified as Category 4 Acute Oral Toxicity.[11][12][13]
Skin Corrosion/Irritation May cause skin irritation.A common characteristic of related pyrazole and amine-substituted heterocyclic compounds.[11][12][14][15]
Serious Eye Damage/Irritation Causes serious eye irritation.This is a consistent warning across nearly all reviewed SDS for similar pyrazole derivatives.[11][12][13][14][15][16]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of the powdered form should be avoided.[11][12][15][17]
Environmental Hazard Potentially harmful to aquatic life.Uncontrolled release into the environment should be prevented.[12][17][18]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste materials, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the anticipated hazards identified above.

  • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. The rationale for selecting nitrile is its robust resistance to a wide array of organic chemicals.

  • Eye Protection: Safety glasses with side-shields conforming to EN166, or equivalent government standards like NIOSH, are mandatory.[12] If there is a splash risk, chemical splash goggles should be worn.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If handling fine powders outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator may be necessary to prevent respiratory tract irritation.

Part 3: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system that ensures compliance and safety from waste generation to final pickup. Hazardous waste is regulated from the moment it is generated, a concept known as "cradle-to-grave" management.[7][9]

Phase 1: Waste Segregation and Containerization

The first step is to prevent unintended chemical reactions and to ensure the waste stream is correctly profiled for the disposal facility.

  • Designate a Dedicated Waste Stream: All waste containing this compound (including pure compound, solutions, and contaminated materials like silica gel or filter paper) must be collected in a dedicated container. Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, which are known to be incompatible with some pyrazole derivatives.[17]

  • Select a Compatible Container:

    • For Liquid Waste: Use a clean, leak-proof container made of a compatible material, such as a high-density polyethylene (HDPE) or glass jug with a secure, screw-top cap.[8][19]

    • For Solid Waste: Use a wide-mouth HDPE container with a screw-top lid. This facilitates easy addition of waste and minimizes the risk of spills.

    • Crucially, the container must be in good condition, free of leaks or external residue. [4][8]

  • Label the Container (Before Use): The Environmental Protection Agency (EPA) requires that all hazardous waste containers be properly labeled.[20] Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE" [18][20]

    • The full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate percentages.

    • The date when waste was first added (the "accumulation start date").[18]

    • The name and contact information of the principal investigator or laboratory supervisor.[18]

Phase 2: Waste Accumulation
  • Transferring Waste: When adding waste, do so in a chemical fume hood to minimize inhalation exposure. Use a funnel for liquids to prevent spills. Never overfill the container; leave at least 10% of headspace to allow for expansion.

  • Storage in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is an area at or near the point of waste generation and under the control of the laboratory personnel.[4][7][20] This location must be within the line of sight of the generating process.[20]

  • Keep Containers Closed: The container must remain tightly sealed at all times except when waste is being added.[7][8][18] This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.

Phase 3: Final Disposal
  • Arrange for Pickup: Once the container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7]

  • Do Not Transport Off-Site: Researchers are prohibited from transporting hazardous waste. A licensed hazardous waste transporter must be used.[9][20][21] Your EHS office will manage this process.

Part 4: Spill Management & Decontamination

Accidents can happen, and preparedness is key.

  • Small Spills: For a small spill of the solid material, carefully sweep it up and place it in the designated hazardous waste container. For a small liquid spill, use an absorbent material (e.g., vermiculite or a chemical spill pad), collect the absorbed material, and dispose of it as hazardous waste.[8] All materials used for cleanup are considered hazardous waste.[8]

  • Empty Container Decontamination: An "empty" container that held this compound is not safe for regular trash. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as hazardous waste. [8][18] Subsequent rinsates can also be collected as hazardous waste. After triple-rinsing, deface the original chemical label and dispose of the container according to your institution's guidelines for clean glassware or plastic recycling.[8][18]

Part 5: Visualization of the Disposal Workflow

To ensure clarity, the entire disposal process can be visualized as a decision-making workflow. This diagram illustrates the critical steps and checkpoints from the moment a chemical is deemed waste to its final, safe removal from the laboratory.

G Disposal Workflow for this compound A Waste Generation (Compound designated for disposal) B Is container compatible & clean? A->B C Select appropriate HDPE or Glass container B->C No D Container Ready B->D Yes C->D E Is container properly labeled? ('Hazardous Waste', Name, Date, PI) D->E F Affix completed Hazardous Waste Tag E->F No G Add waste to container (Keep closed when not in use) E->G Yes F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Container Full? H->I I->G No J Contact EHS for Pickup I->J Yes K EHS removes waste for final treatment/disposal J->K

Caption: A flowchart outlining the procedural steps for compliant chemical waste disposal.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment by analogy, proper segregation, secure containerization, and regulatory-compliant accumulation, researchers can effectively manage this waste stream. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location. Your diligence protects you, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • Ace Waste.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Vanderbilt University Medical Center. (2023, October).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • Fisher Scientific. (2023, August 22).
  • Echemi.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Methyl-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • CDH Fine Chemical.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone).
  • Sigma-Aldrich.
  • Labkem. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • Fisher Scientific. (2024, March 30).
  • Kamel, M. M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-51.
  • de Faria, F. C., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • Al-Ghorbani, M., et al. (2023). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....1H-pyrazol-3-yl)imino]...*.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-phenyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

In the landscape of drug discovery and chemical synthesis, researchers frequently work with novel compounds for which comprehensive toxicological data is not yet available. Methyl 3-phenyl-1H-pyrazole-5-carboxylate is one such compound. While its unique structure is of great interest, the absence of a specific Safety Data Sheet (SDS) necessitates a proactive and scientifically-grounded approach to safety.

This guide provides an essential framework for researchers, scientists, and drug development professionals on the selection and use of Personal Protective Equipment (PPE). Our protocol is built on the principle of analogy, deriving a robust hazard assessment from structurally similar pyrazole and carboxylate ester compounds. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety that protects researchers and ensures the integrity of their work.[1]

Hazard Profile: An Evidence-Based Assessment

To establish a reliable safety margin, we have synthesized hazard data from several analogous pyrazole derivatives.[2][3] This "worst-case" approach ensures that our protective measures are sufficient to mitigate unforeseen risks. The primary hazards associated with this class of compounds are summarized below.

Hazard CategoryFindingRationale & Representative CompoundsCitations
Acute Oral Toxicity Harmful if swallowed. Pyrazolone derivatives are classified as Category 4 for acute oral toxicity.[4][5]
Skin Irritation Causes skin irritation. Structurally similar compounds are classified as skin irritants. Direct contact should be avoided.[4][6]
Eye Irritation Causes serious eye irritation. This is a consistent classification across multiple pyrazole analogs, indicating a significant risk of eye damage upon contact.[4][5][6][7]
Respiratory Irritation May cause respiratory irritation. Handling the compound as a fine powder can lead to the formation of dust, which may irritate the respiratory tract.[4][7]

Core Directive: Required Personal Protective Equipment

Based on the hazard assessment, a multi-layered PPE strategy is mandatory. The selection of PPE must be tailored to the specific experimental procedure, considering both the scale of the reaction and the potential for exposure.

Primary Engineering Control: Chemical Fume Hood

All operations involving the handling of solid this compound or its solutions in volatile solvents must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of dusts or vapors.[8]

Essential PPE Ensemble
PPE CategorySpecificationRationaleCitations
Eye & Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards. A full-face shield should be worn over goggles when handling >10g or during splash-prone procedures.Protects against splashes and airborne particles, addressing the "serious eye irritation" hazard.[4][8][9][10]
Hand Protection Nitrile gloves (minimum). For prolonged contact or use with organic solvents, consult a glove compatibility chart. Double-gloving is recommended for handling neat material.Provides a barrier against skin irritation. Nitrile offers good protection for incidental contact, but no single glove is impervious to all chemicals.[8][9]
Body Protection Flame-resistant laboratory coat. For larger quantities, a chemical-resistant apron over the lab coat is required.Protects skin and personal clothing from splashes and spills.[1][9][11]
Foot Protection Closed-toe, chemical-resistant safety footwear.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[10][12]
Respiratory Protection Required only if work cannot be performed in a fume hood. An N95-rated respirator for dust or an air-purifying respirator with organic vapor cartridges for solutions.Prevents inhalation of irritating dust or vapors. Work outside of a fume hood should be a rare exception requiring a formal risk assessment.[9][10]

Operational Plan: From Preparation to Disposal

Safe handling is a complete workflow. The following protocols provide step-by-step guidance to minimize exposure at every stage.

General Handling Workflow

The following diagram illustrates the critical checkpoints in the handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Hazard Review (Consult this guide & SDS of analogs) B 2. Don PPE (Follow donning protocol) A->B C 3. Prepare Fume Hood (Verify airflow, clear area) B->C D 4. Weigh & Transfer (Use anti-static weigh paper) C->D E 5. Perform Experiment (Keep sash at lowest safe level) D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate Waste (Label Hazardous Waste Container) F->G H 8. Doff PPE (Follow doffing protocol) G->H PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles / Face Shield don1->don2 don3 3. Gloves (Pull cuffs over lab coat sleeves) don2->don3 doff1 1. Gloves (Use glove-on-glove technique) doff2 2. Safety Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat (Roll inside-out) doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Caption: Standardized sequence for donning and doffing PPE to prevent contamination.

Emergency Procedures
  • Skin Contact: Immediately rinse the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists. [4][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][6][7]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur. [6][7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]* Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled container, and treat it as hazardous waste. [4][13]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of chemical waste is a serious breach of laboratory protocol and environmental regulations. [13]

  • Waste Identification: All waste containing this compound, including contaminated solids (gloves, weigh paper) and solutions, must be classified as hazardous chemical waste. [3]2. Waste Segregation: Do not mix this waste stream with other incompatible waste. [1]Halogenated and non-halogenated waste should be kept separate as per your institution's guidelines.

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. [2] * Liquid Waste: Collect in a dedicated, leak-proof container with a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols (e.g., "Irritant," "Harmful"). [1][3]5. Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. Follow your institution's Environmental Health and Safety (EHS) procedures for waste pickup. The final disposal should be handled by a licensed professional waste disposal company, typically via high-temperature incineration. [2][13]

References

  • BenchChem. (2025). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • BenchChem. (2025). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Allan Chemical Corporation.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-1-phenyl-1H-pyrazole. Fisher Scientific.
  • E-Z-Rect. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. E-Z-Rect.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]...urea: A Guide for Laboratory Professionals. Benchchem.
  • ACS Material. (2020). PPE and Safety for Chemical Handling. ACS Material.
  • SmartLabs. (n.d.). Esterification. SmartLabs.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich.
  • CDH Fine Chemical. (n.d.). Safety Data Sheet: 3-METHYL-1-PHENYL-5-PYRAZOLONE. CDH Fine Chemical.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Labkem. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Labkem.
  • Fisher Scientific. (2024). Safety Data Sheet: 5-Methyl-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
  • ReAgent. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. ReAgent.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-phenyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.